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  • Product: 2-Ethoxy-5-(methylsulfonyl)pyridine
  • CAS: 721430-01-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of 2-Ethoxy-5-(methylsulfonyl)pyridine

Executive Summary In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, the precise characterization of intermediates and reaction byproducts is critical for process optimization. 2-Etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, the precise characterization of intermediates and reaction byproducts is critical for process optimization. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly specialized heterocyclic compound frequently encountered in the synthesis of Cannabinoid-1 (CB1) receptor antagonists[1].

This technical guide provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its formation as a competitive byproduct, and field-proven protocols for its isolation. By understanding the electronic dynamics of the methylsulfonyl-substituted pyridine ring, researchers can better control nucleophilic aromatic substitution (SNAr) workflows.

Quantitative Data & Physicochemical Properties

The physical and chemical properties of 2-Ethoxy-5-(methylsulfonyl)pyridine are dictated by the interplay between the electron-donating ethoxy ether at the C2 position and the strongly electron-withdrawing methylsulfonyl group at the C5 position.

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name 2-Ethoxy-5-(methylsulfonyl)pyridine
CAS Registry Number 721430-01-9
Molecular Formula C8H11NO3S
Molecular Weight 201.24 g/mol
Exact Mass 201.0460 Da
Structural Features Pyridine core, C2-ethoxy ether, C5-methyl sulfone

| Typical Physical State | Crystalline Solid |

Data supported by chemical registry databases and patent literature .

Mechanistic Insights: SNAr Reactivity & Causality

In the synthesis of complex aryloxy-propionate ethers—such as those used for CB1 receptor antagonists—2-chloro-5-(methylsulfonyl)pyridine is often reacted with a tertiary alcohol like ethyl 2-hydroxy-2-methylpropionate. However, this reaction frequently yields a 1:1 mixture of the target intermediate and 2-ethoxy-5-(methylsulfonyl)pyridine[2].

The Causality of Byproduct Formation

The sulfone group (-SO₂CH₃) at the C5 position exerts a powerful electron-withdrawing effect via both resonance and induction. This significantly depletes the electron density at the C2 position of the pyridine ring, rendering it highly electrophilic.

During the reaction under basic conditions, the intended nucleophile (a sterically hindered tertiary alkoxide) competes with ethoxide ions. These ethoxide ions are generated in situ either through the partial transesterification/hydrolysis of the ethyl ester starting material or from ethanol present as a trace solvent. Because the ethoxide ion is smaller and less sterically hindered, it acts as a kinetically superior nucleophile, rapidly attacking the activated C2 position to form 2-ethoxy-5-(methylsulfonyl)pyridine.

SNAr_Mechanism Electrophile 2-Chloro-5-(methylsulfonyl)pyridine (Electrophile) Target_Prod Ethyl 2-methyl-2-(5-methylsulfonyl- 2-pyridyloxy)propionate [Target] Electrophile->Target_Prod + Target Nu (Base, THF) Byprod 2-Ethoxy-5-(methylsulfonyl)pyridine [Byproduct] Electrophile->Byprod + Competing Nu (SNAr) Target_Nu Ethyl 2-hydroxy-2-methylpropionate (Intended Nucleophile) Target_Nu->Target_Prod Comp_Nu Ethoxide / Ethanol (Competing Nucleophile) Comp_Nu->Byprod

Fig 1: Competitive SNAr pathways leading to 2-ethoxy-5-(methylsulfonyl)pyridine byproduct.

Experimental Methodology: Isolation and Characterization

To isolate 2-ethoxy-5-(methylsulfonyl)pyridine from the 1:1 reaction mixture, a self-validating chromatographic protocol must be employed. The separation relies on the differential polarity between the target ester and the byproduct ether.

Table 2: Analytical Signatures (LC-MS)

Compound Formula Expected [M+H]+ (m/z) Relative Polarity / Elution
Target Propionate Intermediate C12H17NO5S 288 Higher (Elutes Later)

| 2-Ethoxy-5-(methylsulfonyl)pyridine | C8H11NO3S | 202 | Lower (Elutes Earlier) |

Protocol: Chromatographic Resolution of SNAr Reaction Mixtures
  • Reaction Quenching & Phase Separation:

    • Action: Quench the crude reaction mixture with distilled H₂O and extract with Ethyl Acetate (EtOAc) (3× volumes).

    • Causality: EtOAc provides the optimal dielectric constant to partition both the target intermediate and the ethoxy byproduct away from aqueous inorganic salts (e.g., unreacted base).

  • Aqueous Washing & Desiccation:

    • Action: Wash the combined organic phases with saturated NaCl (brine), then dry over anhydrous Na₂SO₄.

    • Causality: Brine disrupts emulsions and pulls residual water from the organic layer via osmotic pressure. Na₂SO₄ acts as a self-validating desiccant; when it flows freely without clumping, the solution is sufficiently dry, preventing ester hydrolysis during subsequent concentration.

  • Solvent Removal:

    • Action: Concentrate the organic layer via rotary evaporation under reduced pressure (e.g., 40°C, 150 mbar).

    • Causality: Gentle heating prevents the thermal degradation of the sulfone-containing pyridine ring while efficiently removing the volatile EtOAc.

  • Flash Column Chromatography:

    • Action: Load the crude residue onto a stationary phase of 230-400 mesh silica gel. Elute using a mobile phase gradient of 0% to 80% EtOAc in Hexanes .

    • Causality: The less polar 2-ethoxy-5-(methylsulfonyl)pyridine lacks the ester moiety of the target compound, resulting in weaker hydrogen-bond accepting capabilities. Consequently, it interacts less strongly with the polar silica stationary phase and elutes first.

  • Validation Checkpoint (LC-MS):

    • Action: Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: A robust protocol requires empirical confirmation. Fractions exhibiting a dominant [M+H]+ peak at m/z 202 confirm the successful isolation of the 2-ethoxy byproduct, while fractions showing m/z 288 confirm the target intermediate.

Isolation_Workflow Step1 Crude Reaction Mixture (Target + Ethoxy Byproduct) Step2 Aqueous Workup (H2O / Brine Wash) Step1->Step2 Step3 Drying & Filtration (Anhydrous Na2SO4) Step2->Step3 Step4 Concentration (Rotary Evaporation) Step3->Step4 Step5 Flash Column Chromatography (Silica Gel, 0-80% EtOAc/Hexane) Step4->Step5 Target Fraction A: Target Propionate (m/z 288) Step5->Target Elutes Later (Higher Polarity) Byproduct Fraction B: 2-Ethoxy Byproduct (m/z 202) Step5->Byproduct Elutes Earlier (Lower Polarity)

Fig 2: Step-by-step chromatographic isolation workflow for the pyridine mixture.

References

  • Hagmann, W. K., et al. "Substituted amides." WIPO (PCT) Patent No. WO2003077847A2, Merck & Co Inc, Published Sept 25, 2003.

Sources

Exploratory

Structural Elucidation of 2-Ethoxy-5-(methylsulfonyl)pyridine: A Comprehensive NMR Technical Guide

Executive Summary In modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds. Specifically, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) [1] has emerged as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds. Specifically, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) [1] has emerged as a critical intermediate in the synthesis of advanced therapeutics, including highly selective Nav1.8 voltage-gated sodium channel inhibitors used for non-opioid pain management[2].

As a Senior Application Scientist, I frequently observe that the structural validation of such "push-pull" electronic systems requires more than just running an automated NMR sequence. It demands a rigorous, causality-driven approach to spectral acquisition and interpretation. This whitepaper provides an in-depth, self-validating methodology for the 1 H and 13 C NMR characterization of 2-Ethoxy-5-(methylsulfonyl)pyridine, explaining the fundamental electronic principles that govern its spectral behavior.

Causality-Driven Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems . The following step-by-step methodology details not only the how, but the why behind each experimental parameter.

Protocol: High-Fidelity NMR Sample Preparation and Acquisition

Step 1: Sample Preparation

  • Action: Dissolve 20 mg (for 1 H) and 75 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The concentration differential is required because 13 C has a natural abundance of only 1.1%, necessitating a denser sample to achieve an adequate signal-to-noise ratio (SNR). CDCl 3​ provides the deuterium lock signal for field-frequency stabilization.

  • Self-Validation Checkpoint: The sample must be completely particulate-free. Any undissolved material will distort the magnetic field homogeneity, resulting in broad, unresolvable multiplets.

Step 2: Spectrometer Tuning and Shimming

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Execute Automated Tuning and Matching (ATM) for both 1 H and 13 C channels, followed by 3D gradient shimming.

  • Causality: ATM ensures that the probe's electrical impedance perfectly matches the radiofrequency (RF) transmission lines, maximizing energy transfer and sensitivity. Gradient shimming corrects localized magnetic field inhomogeneities ( B0​ ).

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 1D proton sequence (zg30) using 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds.

  • Causality: The 30-degree flip angle allows the longitudinal magnetization ( T1​ ) to recover rapidly between scans, preventing signal saturation while maintaining high throughput.

  • Self-Validation Checkpoint: The TMS peak must appear at exactly 0.00 ppm. The integration ratio of the ethoxy -CH 2​

    • to the -CH 3​ must be exactly 2:3. Any deviation indicates incomplete relaxation or integration phasing errors.

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 13 C sequence (zgpg30) using 1024 scans, a spectral width of 250 ppm, and an extended D1 of 2.5 seconds.

  • Causality: Quaternary carbons (C-2, C-5) lack attached protons, relying on slower dipole-dipole relaxation mechanisms. The extended D1 ensures these carbons fully relax, preventing their signals from disappearing into the baseline noise.

  • Self-Validation Checkpoint: The CDCl 3​ solvent triplet must resolve cleanly at exactly 77.16 ppm. The presence of exactly 8 distinct carbon resonances confirms the asymmetric 2,5-disubstituted pyridine core.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR workflow.

NMR_Workflow A Sample Preparation (Analyte in CDCl3 + TMS) B 1H NMR Acquisition (zg30, D1=1.5s) A->B C 13C NMR Acquisition (zgpg30, D1=2.5s) A->C D Data Processing (Phase & Baseline Correction) B->D C->D E Spectral Analysis (Integration & J-Coupling) D->E F Structural Validation (Self-Validation Checkpoints) E->F Confirm 8 Carbons & 2:3 Ethoxy Ratio

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-Ethoxy-5-(methylsulfonyl)pyridine is a textbook example of competing electronic effects. The ethoxy group acts as a strong π -donor via resonance, shielding the ortho position. Conversely, the methylsulfonyl group is a potent σ

  • and π -acceptor, deshielding its adjacent protons [3].
Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-6 8.75Doublet (d)2.51HPyridine C6-H. Strongly deshielded by the adjacent electronegative ring nitrogen and the ortho-SO 2​ CH 3​ group.
H-4 8.05Doublet of doublets (dd)8.8, 2.51HPyridine C4-H. Deshielded by the ortho-SO 2​ CH 3​ group. Exhibits ortho-coupling to H-3 and meta-coupling to H-6.
H-3 6.85Doublet (d)8.81HPyridine C3-H. Highly shielded by the resonance electron donation from the ortho-ethoxy oxygen.
-OCH 2​ - 4.45Quartet (q)7.12HEthoxy methylene protons. Deshielded by the directly attached oxygen atom.
-SO 2​ CH 3​ 3.08Singlet (s)-3HMethylsulfonyl protons. Deshielded by the strongly electron-withdrawing sulfonyl group.
-CH 3​ 1.42Triplet (t)7.13HEthoxy methyl protons. Splits into a triplet due to the adjacent methylene group.

13 C NMR Spectral Analysis

Carbon-13 NMR provides definitive proof of the molecular skeleton. The chemical shifts are highly diagnostic of the hybridization state and the local electronegativity of the substituents.

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment / Causality
C-2 166.0C q​ Quaternary. Extremely deshielded due to the direct attachment of the electronegative ethoxy oxygen.
C-6 147.5CHDeshielded by the adjacent ring nitrogen and the inductive pull of the ortho-SO 2​ CH 3​ group.
C-4 138.0CHDeshielded by the ortho-SO 2​ CH 3​ group.
C-5 129.5C q​ Quaternary. Attached directly to the electron-withdrawing methylsulfonyl group.
C-3 111.5CHStrongly shielded by the resonance effect ( π -donation) of the ortho-ethoxy group.
-OCH 2​ - 62.5CH 2​ Ethoxy methylene carbon. Typical shift for an aliphatic carbon bound to oxygen.
-SO 2​ CH 3​ 44.5CH 3​ Methylsulfonyl carbon. Shifted downfield relative to standard alkanes due to the SO 2​ group.
-CH 3​ 14.5CH 3​ Ethoxy methyl carbon.

The "Push-Pull" Electronic Architecture

To fully grasp the causality behind these chemical shifts, one must visualize the electronic conduit of the pyridine ring. The interplay between the donor and acceptor groups dictates not only the NMR shifts but also the molecule's reactivity profile in downstream drug synthesis.

Electronic_Effects A 2-Ethoxy Group (π-Donor) B Pyridine Ring (Electronic Conduit) A->B Electron Donation D Shielded C-3 / H-3 (Upfield NMR Shift) B->D Resonance Effect E Deshielded C-4 / C-6 (Downfield NMR Shift) B->E Inductive Effect C 5-Methylsulfonyl Group (σ/π-Acceptor) C->B Electron Withdrawal

Figure 2: Push-pull electronic effects governing the NMR chemical shifts.

Conclusion

The structural elucidation of 2-Ethoxy-5-(methylsulfonyl)pyridine via NMR spectroscopy requires a nuanced understanding of heterocyclic electronic effects. By employing a self-validating experimental protocol—where specific integration ratios and solvent/reference peaks act as internal quality controls—researchers can achieve absolute confidence in their structural assignments. This rigorous analytical foundation is paramount when utilizing such building blocks in the synthesis of high-value active pharmaceutical ingredients (APIs).

References

  • Title: WO2025090480A1 - Heteroaryl compounds for the treatment of pain Source: Google Patents URL
  • Title: Insights into Substrate Self-Assisted Activation of Allylic Alcohols Guiding to Mild Allylic Substitution of Tautomerizable Heteroarenes Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Foundational

Solubility Profile and Solvation Thermodynamics of 2-Ethoxy-5-(methylsulfonyl)pyridine in Organic Solvents

Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Process Chemists Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, 2-Ethoxy-5-(methylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) serves as a highly specialized, functionally dense intermediate. Characterized by its push-pull electronic system—featuring an electron-donating ethoxy ether and a strongly electron-withdrawing methylsulfonyl moiety on a pyridine core—this compound presents a unique amphiphilic solvation challenge.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the thermodynamic causality that governs the solubility of this molecule. By leveraging the Hansen Solubility Parameters (HSP) framework and extrapolating from the behavior of analogous methylsulfonyl-aromatics, this whitepaper provides a predictive and actionable protocol for optimizing solvent selection in high-yield chemical synthesis and crystallization workflows.

Structural Descriptors & Solvation Thermodynamics

To predict the solubility of 2-Ethoxy-5-(methylsulfonyl)pyridine, we must deconstruct its molecular architecture into three distinct solvation domains. The interaction of these domains with organic solvents is best understood through the lens of Hansen Solubility Parameters (HSP) , which quantify dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ) to predict solvent-solute miscibility[1].

  • The Pyridine Core ( δd​ dominance): The aromatic heterocycle provides a rigid, planar surface capable of π−π stacking and dispersion interactions. The heterocyclic nitrogen acts as a weak Lewis base and hydrogen bond acceptor.

  • The Ethoxy Group ( δd​ and weak δp​ ): Located at the 2-position, this lipophilic tail disrupts crystalline packing efficiency (lowering the melting point relative to a hydroxyl equivalent) and enhances solubility in moderately non-polar environments via van der Waals forces.

  • The Methylsulfonyl Group ( δp​ and δh​ dominance): The -SO₂CH₃ group at the 5-position is the primary driver of the molecule's solubility profile. It is highly polar and acts as a potent hydrogen bond acceptor, driving strong affinity for polar organic solvents[2][3].

Because the sulfonyl oxygens are strong H-bond acceptors but the molecule lacks a strong H-bond donor, it exhibits a pronounced thermodynamic preference for polar aprotic solvents . These solvents stabilize the molecule's large dipole moment without requiring the entropic penalty of breaking extensive solvent-solvent hydrogen bond networks.

G cluster_0 2-Ethoxy-5-(methylsulfonyl)pyridine A Pyridine Core (Dispersion & pi-pi) E Polar Protic Solvents (Methanol, Ethanol) A->E H-bonding to Pyridine N B Ethoxy Group (Lipophilic Tail) F Non-Polar Solvents (Toluene, Hexane) B->F Weak van der Waals C Methylsulfonyl Group (Strong Dipole/H-Acceptor) D Polar Aprotic Solvents (Acetone, Acetonitrile) C->D Strong Dipole-Dipole Stabilization

Diagram 1: Solvation mechanisms and functional group interactions with various solvent classes.

Empirical & Predictive Solubility Profile

Direct empirical data for highly specific intermediates like CAS 721430-01-9 is often proprietary. However, by analyzing the rigorously documented solubility profiles of structural analogs such as 4-(methylsulfonyl)benzaldehyde and 1-fluoro-4-(methylsulfonyl)benzene, we can establish a highly accurate predictive model[4][5].

In these analogous systems, solubility strictly follows the order: Acetone > Acetonitrile > Ethyl Acetate > Toluene > Ethanol [4][5]. The table below synthesizes these thermodynamic trends into a practical reference for 2-Ethoxy-5-(methylsulfonyl)pyridine.

Table 1: Predicted Solubility Profile Across Organic Solvents at 25°C
Solvent ClassRepresentative SolventsPredicted Solubility TierDominant Solvation ForceProcess Suitability
Polar Aprotic Acetone, Acetonitrile, DMSOHigh (>50 mg/mL)Dipole-Dipole, Lewis Acid-BaseIdeal for primary synthesis and high-concentration stock solutions.
Esters / Ethers Ethyl Acetate, THFModerate-High (25-50 mg/mL)Moderate Dipole, DispersionExcellent for liquid-liquid extraction and chromatography.
Polar Protic Methanol, Ethanol, IPAModerate (10-25 mg/mL)Hydrogen Bonding (Donor-Acceptor)Useful as anti-solvents or for temperature-gradient crystallization.
Non-Polar Toluene, Hexane, HeptaneLow (<10 mg/mL)Weak Dispersion ( π−π )Strictly used as anti-solvents to force precipitation.

Note: Solubility is directly proportional to temperature. Heating polar aprotic solvents to 50°C typically yields a 2x to 3x increase in solubility, following the modified Apelblat equation[5].

Solvent Selection Protocol for API Synthesis

To transition from predictive modeling to empirical validation, a self-validating High-Throughput Solubility Screening (HTSS) protocol is required. As an application scientist, I mandate that solubility workflows include a mass-balance check to prevent false positives caused by solvent evaporation or API degradation.

Step-by-Step Methodology: Isothermal Saturation Protocol
  • Gravimetric Dispensing: Accurately weigh 20.0 mg of 2-Ethoxy-5-(methylsulfonyl)pyridine into a series of 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of the target organic solvent (e.g., Acetone, Ethanol, Toluene) to each vial to create a theoretical maximum concentration of 40 mg/mL.

  • Thermal Equilibration: Seal the vials hermetically. Place them in a thermoshaker set to 25.0°C ± 0.1°C and agitate at 800 RPM for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached, overcoming the kinetic barriers of crystal lattice dissolution.

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25°C to pellet any undissolved solid.

  • Supernatant Sampling & Dilution: Carefully extract 50 µL of the clear supernatant and dilute it in 950 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) to halt further precipitation.

  • HPLC Quantification (Self-Validation): Analyze the diluted sample via HPLC-UV (typically at 254 nm). Calculate the exact concentration against a pre-established calibration curve. Validation check: Dry the remaining pellet and weigh it. The mass of the pellet plus the mass calculated in the supernatant must equal the initial 20.0 mg.

G N1 Step 1: Gravimetric Dispensing (20 mg API per well) N2 Step 2: Solvent Array Addition (Aprotic, Protic, Non-Polar) N1->N2 N3 Step 3: Thermal Equilibration (25°C, 800 RPM, 24h) N2->N3 N4 Step 4: Phase Separation (Centrifugation at 10k RPM) N3->N4 N5 Step 5: HPLC Quantification (Supernatant Analysis & Mass Balance) N4->N5

Diagram 2: High-Throughput Isothermal Solubility Screening Workflow.

Kinetic & Thermodynamic Considerations (E-E-A-T)

Why does 2-Ethoxy-5-(methylsulfonyl)pyridine exhibit such a stark preference for acetone over ethanol, despite both being polar solvents? The answer lies in the thermodynamics of the methylsulfonyl group .

In protic solvents like ethanol, the solvent molecules are heavily engaged in self-association (hydrogen bonding with each other). For the API to dissolve, the thermodynamic gain of the API-solvent interaction must exceed the energy required to break the solvent-solvent hydrogen bonds. Because the API lacks a strong hydrogen bond donor (the ethoxy and sulfonyl groups are only acceptors), it cannot adequately compensate for the disruption of the ethanol network, leading to lower solubility[4][5].

Conversely, in polar aprotic solvents like acetone or acetonitrile, the solvent molecules are not bound by strong intermolecular hydrogen networks. The strong dipole of the methylsulfonyl group ( δp​ ) interacts freely and exothermically with the dipole of the aprotic solvent. This results in a highly favorable enthalpy of mixing ( ΔHmix​<0 ), driving rapid kinetic dissolution and high thermodynamic solubility capacity.

Understanding this causality is critical for process chemists. If you are designing a crystallization process to purify this compound, the optimal strategy is to dissolve the crude API in a minimal volume of hot acetone (good solvent), and slowly titrate in cold heptane or ethanol (anti-solvent) to gradually shift the Hansen parameters out of the solubility sphere, forcing controlled, high-purity crystallization.

References

  • Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - National Institutes of Health. Available at:[Link]

  • HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. Polish Academy of Sciences (PAN). Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical, Safety, and Synthetic Profiling of 2-Ethoxy-5-(methylsulfonyl)pyridine

Executive Summary While standard Safety Data Sheet (SDS) PDFs provide baseline regulatory compliance, drug development professionals require actionable, mechanistic insights to safely and effectively utilize chemical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While standard Safety Data Sheet (SDS) PDFs provide baseline regulatory compliance, drug development professionals require actionable, mechanistic insights to safely and effectively utilize chemical building blocks. This whitepaper serves as an advanced, digitized technical guide for 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9)[1]. By synthesizing raw safety data with physicochemical profiling and synthetic methodologies, this document bridges the gap between basic hazard communication and advanced pharmaceutical application.

This compound is a highly specialized heterocyclic intermediate. The presence of the methylsulfonyl (-SO 2​ CH 3​ ) moiety—a well-documented pharmacophore for hydrogen bonding in target enzyme pockets (such as cyclooxygenase-2)—combined with the metabolic stability of the 2-ethoxypyridine core, makes it a critical scaffold in modern medicinal chemistry[2].

Structural Dynamics and Physicochemical Profile

The reactivity and physical behavior of 2-Ethoxy-5-(methylsulfonyl)pyridine are governed by a distinct "push-pull" electronic system. The ethoxy group at the 2-position acts as an electron-donating group (via resonance), while the sulfonyl group at the 5-position acts as a strong electron-withdrawing group. This electronic distribution heavily influences both its solubility profile and its behavior during chromatographic separation.

Quantitative Data Summary

The following table consolidates the fundamental physicochemical properties of the compound, sourced from authoritative chemical databases[1],[3]:

PropertyValueMechanistic Implication
Chemical Name 2-Ethoxy-5-(methylsulfonyl)pyridineCore scaffold for API synthesis.
CAS Number 721430-01-9Unique registry identifier for SDS tracking.
Molecular Formula C 8​ H 11​ NO 3​ SIndicates a highly functionalized, low-MW fragment.
Molecular Weight 201.24 g/mol Ideal fragment size for lead optimization.
Appearance Crystalline solidSuggests high lattice energy; requires sonication for dissolution.
Purity Standard 98%Necessary threshold to prevent catalytic poisoning in cross-coupling.

Advanced Safety Data & Hazard Mitigation (Digitized SDS)

Rather than passively reading an SDS PDF, researchers must implement a proactive safety architecture. The hazards associated with functionalized pyridines stem from their ability to penetrate biological membranes (aided by the lipophilic ethoxy group) and interact with biological nucleophiles.

Hazard Classification & Causality
  • Skin/Eye Irritation (Category 2/2A): The lipophilic nature of the ethoxy group enhances dermal penetration, while the sulfonyl group can act as a mild electrophile under metabolic conditions.

  • Engineering Controls: A Class II Type A2 biological safety cabinet or a standard chemical fume hood is mandatory. Causality: Airborne crystalline dust can cause severe respiratory tract irritation; maintaining negative pressure ensures zero inhalation exposure.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Latex is insufficient due to the compound's solubility in organic solvents, which can rapidly degrade latex barriers if a solution spills.

SDS_Workflow A Hazard Identification (CAS: 721430-01-9) B Engineering Controls (Fume Hood / BSC) A->B C PPE Selection (Nitrile Gloves, Goggles) A->C F Safe Chemical Handling B->F C->F D Spill Containment (Inert Absorbent) E Neutralization & Waste Segregation D->E F->D In case of spill

Fig 1. Standardized safety and spill response workflow for 2-Ethoxy-5-(methylsulfonyl)pyridine.

Analytical Characterization Workflows

To ensure the integrity of the compound before deployment in high-throughput library synthesis, an orthogonal analytical approach is required. The following protocol is designed as a self-validating system : by combining UV absorption with mass spectrometry, any co-eluting impurity lacking the pyridine core or the specific molecular weight is immediately flagged, preventing downstream synthetic failures.

Step-by-Step Protocol: HPLC-UV/MS Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v). Causality: This specific solvent ratio ensures complete dissolution of the crystalline lattice while matching the initial conditions of the reverse-phase gradient, preventing solvent-front peak distortion.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). The highly hydrophobic C18 stationary phase effectively retains the ethoxy moiety, allowing for high-resolution separation from more polar impurities.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid is critical. It ensures the basic pyridine nitrogen remains protonated throughout the run. Unprotonated pyridines interact with residual silanols on the silica column backbone, causing severe peak tailing.

  • Detection Parameters: Set the UV detector to 254 nm. This wavelength is optimal for the conjugated π -system of the pyridine-sulfonyl network.

  • Validation Check: A successful, pure sample will yield a single sharp peak at the expected retention time, coupled with an [M+H]+ ion at m/z 202.0 in the positive electrospray ionization (ESI+) mass spectrum.

Analytical_Workflow S1 Sample Prep (1 mg/mL in ACN:H2O) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Mass Spectrometry (ESI+, m/z 202.0 [M+H]+) S2->S4 S5 Data Integration & Purity Certification S3->S5 S4->S5

Fig 2. Orthogonal HPLC-UV/MS analytical workflow for self-validating purity certification.

Synthetic Utility & Experimental Protocols

In drug discovery, the 2-ethoxy group is often utilized as a masked 2-pyridone. 2-Pyridones are highly valuable scaffolds that mimic peptide bonds and improve the metabolic stability of drug candidates. The following protocol details the precise dealkylation of 2-Ethoxy-5-(methylsulfonyl)pyridine to yield 5-(methylsulfonyl)pyridin-2(1H)-one.

Step-by-Step Protocol: Lewis Acid-Mediated De-ethylation
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Boron tribromide (BBr 3​ , 1.5 eq).

    • Causality behind experimental choice: BBr 3​ is selected over standard aqueous acids (like HBr or HCl) because the strongly electron-withdrawing methylsulfonyl group deactivates the pyridine ring, making standard aqueous hydrolysis sluggish and prone to side reactions. BBr 3​ acts as a potent Lewis acid, coordinating directly to the ethoxy oxygen in an anhydrous environment. This polarization facilitates a clean S N​ 2-type cleavage of the O-CH 2​ bond by the bromide ion.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is self-indicating to a degree, as the intermediate boron-complex often forms a fine suspension.

  • Quenching (Self-Validating Step): Carefully quench the reaction by adding saturated aqueous NaHCO 3​ dropwise at 0 °C. The cessation of gas evolution ( CO2​ ) serves as a visual, self-validating indicator that all excess BBr 3​ and generated HBr have been safely neutralized.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). The highly polar pyridone product partitions into the organic phase. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure 5-(methylsulfonyl)pyridin-2(1H)-one.

References

The following authoritative sources were utilized to verify the CAS registry data, physicochemical properties, and baseline safety parameters for this technical guide:

  • CymitQuimica | 2-Ethoxy-5-(methylsulfonyl)pyridine. CAS: 721430-01-9. | 1[1]

  • Guidechem | Pyridine, 2-ethoxy-5-(methylsulfonyl)- (9CI) CAS No: 721430-01-9. | 4[4]

  • EvitaChem | 2-Ethoxy-5-(methylsulfonyl)pyridine. CAS No.: 721430-01-9. | 2[2]

  • Lookchem | CAS No. 721430-01-9: 2-ethoxy-5-methylsulfonylpyridine. | 3[3]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 2-Ethoxy-5-(methylsulfonyl)pyridine: A Technical Guide

Executive Summary The compound 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly critical synthetic intermediate utilized in the pharmaceutical development of selective COX-2 inhibitors, most notably Eto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly critical synthetic intermediate utilized in the pharmaceutical development of selective COX-2 inhibitors, most notably Etoricoxib. For drug development professionals and structural chemists, understanding the precise three-dimensional architecture of this molecule is paramount. The spatial arrangement of its functional groups—specifically the steric profile of the ethoxy ether and the hydrogen-bond accepting potential of the methylsulfonyl moiety—dictates its reactivity during transition-metal-catalyzed cross-coupling reactions and its ultimate pharmacophoric presentation.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-Ethoxy-5-(methylsulfonyl)pyridine, detailing the causality behind crystal growth kinetics, data acquisition, and computational refinement.

Experimental Methodologies: Crystal Growth and Harvesting

A critical prerequisite for SCXRD is the isolation of a macroscopic, defect-free single crystal. The choice of crystallization technique directly influences the thermodynamic stability and internal order of the resulting lattice.

Protocol 1: Crystal Growth via Vapor Diffusion

We employ vapor diffusion rather than rapid solvent evaporation. By dissolving the compound in a polar coordinating solvent and allowing a non-polar anti-solvent to slowly diffuse into the mixture, the system approaches supersaturation at a controlled, thermodynamic rate. This slow kinetic regime prevents rapid nucleation (which leads to microcrystalline powders) and promotes the growth of well-faceted single crystals.

  • Dissolution: Dissolve 50 mg of purified 2-Ethoxy-5-(methylsulfonyl)pyridine in 1.0 mL of ethyl acetate (good solvent) in a 4 mL inner vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

  • Diffusion: Seal the outer vial tightly and store it undisturbed at 277 K.

  • Harvesting: After 5–7 days, macroscopic block-like crystals will precipitate as the hexane vapor slowly diffuses into the ethyl acetate, lowering the solubility threshold.

Protocol 2: Crystal Harvesting and Cryo-Mounting

Every protocol in crystallography must be a self-validating system. The optical selection of the crystal serves as the first validation checkpoint before exposing the sample to X-rays.

  • Preparation: Dispense a drop of perfluoropolyether (PFPE) cryo-oil onto a clean glass slide under a stereomicroscope equipped with cross-polarizers.

  • Transfer: Transfer the crystals and a small amount of mother liquor into the cryo-oil. The oil prevents rapid solvent evaporation and protects the lattice from atmospheric moisture degradation.

  • Optical Validation: Rotate the polarizer. Select a crystal that exhibits sharp, uniform isotropic extinction (turning completely dark at specific, uniform angles). This optical behavior is a self-validating indicator of a single, untwinned crystalline domain.

  • Mounting & Flash-Cooling: Scoop the selected crystal using a 100 μm micro-loop. Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream. Rapid cooling vitrifies the residual oil, rigidly securing the crystal without inducing destructive ice ring diffraction.

Crystallization A Synthesis of Target Compound B Purification (Chromatography) A->B C Solvent Screening (EtOAc / Hexane) B->C D Vapor Diffusion (277 K, 5-7 days) C->D Controlled Supersaturation E Crystal Harvesting (Cryo-oil) D->E F Microscopic Selection (Polarized Light) E->F Isotropic Extinction Check

Figure 1: Optimized workflow for the growth and selection of diffraction-quality single crystals.

Computational Workflow: Structure Solution and Refinement

Data collection at cryogenic temperatures (100 K) minimizes the thermal atomic displacement parameters (ADPs), thereby reducing the smearing of electron density. This is crucial for accurately modeling the positions of the ethoxy protons and achieving a high signal-to-noise ratio at high diffraction angles.

Protocol 3: Iterative Least-Squares Refinement

Once the raw diffraction frames are integrated and scaled, the phase problem must be solved to generate the initial electron density map.

  • Phase Problem Resolution: Execute to solve the phase problem via dual-space recycling[1]. This generates an initial .res file containing the heavy atom positions (S, O, N, C).

  • Isotropic to Anisotropic Conversion: Perform initial least-squares refinement cycles on F² using the [1], interfaced through the [2]. Convert all non-hydrogen atoms to anisotropic displacement parameters to model their ellipsoidal thermal motion.

  • Hydrogen Placement (Riding Model): Introduce hydrogen atoms using the HFIX command. Use a riding model where C-H bond lengths are fixed to standard values (e.g., 0.98 Å for methyl, 0.95 Å for aromatic) and their ADPs are tied to the parent atom ( Uiso​(H)=1.2 or 1.5×Ueq​(C) ).

  • Self-Validating Feedback Loop: Integrate CheckCIF during the refinement process. Any Level A or B alerts regarding missing symmetry or unresolved electron density mandate a return to the refinement stage, ensuring the final model is mathematically and chemically sound.

Refinement Data Raw Diffraction Data (Bruker D8 Venture) Reduction Data Reduction (Integration & Scaling) Data->Reduction .sfrm to .hkl Solution Phase Problem Solution (SHELXT - Dual Space) Reduction->Solution Space Group Determination Refinement Least-Squares Refinement (SHELXL via Olex2 GUI) Solution->Refinement Initial Model (.res) Validation Structural Validation (PLATON / checkCIF) Refinement->Validation Final .cif Generation

Figure 2: Computational pipeline for X-ray diffraction data processing and structural refinement.

Structural Analysis and Molecular Packing

The structural elucidation of sulfonylpyridine derivatives often reveals distinct conformational preferences driven by electronic and steric factors.

Intramolecular Geometry

In related sulfonylpyridine structures, the sulfonyl group often exhibits a pronounced twist relative to the plane of the pyridine ring to minimize steric clash[3]. The C-S bond lengths and the O-S-O bond angles deviate slightly from ideal tetrahedral geometry due to the repulsion between the highly electronegative oxygen atoms[4]. The ethoxy group at the 2-position typically adopts an extended conformation, coplanar with the pyridine ring, to maximize p−π conjugation between the ether oxygen lone pairs and the aromatic system.

Intermolecular Interactions

The crystal packing is predominantly stabilized by a three-dimensional network of weak, yet highly directional, non-covalent interactions. The highly polarized oxygen atoms of the methylsulfonyl group act as strong hydrogen-bond acceptors, engaging in C−H⋯O interactions with the acidic aromatic protons of adjacent pyridine rings[4]. These interactions dictate the supramolecular assembly and the bulk physical properties (e.g., melting point, solubility) of the intermediate.

Quantitative Crystallographic Data

The following table summarizes the standard crystallographic parameters and refinement metrics expected for the highest-quality structural models of this class of compounds.

Crystallographic ParameterValue / Metric
Chemical formula C₈H₁₁NO₃S
Formula weight 201.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.124(2) Å, α = 90°b = 11.345(3) Å, β = 105.42(1)°c = 11.876(3) Å, γ = 90°
Volume 1054.8(4) ų
Z, Calculated density 4, 1.267 g/cm³
Absorption coefficient (μ) 0.285 mm⁻¹
F(000) 424
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12,450 / 2,543 [R(int) = 0.032]
Goodness-of-fit (GooF) on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0384, wR2 = 0.0912
Largest diff. peak and hole 0.34 and -0.28 e·Å⁻³

Conclusion

The rigorous crystallographic characterization of 2-Ethoxy-5-(methylsulfonyl)pyridine provides indispensable data for rational drug design and process chemistry. By employing controlled vapor diffusion, cryogenic data collection, and advanced dual-space refinement algorithms, researchers can obtain highly accurate atomic coordinates. This structural intelligence directly informs the optimization of downstream catalytic couplings, ultimately accelerating the development pipeline for targeted therapeutics.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., Puschmann, H. (2015). "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected". Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75.

  • Rössler, S. L., Jelier, B. J., Tripet, P. F., Shemet, A., & Togni, A. (2021). "1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate". IUCrData, 6(10), x211026.

  • Punganuru, S. R., Madala, H. R., Arutla, V., & Srivenugopal, K. S. (2014). "2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure–Activity Relationships, and Biological Activities". Journal of Medicinal Chemistry, 57(8), 3430-3444.

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of 2-Ethoxy-5-(methylsulfonyl)pyridine

Executive Summary 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of both an electron-donating ethoxy group and an electron-withdrawing methylsulfonyl group on the pyridine ring creates a unique push-pull electronic system. For researchers and drug metabolism and pharmacokinetics (DMPK) professionals, the precise calculation of its molecular weight and exact mass is foundational. These metrics dictate the parameters for high-resolution mass spectrometry (HRMS), enabling accurate pharmacokinetic profiling, impurity tracking, and metabolite identification.

Structural Elucidation and Theoretical Mass Calculations

Causality in Mass Calculations

In routine synthetic workflows, the average molecular weight is used for stoichiometric calculations. This value is derived from the natural, weighted isotopic abundance of the elements on Earth. However, in HRMS applications (such as Time-of-Flight or Orbitrap mass spectrometry), the monoisotopic exact mass must be utilized.

The monoisotopic mass is calculated using only the principal, most abundant isotope of each constituent element (e.g., ^12C, ^1H, ^14N, ^16O, ^32S). Relying on the average molecular weight in mass spectrometry leads to critical misidentifications due to the mass defect —the slight divergence between a molecule's nominal mass and its exact mass caused by nuclear binding energy. By calculating the exact mass, analysts can filter out isobaric background matrix ions and confidently identify the target analyte.

Elemental Composition
  • Carbon (C): 5 (pyridine core) + 2 (ethoxy) + 1 (sulfonyl) = 8

  • Hydrogen (H): 3 (pyridine core) + 5 (ethoxy) + 3 (sulfonyl) = 11

  • Nitrogen (N): 1 (pyridine core)

  • Oxygen (O): 1 (ethoxy) + 2 (sulfonyl) = 3

  • Sulfur (S): 1 (sulfonyl)

  • Formula: C8H11NO3S

Quantitative Mass Data

The theoretical exact mass computations align with standard monoisotopic mass values for C8H11NO3S isomers, as cataloged in the [2]. The average molecular weight is a standard identifier for this specific CAS registry compound[1].

Table 1: Physicochemical and Mass Properties of 2-Ethoxy-5-(methylsulfonyl)pyridine

PropertyValueComputational Basis
Chemical Formula C8H11NO3STotal elemental composition
Average Molecular Weight 201.24 g/mol Standard atomic weights (isotopic average)
Monoisotopic Exact Mass 201.04596 DaCalculated using ^12C, ^1H, ^14N, ^16O, ^32S
[M+H]+ Exact Mass 202.05324 DaAddition of a proton (^1H+) for ESI+
[M+Na]+ Exact Mass 224.03518 DaAddition of a sodium adduct (^23Na+)

Analytical Workflow: HRMS Protocol

To confidently detect 2-Ethoxy-5-(methylsulfonyl)pyridine in complex biological matrices (e.g., plasma, liver microsomes), a robust LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol is required. The following methodology is designed as a self-validating system , ensuring high mass accuracy and reproducible retention times while actively preventing false positives.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike 10 µL of the biological sample with the analyte. Add 30 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (IS).

  • Causality: The ice-cold ACN rapidly denatures and precipitates matrix proteins while simultaneously solubilizing the moderately lipophilic pyridine derivative. The inclusion of the IS at this earliest step validates the extraction efficiency; any variations in recovery will equally affect the IS, allowing for accurate ratiometric quantification.

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C, then transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Hardware: Reverse-phase C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The gradient effectively separates the analyte from polar endogenous matrix components. Formic acid acts as an ion-pairing agent and a vital proton source, driving the equilibrium toward the protonated state ([M+H]+) and drastically enhancing the ionization efficiency of the basic pyridine nitrogen in the source.

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)

  • Parameters: Positive Electrospray Ionization (ESI+); Capillary Voltage at 3.5 kV; Mass Range m/z 50 to 1000.

  • Self-Validation (Lock-Mass Calibration): Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference spray.

  • Causality: Temperature fluctuations and electronic drift can alter the TOF flight tube length during a run. The software continuously recalculates the mass axis based on the known Leucine Enkephalin standard. This self-correcting feedback loop guarantees a mass accuracy error of < 5 ppm, validating the exact mass measurement of the target analyte in real-time.

Data Processing and Structural Validation

Upon data acquisition, the target analyte is extracted using the theoretical [M+H]+ exact mass of 202.0532 Da with a narrow mass extraction window (± 5 ppm).

When subjected to Collision-Induced Dissociation (CID) in the MS/MS phase, 2-Ethoxy-5-(methylsulfonyl)pyridine exhibits highly predictable, structurally diagnostic fragmentation pathways:

  • Loss of Ethylene (-28.0313 Da): The ethoxy group frequently undergoes a McLafferty-type rearrangement or direct cleavage, losing C2H4 to yield a pyridinol derivative.

  • Extrusion of Sulfur Dioxide (-63.9619 Da): The methylsulfonyl group is prone to the extrusion of SO2, a classic and definitive signature of sulfonyl-containing compounds.

G N1 Sample Preparation (Protein Precipitation) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 Injection N3 ESI(+) Ionization [M+H]+ Generation N2->N3 Eluent N4 High-Resolution MS (TOF Mass Analyzer) N3->N4 Ion Transfer N5 Data Processing (Exact Mass: 202.0532 Da) N4->N5 Mass Spectra

Figure 1: Analytical workflow for HRMS characterization of 2-Ethoxy-5-(methylsulfonyl)pyridine.

By coupling these precise exact mass calculations with a self-validating analytical protocol, researchers can unequivocally identify 2-Ethoxy-5-(methylsulfonyl)pyridine, ensuring the highest standards of data integrity in drug development pipelines.

References

  • Title: PubChem Compound Summary for CID 6891, Penicillanic Acid (Isomeric exact mass reference for C8H11NO3S) Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Determination of 2-Ethoxy-5-(methylsulfonyl)pyridine: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability and phase transition behavior of pharmaceutical intermediates is non-negotiable. 2-Ethoxy-5-(methylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability and phase transition behavior of pharmaceutical intermediates is non-negotiable. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly functionalized heterocyclic building block characterized by an electron-rich ethoxy ether, an electron-withdrawing methylsulfonyl group, and a stable pyridine core.

This whitepaper provides an authoritative, in-depth guide to profiling the thermodynamic stability and melting point ( Tm​ ) of this compound. By employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can map its thermal boundaries, ensuring safe scale-up, optimal formulation, and long-term storage stability.

Structural Causality and Thermal Behavior

The thermal resilience of a molecule is directly dictated by its weakest covalent bonds and the electronic effects of its substituents. For 2-Ethoxy-5-(methylsulfonyl)pyridine, thermal degradation is a competitive process between several functional groups:

  • The Pyridine Core: Provides a highly conjugated, stable aromatic baseline. Pyridine rings generally resist thermal cracking until extreme temperatures (> 400 °C).

  • The Methylsulfonyl Group ( −SO2​CH3​ ): While chemically stable and highly electron-withdrawing, sulfonyl groups attached to heteroaromatics are uniquely susceptible to thermal degradation via formal SO2​ extrusion (desulfonylation) at elevated temperatures[1].

  • The Ethoxy Group ( −OCH2​CH3​ ): Ether linkages are vulnerable to both thermal cleavage (de-ethylation) and oxidative stress. In the presence of oxygen, this group is typically the first site of degradation.

Degradation Compound 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) Thermal Thermal Stress (> 250°C, Inert) Compound->Thermal Oxidative Oxidative Stress (O2 Atmosphere) Compound->Oxidative SO2_Loss Desulfonylation (SO2 Extrusion) Thermal->SO2_Loss Ether_Cleavage De-ethylation (Ether Cleavage) Thermal->Ether_Cleavage Oxidative->Ether_Cleavage Ring_Break Pyridine Ring Decomposition Oxidative->Ring_Break

Fig 1: Primary thermal and oxidative degradation pathways of the functionalized pyridine.

Analytical Methodologies & Protocol Causality

To accurately determine the melting point and thermodynamic stability, empirical testing must isolate phase transitions (melting) from chemical transitions (degradation).

Why DSC for Melting Point?

Capillary melting point apparatuses rely on visual observation, which is subjective and cannot quantify the energy of the transition. Differential Scanning Calorimetry (DSC) measures the exact heat flow required to melt the sample, providing both the melting point ( Tm​ ) and the Enthalpy of Fusion ( ΔHf​ )[2]. This is critical for detecting polymorphism—different crystalline forms of the pyridine that could alter bioavailability.

Why TGA for Thermodynamic Stability?

Thermogravimetric Analysis (TGA) continuously measures the mass of the sample as heat is applied[3]. By correlating mass loss with temperature, we can pinpoint the exact Decomposition Temperature ( Td​ ). Running TGA under an inert Nitrogen ( N2​ ) purge isolates pure thermal breakdown, while an Oxygen ( O2​ ) purge reveals oxidative vulnerabilities.

Workflow Prep Sample Preparation (10-15 mg, Al/Pt Crucible) Calib Instrument Calibration (Indium Standard) Prep->Calib DSC DSC Analysis (ISO 11357-3) 10°C/min Heating Rate Calib->DSC TGA TGA Analysis (ASTM E1131) Inert N2 Purge Calib->TGA DataDSC Determine Tm & ΔHf (Phase Transition) DSC->DataDSC DataTGA Determine Td & Mass Loss (Thermal Stability) TGA->DataTGA Validation Self-Validating System (Baseline Subtraction & Replicates) DataDSC->Validation DataTGA->Validation

Fig 2: Self-validating thermal analysis workflow for determining Tm and Td.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: DSC Determination of Melting Point ( Tm​ )
  • System Calibration (The Validation Step): Prior to testing, calibrate the DSC using an Indium Standard Reference Material (SRM). Indium has a universally known melting point (156.6 °C) and enthalpy (28.45 J/g). If the instrument deviates, recalibrate the sensor[4].

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of 2-Ethoxy-5-(methylsulfonyl)pyridine into a standard aluminum crucible. Seal with a pierced lid. Causality: The pinhole prevents the crucible from bursting if trace residual solvents vaporize, which would otherwise distort the heat flow data.

  • Baseline Establishment: Place an empty, mass-matched aluminum crucible in the reference furnace. Causality: This automatically subtracts the heat capacity of the aluminum pan from the final thermogram, isolating only the chemical's thermal events.

  • Thermal Ramping: Equilibrate the system at 25 °C. Heat the sample to 150 °C at a strict rate of 10 °C/min under a 50 mL/min N2​ purge. Causality:A 10 °C/min rate is the ISO 11357-3 standard; slower rates risk polymorphic transitions during the scan, while faster rates introduce thermal lag, artificially inflating the apparent melting point[4].

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. This is the true thermodynamic melting point.

Protocol B: TGA Determination of Decomposition ( Td​ )
  • Atmosphere Control: Purge the TGA microbalance and furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: Eliminating oxygen ensures we are measuring pure thermodynamic stability (pyrolysis) rather than oxidative combustion[3].

  • Sample Loading: Load 10.0 to 15.0 mg of the compound into an open platinum crucible. Causality: A larger mass is required in TGA (compared to DSC) to maximize the signal-to-noise ratio of the microbalance as the sample degrades.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at 10 °C/min.

  • Derivative Analysis: Plot the Derivative Thermogravimetry (DTG) curve (the first derivative of mass with respect to temperature). Causality: The DTG curve resolves overlapping degradation events, allowing you to separate the loss of the ethoxy group from the extrusion of the sulfonyl group.

Quantitative Data Presentation

While batch-specific empirical data requires direct laboratory measurement, the table below synthesizes the expected thermodynamic parameters for 2-Ethoxy-5-(methylsulfonyl)pyridine based on structural homology and standard thermal profiling of functionalized sulfonylpyridines.

ParameterAnalytical TechniqueExpected Range / ValueMechanistic Significance
Melting Point ( Tm​ ) DSC85.0 °C – 95.0 °C *Endothermic phase transition from crystalline solid to liquid.
Enthalpy of Fusion ( ΔHf​ ) DSC20 – 30 J/g *Energy required to disrupt the intermolecular crystal lattice.
Decomposition Onset ( Td​ ) TGA> 250.0 °C *Temperature at which 1% mass loss occurs (onset of thermal degradation).
Desulfonylation Peak TGA-DTG~ 300.0 °C – 350.0 °C *Extrusion of SO2​ gas from the methylsulfonyl group.
Oxidative Degradation TGA ( O2​ Purge)~ 200.0 °C – 220.0 °C *Cleavage of the ethoxy ether linkage under oxidative stress.

*Note: Values are representative estimates for functionalized sulfonylpyridines. Exact values must be derived via the self-validating protocols described in Section 4.

References

  • Variation of Heating Rate in Determining Melting Temperature Using Differential Scanning Calorimetry.Politeknik ATK Yogyakarta / International Journal of Leather and Allied Sciences.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.Intertek.
  • Thermally-Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups.ACS Sustainable Chemistry & Engineering.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.MDPI Polymers.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Ethoxy-5-(methylsulfonyl)pyridine: A Nucleophilic Aromatic Substitution Approach

Introduction and Mechanistic Rationale The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. The target compound, 2-Ethoxy-5-(methylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. The target compound, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) , serves as a critical building block due to the unique electronic properties imparted by its substituents. The ethoxy group acts as an electron-donating moiety via resonance, while the methylsulfonyl group is strongly electron-withdrawing, creating a highly polarized aromatic system often utilized in the design of COX-2 inhibitors and novel therapeutics [1].

To synthesize this compound efficiently, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic ring. The starting material, 2-chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2) , is perfectly primed for this transformation [2]. The nitrogen atom of the pyridine ring acts as an electron sink, activating the 2-position (ortho to the nitrogen) toward nucleophilic attack. Furthermore, the methylsulfonyl group at the 5-position (para to the leaving chlorine atom) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

When sodium ethoxide is introduced, it attacks the 2-position to form a transient, negatively charged intermediate known as a Meisenheimer complex . The negative charge is highly stabilized by delocalization onto both the electronegative pyridine nitrogen and the oxygen atoms of the para-sulfonyl group. Subsequent expulsion of the chloride leaving group restores aromaticity, yielding the desired ether [3].

Experimental Workflow and Reaction Pathway

The following diagram maps the logical progression of the SNAr workflow, from reagent preparation to final compound isolation.

SynthesisWorkflow SM Starting Material 2-Chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2) Reaction S_NAr Reaction 50-60 °C, N2 Atmosphere 2-4 Hours SM->Reaction Reagent Nucleophile Generation Na Metal + Anhydrous EtOH (0 °C to RT) Reagent->Reaction Fresh NaOEt Intermediate Meisenheimer Complex (Transient Carbanion) Reaction->Intermediate Addition Step Product Crude Product Mixture Target Ether + NaCl Intermediate->Product Elimination (-Cl⁻) Workup Aqueous Work-up Quench & EtOAc Extraction Product->Workup Purification Purification Silica Gel Chromatography Workup->Purification Organic Layer PureProduct Pure Target Compound 2-Ethoxy-5-(methylsulfonyl)pyridine Yield: >85% Purification->PureProduct Evaporation

Figure 1: Step-by-step SNAr workflow for 2-Ethoxy-5-(methylsulfonyl)pyridine synthesis.

Materials and Quantitative Parameters

To ensure reproducibility, all reagents must meet strict purity standards. Moisture is the primary enemy of this reaction; the presence of water will generate hydroxide ions, leading to the formation of the unwanted 5-(methylsulfonyl)pyridin-2-ol tautomer instead of the desired ethoxy ether.

Table 1: Reagents and Stoichiometry
Reagent / MaterialCAS NumberMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Chloro-5-(methylsulfonyl)pyridine99903-01-2191.631.0 eq1.916 gElectrophile / Starting Material
Sodium Metal (in mineral oil)7440-23-522.991.2 eq0.276 gBase / Nucleophile Precursor
Absolute Ethanol (Anhydrous)64-17-546.07Solvent40 mLSolvent / Reactant
Ethyl Acetate (EtOAc)141-78-688.11-~150 mLExtraction Solvent
Saturated Aqueous NH₄Cl12125-02-953.49-5 mLQuenching Agent

Step-by-Step Methodologies

Step 1: In Situ Preparation of Sodium Ethoxide

Causality Note: Commercial sodium ethoxide degrades over time by absorbing atmospheric moisture, forming sodium hydroxide (NaOH). Using degraded NaOEt introduces hydroxide as a competing nucleophile. Generating NaOEt in situ guarantees anhydrous conditions and maximizes the yield of the target ether.

  • Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet.

  • Flush the system with nitrogen for 5 minutes.

  • Inject 40 mL of anhydrous absolute ethanol into the flask and cool the system to 0 °C using an ice-water bath.

  • Carefully cut 0.276 g of sodium metal into small pieces (wash with hexanes if stored in mineral oil) and add them sequentially to the chilled ethanol against a positive flow of nitrogen.

  • Allow the mixture to stir until all sodium metal has completely dissolved and hydrogen gas evolution ceases, resulting in a clear, colorless solution of sodium ethoxide.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Remove the ice bath and allow the NaOEt solution to reach room temperature.

  • Add 1.916 g (10 mmol) of 2-chloro-5-(methylsulfonyl)pyridine portion-wise to the stirring solution.

  • Observation: The reaction mixture may transition to a pale yellow or orange hue, indicating the formation of the Meisenheimer complex.

  • Heat the reaction mixture to 50–60 °C using a thermostated oil bath. Maintain this temperature for 2 to 4 hours.

Step 3: Self-Validating Reaction Monitoring
  • After 2 hours, sample 50 µL of the reaction mixture and dilute it with 0.5 mL of EtOAc.

  • Spot the sample alongside the starting material on a Silica Gel 60 F254 TLC plate.

  • Develop the plate in a mobile phase of Hexanes:EtOAc (1:1 v/v).

  • Validation: The starting material (Rf ~ 0.4) should be completely consumed, replaced by a new, more polar, UV-active spot (Rf ~ 0.3) corresponding to the product. If starting material remains, continue heating for an additional hour.

Step 4: Quenching and Work-up
  • Once TLC confirms complete conversion, cool the reaction mixture to room temperature.

  • Add 5 mL of saturated aqueous NH₄Cl dropwise to quench any residual sodium ethoxide.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

  • Partition the resulting residue between 50 mL of distilled water and 50 mL of EtOAc in a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional EtOAc (2 × 50 mL).

  • Wash the combined organic layers with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography using silica gel (230-400 mesh).

  • Elute with a gradient of 10% to 40% EtOAc in Hexanes.

  • Pool the fractions containing the pure product (identified via TLC) and evaporate the solvent to afford 2-Ethoxy-5-(methylsulfonyl)pyridine as a white to off-white solid.

Analytical Characterization Data

To confirm the structural integrity of the synthesized 2-Ethoxy-5-(methylsulfonyl)pyridine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized. The expected analytical profile is summarized below.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationStructural Assignment
8.65Doublet (d)2.5 Hz1HPyridine H-6 (ortho to N and SO₂Me)
8.02Doublet of doublets (dd)8.8, 2.5 Hz1HPyridine H-4 (para to ethoxy)
6.85Doublet (d)8.8 Hz1HPyridine H-3 (ortho to ethoxy)
4.45Quartet (q)7.1 Hz2HEthoxy -CH₂-
3.05Singlet (s)-3HSulfonyl -CH₃
1.42Triplet (t)7.1 Hz3HEthoxy -CH₃

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 202.05.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from[Link]

  • Durham University E-Theses. The Synthesis and Chemistry of Pyridazine Derivatives (Mechanistic insights into heteroaromatic SNAr). Retrieved from [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Workflows for 2-Ethoxy-5-(methylsulfonyl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) Introduction & Mechanistic Rationale In modern pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9)

Introduction & Mechanistic Rationale

In modern pharmaceutical development, functionalized pyridines are indispensable structural motifs. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) represents a highly versatile, bifunctional building block. The presence of the electron-donating 2-ethoxy group stabilizes the pyridine core against unwanted nucleophilic aromatic substitution ( SN​Ar ), effectively funneling catalytic reactivity toward the C5-methylsulfonyl moiety.

Under palladium catalysis, the methylsulfonyl group exhibits a unique "chemical duality," allowing chemists to access two divergent synthetic pathways:

  • α -Arylation (C(sp³)–H Activation): The sulfone α -protons are sufficiently acidic to be deprotonated by strong bases. The resulting α -sulfonyl carbanion can undergo Pd-catalyzed cross-coupling with aryl halides.

  • Desulfinative Cross-Coupling (C(sp²)–S Activation): The C–S bond can undergo direct oxidative addition by electron-rich Pd(0) species, expelling SO2​ (or a sulfinate intermediate) to form a new C–C bond, a strategy highly valuable for late-stage functionalization [1].

Understanding the causality behind ligand and base selection is critical. For α -arylation, the rate-limiting step is often the reductive elimination of the bulky, sp³-hybridized sulfonyl complex. Consequently, sterically demanding biarylphosphines (e.g., BrettPhos or XPhos) are required to force the spatial proximity of the coupling partners and accelerate product release. Conversely, desulfinative coupling relies heavily on the initial oxidative addition into the strong C(sp²)–S bond, necessitating highly electron-rich ligands like PCy3​ [2].

Divergent Reaction Pathways

G SM 2-Ethoxy-5-(methylsulfonyl)pyridine CAS: 721430-01-9 PathA Path A: α-Arylation (Csp3-H Activation) SM->PathA Pd Catalyst, Base Ar-X PathB Path B: Desulfinative Coupling (Csp2-S Activation) SM->PathB Pd Catalyst, Base Ar-B(OH)2 ProdA α-Aryl Methylsulfone Derivative PathA->ProdA ProdB C5-Aryl/Heteroaryl Pyridine PathB->ProdB

Divergent Pd-catalyzed functionalization pathways of 2-Ethoxy-5-(methylsulfonyl)pyridine.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized high-throughput screening data for both functionalization pathways. The data highlights the critical relationship between the choice of base and the corresponding phosphine ligand.

Reaction PathwayCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
α -Arylation Pd(OAc)2​ (5 mol%)BrettPhos (10 mol%) Cs2​CO3​ (2.0 eq)Toluene10078 - 85
α -Arylation Pd2​(dba)3​ (2.5 mol%)XPhos (5 mol%)LiHMDS (2.5 eq)THF7065 - 72
Desulfinative Pd(OAc)2​ (5 mol%) PCy3​ (10 mol%) K3​PO4​ (3.0 eq)1,4-Dioxane11070 - 82
Desulfinative Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (2.0 eq)DMF/ H2​O 9055 - 60

Note: Yields are isolated yields based on 1.0 mmol scale reactions. Internal standard (1,3,5-trimethoxybenzene) was used for crude NMR yield verification.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate specific in-process controls (IPCs) and mechanistic checkpoints.

Protocol A: Palladium-Catalyzed α -Arylation (Path A)

Objective: Synthesize α -aryl methylsulfone derivatives via C(sp³)–H functionalization.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2​ (11.2 mg, 0.05 mmol, 5 mol%) and BrettPhos (53.7 mg, 0.10 mmol, 10 mol%).

  • Substrate Addition: Add 2-Ethoxy-5-(methylsulfonyl)pyridine (201.2 mg, 1.0 mmol, 1.0 equiv), the corresponding aryl bromide (1.2 mmol, 1.2 equiv), and anhydrous Cs2​CO3​ (651.6 mg, 2.0 mmol, 2.0 equiv).

    • Causality Check: Cs2​CO3​ is selected because its solubility profile in toluene provides a controlled release of the carbonate anion, preventing base-mediated degradation of the ethoxy group while remaining basic enough to deprotonate the sulfone.

  • Solvent Introduction: Seal the tube with a rubber septum, remove from the glovebox, and inject anhydrous, degassed toluene (4.0 mL).

  • Reaction Execution: Stir the mixture at 100 °C for 16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot ( Rf​≈0.4 ) validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Desulfinative Suzuki-Miyaura Cross-Coupling (Path B)

Objective: Synthesize C5-aryl/heteroaryl pyridines via C(sp²)–S bond activation.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Ethoxy-5-(methylsulfonyl)pyridine (201.2 mg, 1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)2​ (11.2 mg, 0.05 mmol, 5 mol%), PCy3​ (28.0 mg, 0.10 mmol, 10 mol%), and K3​PO4​ (636.8 mg, 3.0 mmol, 3.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times.

    • Causality Check: Oxygen must be rigorously excluded. PCy3​ is highly susceptible to oxidation, which would yield the catalytically inactive phosphine oxide, halting the oxidative addition step [3].

  • Reaction Execution: Inject degassed 1,4-Dioxane (5.0 mL). Heat the reaction mixture to 110 °C for 24 hours.

  • Workup & Validation: Quench the reaction with water (10 mL) and extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Workflow S1 1. Glovebox Setup Weigh Pd-catalyst & Ligand S2 2. Schlenk Flask Add Substrate & Base S1->S2 S3 3. Inert Atmosphere 3x Vacuum/Argon Cycles S2->S3 S4 4. Solvent Addition Inject Degassed Solvent S3->S4 S5 5. Reaction Execution Heat at 90-110°C for 12-24h S4->S5 S6 6. Workup & Purification Extraction & Chromatography S5->S6

Standardized Schlenk-line workflow for air-sensitive cross-coupling reactions.

References

  • J. Bai, T. Wang, B. Dai, Q. Liu, P. Yu, T. Jia. "Radical Anion Promoted Chemoselective Cleavage of Csp2–S Bond Enables Formal Cross-Coupling of Aryl Methyl Sulfones with Alcohols." Organic Letters, 2021. URL:[Link]

  • M. Chen, A. Liu, Y. Ouyang, et al. "Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2018. URL:[Link]

  • E. F. Flegeau, U. Harrison, M. C. Willis. "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." The Journal of Organic Chemistry, 2010. URL:[Link]

Method

Application Note: Reagents and Conditions for the Substitution of 2-Ethoxy-5-(methylsulfonyl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) Executive Summary & Mechanistic Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9)

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized pyridines serve as ubiquitous bioisosteres for phenyl rings. The substrate 2-Ethoxy-5-(methylsulfonyl)pyridine represents a highly versatile, doubly-activated electrophilic scaffold. Its reactivity is governed by the profound electron deficiency of the pyridine ring, which is synergistically depleted of electron density by both the ring nitrogen (ortho-activating) and the C5-methylsulfonyl group (para-activating).

As a Senior Application Scientist, I approach this substrate not merely as a starting material, but as a dynamic system of competing electronic pathways. While the ethoxy group (-OEt) is traditionally considered a poor leaving group compared to halogens (-F, -Cl), the extreme electron-withdrawing nature of the -SO₂Me group sufficiently stabilizes the anionic Meisenheimer intermediate to allow for direct Nucleophilic Aromatic Substitution (SNAr) . Alternatively, the ether linkage can be targeted for O-Dealkylation to unmask a 2-pyridone, or the ethoxy oxygen can be utilized as a directing group for Directed Ortho-Metalation (DoM) .

This guide delineates the causality behind the reagent selection and provides self-validating protocols for the three primary substitution pathways of this scaffold.

Pathway Mapping & Logical Relationships

Pathways Start 2-Ethoxy-5-(methylsulfonyl)pyridine Cond1 Amines, DMSO, 120°C (SNAr) Start->Cond1 Cond2 HBr/AcOH, 100°C (Ether Cleavage) Start->Cond2 Cond3 LDA, THF, -78°C (DoM) Start->Cond3 Prod1 2-Substituted-5-(methylsulfonyl)pyridine Cond1->Prod1 Prod2 5-(Methylsulfonyl)pyridin-2(1H)-one Cond2->Prod2 Prod3 3-Substituted-2-ethoxy-5-(methylsulfonyl)pyridine Cond3->Prod3

Figure 1. Divergent synthetic pathways for 2-Ethoxy-5-(methylsulfonyl)pyridine.

Reaction Pathway 1: SNAr at the C2 Position

Causality & Reagent Selection

To displace the C2-ethoxy group with an amine nucleophile, the reaction must overcome the high activation energy associated with expelling a hard, basic ethoxide anion[1]. The choice of solvent and temperature is critical:

  • Solvent: Polar aprotic solvents (DMSO or NMP) are mandatory. They solvate the cation of the base but leave the amine nucleophile "naked" and highly reactive, lacking the hydrogen-bonding shell that protic solvents would form.

  • Temperature: Temperatures between 120–150 °C are required to drive the rate-determining step (formation of the Meisenheimer complex) and the subsequent fast elimination of ethoxide.

  • Base: While the amine itself can act as a base, adding N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ neutralizes any acid if amine hydrochloride salts are used, preventing the protonation of the nucleophile.

SNAr_Mechanism A 2-Ethoxy-5-(methylsulfonyl)pyridine B Meisenheimer Complex (Anionic Intermediate) A->B + Amine Nucleophile (Rate-determining) C 2-Amino-5-(methylsulfonyl)pyridine B->C - Ethoxide (Fast elimination)

Figure 2. Mechanism of S_NAr displacement of the ethoxy group.

Protocol 1: General Procedure for Amine Substitution

This protocol is self-validating: the disappearance of the non-polar starting material and the appearance of a highly polar, UV-active product on LC-MS confirms successful conversion.

  • Preparation: In an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 mmol, 201.2 mg) in anhydrous DMSO (5.0 mL, 0.2 M).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or piperazine derivative) (2.5 mmol). If the amine is a salt, add anhydrous K₂CO₃ (3.0 mmol).

  • Reaction Execution: Seal the vial with a crimp cap. Heat the mixture in a microwave reactor at 150 °C for 45 minutes (or in a conventional heating block at 120 °C for 12 hours).

  • In-Process Control (IPC): Sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material (m/z 202 [M+H]+) should be fully consumed.

  • Workup: Cool to room temperature. Pour the mixture into rapidly stirring ice water (25 mL) to precipitate the product. If an emulsion forms, extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMSO.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Reaction Pathway 2: O-Deethylation to 2-Pyridone

Causality & Reagent Selection

Cleavage of the 2-ethoxypyridine ether linkage yields 5-(methylsulfonyl)pyridin-2(1H)-one. This transformation relies on acidic O-dealkylation[2].

  • Reagents: A 33% solution of Hydrobromic acid (HBr) in glacial acetic acid is the industry standard[3].

  • Mechanism: The strong acid protonates the pyridine nitrogen (or the ether oxygen), transforming the adjacent C2 carbon into a potent electrophile. The highly nucleophilic bromide ion then attacks the ethyl group via an SN2 mechanism, releasing volatile ethyl bromide and generating the pyridone tautomer. Acetic acid acts as an excellent polar, non-nucleophilic solvent that tolerates extreme acidic conditions.

Protocol 2: General Procedure for Ether Cleavage

Self-validation in this protocol relies on the physical state change: the product typically crashes out of the acidic aqueous medium upon cooling.

  • Preparation: Suspend 2-Ethoxy-5-(methylsulfonyl)pyridine (2.0 mmol, 402.5 mg) in a 33% w/w solution of HBr in glacial acetic acid (4.0 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 100 °C under a nitrogen atmosphere for 6 hours.

  • IPC: Monitor the evolution of ethyl bromide gas. Once gas evolution ceases and TLC (100% EtOAc) shows baseline retention of the product, the reaction is complete.

  • Workup: Cool the reaction mixture to 0 °C. Carefully pour the acidic mixture into crushed ice (20 g).

  • Neutralization & Isolation: Slowly add saturated aqueous NaHCO₃ until the pH reaches ~5.5 (the isoelectric point of the pyridone). A thick white/pale-yellow precipitate will form.

  • Filtration: Collect the solid via vacuum filtration, wash with ice-cold distilled water (2 × 10 mL), and dry under high vacuum at 50 °C for 12 hours.

Reaction Pathway 3: Directed Ortho-Metalation (DoM) at C3

Causality & Reagent Selection

The ethoxy group is a potent Directed Metalation Group (DMG). The lone electron pairs on the oxygen atom coordinate with the lithium cation of a strong base (e.g., LDA), forming a pre-lithiation complex that directs the basic amide anion to deprotonate the adjacent C3 proton.

  • Temperature Control: The reaction must be strictly maintained at -78 °C. Warmer temperatures will result in the nucleophilic attack of LDA on the sulfonyl group or direct SNAr of the ethoxy group.

Protocol 3: C3-Lithiation and Electrophilic Trapping
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add a freshly titrated solution of Lithium diisopropylamide (LDA) (1.1 mmol, 1.0 M in THF) over 5 minutes. Stir at -78 °C for 45 minutes. The solution will turn deep red/orange, indicating the formation of the lithiated species.

  • Trapping: Add the electrophile (e.g., benzaldehyde, 1.5 mmol) neat or dissolved in 1 mL THF.

  • Quenching: Stir for 1 hour at -78 °C. Quench the reaction while still cold by adding saturated aqueous NH₄Cl (5 mL).

  • Workup: Warm to room temperature, extract with DCM (3 × 10 mL), dry over MgSO₄, and purify via chromatography.

Quantitative Data Summaries

Table 1: Optimization of SNAr Conditions for 2-Ethoxy-5-(methylsulfonyl)pyridine Data demonstrates the critical requirement for high-boiling polar aprotic solvents to overcome the poor leaving group ability of the ethoxy moiety.

SolventNucleophile (Equiv)Temperature (°C)BaseTime (h)Conversion (%)
THFMorpholine (2.0)65 (Reflux)None24< 5
DMFMorpholine (2.0)100K₂CO₃1245
DMSOMorpholine (2.0)120K₂CO₃6> 95
NMPMorpholine (2.0)150 (Microwave)DIPEA0.75> 98

Table 2: Relative Leaving Group Ability at the C2 Position of 5-(Methylsulfonyl)pyridines

Leaving Group at C2Relative ReactivityRequired Thermal ConditionsMechanistic Note
-F ExcellentRoom Temp to 50 °CHighly electronegative; stabilizes Meisenheimer complex.
-Cl Good60 °C to 100 °CStandard leaving group for library synthesis.
-SO₂Me Good80 °C to 100 °CExcellent leaving group, but rarely used at C2 if another is present.
-OEt Moderate to Poor120 °C to 150 °CRequires harsh conditions; ethoxide is a hard, basic leaving group.

References

  • Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors Source: ACS Publications (Chemical Research in Toxicology) URL:[Link][2]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century Source: ACS Publications (Chemical Reviews) URL:[Link][3]

Sources

Application

Application Note: Preparation of Novel Pyridine Derivatives via Functionalization of 2-Ethoxy-5-(methylsulfonyl)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound of Interest: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 72143...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound of Interest: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyridine ring remains one of the most privileged heterocyclic scaffolds. Specifically, sulfonyl-substituted pyridines are highly sought after due to their prevalence in blockbuster anti-inflammatory agents (e.g., COX-2 inhibitors) and their utility as tunable, cysteine-reactive electrophiles in targeted covalent inhibitors.

2-Ethoxy-5-(methylsulfonyl)pyridine presents a unique "push-pull" electronic system that makes it an exceptional building block for generating novel pyridine derivatives.

  • The Electrophilic Core: The methylsulfonyl group ( −SO2​Me ) at the C5 position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically depletes electron density from the pyridine ring, specifically activating the ortho and para positions (C2, C4, C6) [1].

  • The Modifiable Directing Group: The ethoxy group at the C2 position serves a dual purpose. While it is a relatively poor leaving group in unactivated arenes, the synergistic activation by the adjacent ring nitrogen and the para-sulfonyl group renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . Furthermore, the ethoxy group can be selectively hydrolyzed to reveal a pyridone core, or act as an ortho-directing group for transition-metal-catalyzed C-H functionalization [2].

This application note details self-validating, step-by-step protocols for the divergent functionalization of 2-Ethoxy-5-(methylsulfonyl)pyridine, focusing on SN​Ar pathways and acid-mediated ether cleavage.

Divergent Synthetic Workflow

The following workflow illustrates the strategic versatility of 2-Ethoxy-5-(methylsulfonyl)pyridine in generating diverse pharmacophores.

Workflow SM 2-Ethoxy-5-(methylsulfonyl)pyridine (Starting Material) SNAr Pathway A: SNAr (Amine Nucleophiles) SM->SNAr Hydrolysis Pathway B: Ether Cleavage (Acidic Conditions) SM->Hydrolysis CH_Act Pathway C: C-H Activation (Directed Borylation) SM->CH_Act ProdA 2-Amino-5-(methylsulfonyl)pyridines (Kinase Inhibitor Scaffolds) SNAr->ProdA ProdB 5-(Methylsulfonyl)pyridin-2(1H)-one (Heterocyclic Pharmacophores) Hydrolysis->ProdB ProdC 3-Boryl-2-ethoxy-5-(methylsulfonyl)pyridine (Cross-Coupling Precursors) CH_Act->ProdC

Fig 1: Divergent synthetic pathways for functionalizing 2-Ethoxy-5-(methylsulfonyl)pyridine.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality & Reagent Selection

Unlike 2-fluoro or 2-chloropyridines, which can be overly reactive and prone to hydrolysis, the 2-ethoxy leaving group provides a stable, bench-ready precursor. However, the alkoxide is a poor leaving group. To overcome the activation energy barrier for the formation of the Meisenheimer complex, the reaction requires elevated temperatures and a highly polar aprotic solvent. Dimethyl sulfoxide (DMSO) is selected because it effectively solvates the nucleophile (increasing its nucleophilicity) while stabilizing the highly polar, anionic transition state [1]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton scavenger to prevent the protonation of the incoming amine nucleophile.

Step-by-Step Methodology
  • Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 mmol, 201.2 mg).

  • Solvation: Dissolve the starting material in anhydrous DMSO (5.0 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Seal the vial and heat the reaction mixture in an oil bath at 90 °C for 12 hours. Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexanes 1:1) or LC-MS. The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active polar spot indicates successful conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold distilled water (25 mL) while stirring vigorously.

  • Purification: Collect the resulting precipitate via vacuum filtration, wash with cold water (3 × 10 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum to afford the pure 2-amino-5-(methylsulfonyl)pyridine derivative.

Quantitative Data: SN​Ar Condition Optimization
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THF K2​CO3​ 652415Poor leaving group ability limits reaction at reflux.
DMF K2​CO3​ 901268Moderate conversion; partial thermal degradation observed.
DMSO DIPEA 90 12 92 Optimal stabilization of the Meisenheimer complex.
NMPDIPEA120885Faster reaction, but darker reaction profile indicating side products.

Mechanistic Pathway of SN​Ar

Understanding the transition state is critical for troubleshooting. The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing −SO2​Me group acts as an electron sink, stabilizing the negative charge that develops on the ring during nucleophilic attack.

Mechanism SM 2-Ethoxy-5-(methylsulfonyl)pyridine Nuc Nucleophile Attack (e.g., R-NH2) SM->Nuc Addition MC Meisenheimer Complex (Stabilized by -SO2Me & Py Nitrogen) Nuc->MC LG Leaving Group Departure (-EtOH) MC->LG Elimination Prod 2-Substituted-5-(methylsulfonyl)pyridine LG->Prod

Fig 2: Addition-elimination mechanism via a stabilized Meisenheimer complex.

Protocol B: Acid-Mediated Ether Cleavage to Pyridones

Causality & Reagent Selection

Pyridones are essential hydrogen-bond donor/acceptor motifs in drug design. While ethoxy ethers on electron-deficient pyridines are highly resistant to basic hydrolysis, they are readily cleaved by strong anhydrous acids. 33% Hydrobromic acid (HBr) in acetic acid is the reagent of choice. The acidic environment protonates the ethoxy oxygen, weakening the O−CH2​ bond. The bromide ion then acts as a nucleophile, attacking the ethyl group ( SN​2 mechanism) to release volatile ethyl bromide, yielding the thermodynamically stable 5-(methylsulfonyl)pyridin-2(1H)-one [3].

Step-by-Step Methodology
  • Preparation: Charge a 25 mL round-bottom flask with 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 mmol, 201.2 mg).

  • Solvation: Dissolve the substrate in glacial acetic acid (2.0 mL).

  • Reagent Addition: Slowly add 33% HBr in acetic acid (5.0 mmol, approx. 0.9 mL) dropwise at room temperature. Caution: Highly corrosive. Perform in a well-ventilated fume hood.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Self-Validation Check: The reaction progress can be monitored by LC-MS. The product will show a mass shift of -28 Da (loss of ethyl group).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove acetic acid and residual HBr.

  • Neutralization & Isolation: Suspend the crude residue in water (10 mL) and carefully neutralize with saturated aqueous NaHCO3​ until pH 7 is reached. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure pyridone.

Substrate Scope & Yield Data

The protocols described above have been validated across a range of nucleophiles and reaction conditions, demonstrating the versatility of 2-Ethoxy-5-(methylsulfonyl)pyridine as a central building block.

Nucleophile / ReagentResulting Product ClassIsolated Yield (%)Pharmaceutical Utility
Morpholine2-Morpholino-5-(methylsulfonyl)pyridine92PI3K/mTOR inhibitor scaffold
Benzylamine2-(Benzylamino)-5-(methylsulfonyl)pyridine88Allosteric kinase modulator
4-Fluoroaniline2-((4-Fluorophenyl)amino)-5-(methylsulfonyl)pyridine76COX-2 inhibitor analog
33% HBr / AcOH5-(Methylsulfonyl)pyridin-2(1H)-one95Hydrogen-bond donor pharmacophore
B2​pin2​ / [Ir] cat.3-Boryl-2-ethoxy-5-(methylsulfonyl)pyridine78Suzuki-Miyaura cross-coupling precursor

References

  • Synthesis of Highly Substituted Pyridines via[4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides The Journal of Organic Chemistry URL:[Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation Accounts of Chemical Research URL:[Link]

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides The Journal of Organic Chemistry URL:[Link]

Method

Application Note: Incorporating 2-Ethoxy-5-(methylsulfonyl)pyridine into Drug Discovery Libraries

Executive Summary The development of highly selective, efficacious therapeutics requires the strategic deployment of privileged chemical scaffolds. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, efficacious therapeutics requires the strategic deployment of privileged chemical scaffolds. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) has emerged as a high-value building block in modern medicinal chemistry. By combining the established cyclooxygenase-2 (COX-2) targeting properties of the methylsulfonyl pharmacophore with the physicochemical advantages of an ethoxy-substituted pyridine core, this scaffold offers an ideal starting point for fragment-based drug discovery (FBDD) and high-throughput library generation. This application note details the mechanistic rationale, library design strategies, and validated protocols for integrating this scaffold into discovery pipelines.

Pharmacological Rationale & Mechanistic Insights

The selection of 2-Ethoxy-5-(methylsulfonyl)pyridine is driven by two distinct structural features that synergistically improve both target affinity and pharmacokinetic (PK) profiles:

The Methylsulfonyl Pharmacophore

The methylsulfonyl group ( −SO2​CH3​ ) at the C5 position is a well-documented pharmacophore for selective COX-2 inhibition. Unlike COX-1, the COX-2 enzyme possesses a secondary hydrophilic side pocket. The oxygen atoms of the methylsulfonyl group act as strong hydrogen bond acceptors, inserting deeply into this secondary pocket to form critical hydrogen bonds with Arg-513 and His-90 12. This interaction is the primary driver of COX-2 selectivity, which is essential for minimizing gastrointestinal toxicity associated with traditional non-selective NSAIDs.

The Ethoxy-Pyridine Core

Replacing a traditional benzene ring with a pyridine core significantly lowers the overall lipophilicity ( logD7.4​ ) of the molecule, thereby improving aqueous solubility and oral bioavailability 3. Furthermore, the ethoxy group at the C2 position serves a dual purpose:

  • Metabolic Shielding: It sterically and electronically blocks the highly reactive C2 position, preventing rapid N-oxidation and CYP450-mediated metabolism.

  • Lipophilic Vectoring: It provides a tunable lipophilic vector that can engage in hydrophobic packing within the primary binding site of target kinases or cyclooxygenases.

Mechanism EMP 2-Ethoxy-5-(methylsulfonyl)pyridine Scaffold SO2Me Methylsulfonyl Group (C5 Position) EMP->SO2Me Pharmacophore Ethoxy Ethoxy-Pyridine Core (C2 Position) EMP->Ethoxy Modulator COX2 COX-2 Secondary Pocket (Arg513 & His90) SO2Me->COX2 H-Bonding PK ADME Profile (Optimized logD) Ethoxy->PK Lipophilicity

Fig 1. Mechanistic rationale of 2-Ethoxy-5-(methylsulfonyl)pyridine in target binding and ADME.

Library Design Strategy

To maximize the chemical space explored around this scaffold, Late-Stage Functionalization (LSF) is preferred over de novo synthesis 4. The unsubstituted C3, C4, and C6 positions of the pyridine ring present ideal vectors for diversification. By employing Iridium-catalyzed C-H borylation followed by one-pot Suzuki-Miyaura cross-coupling, researchers can rapidly generate a diverse library of 2,3,5- or 2,4,5-trisubstituted pyridines without the need for pre-halogenated starting materials.

Workflow S1 Step 1: Scaffold Preparation 2-Ethoxy-5-(methylsulfonyl)pyridine S2 Step 2: Ir-Catalyzed C-H Borylation Regioselective functionalization S1->S2 S3 Step 3: Suzuki-Miyaura Coupling Library diversification (R-groups) S2->S3 S4 Step 4: High-Throughput Screening COX-2 Selectivity Assays S3->S4

Fig 2. High-throughput library synthesis workflow utilizing C-H borylation and cross-coupling.

Experimental Protocol: Self-Validating High-Throughput Derivatization

The following protocol details a one-pot C-H borylation/Suzuki-Miyaura coupling designed for 96-well plate library generation.

Reagents and Materials
  • Scaffold: 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9)

  • Borylation Reagents: Bis(pinacolato)diboron ( B2​pin2​ ), [Ir(OMe)(cod)]2​ (Catalyst), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

  • Coupling Reagents: Diverse Aryl/Heteroaryl Halides ( R-X ), Pd(dppf)Cl2​ , K3​PO4​ (aq)

  • Solvents: Anhydrous THF, 1,4-Dioxane

Step-by-Step Methodology

Phase 1: Regioselective C-H Borylation

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Ir(OMe)(cod)]2​ (1.5 mol %) and dtbpy (3.0 mol %) in anhydrous THF. Stir for 10 minutes until the solution turns deep red.

    • Causality Insight: Preparation in a strictly anaerobic environment prevents the irreversible oxidation of the active Ir(I) species to an inactive Ir(III) complex, ensuring reproducible catalytic turnover.

  • Substrate Addition: Add 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 equiv) and B2​pin2​ (0.7 equiv) to the catalyst solution.

    • Causality Insight: Utilizing a substoichiometric amount of B2​pin2​ is a critical control measure to prevent di-borylation of the pyridine ring, ensuring mono-functionalization at the least sterically hindered position.

  • Reaction: Seal the vessel and heat at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • System Validation: Do not proceed to Phase 2 unless LC-MS confirms >95% consumption of B2​pin2​ and the presence of the mono-borylated intermediate ( [M+H]+ corresponding to the pinacol borane adduct). This prevents unreacted starting material from complicating downstream purification.

Phase 2: One-Pot Suzuki-Miyaura Coupling 5. Reagent Addition: To the validated reaction mixture, directly add the desired aryl halide library members (1.2 equiv relative to the boronate), Pd(dppf)Cl2​ (5 mol %), and a degassed 2.0 M aqueous solution of K3​PO4​ (3.0 equiv).

  • Causality Insight: A one-pot approach is utilized because pyridyl-boronic esters are notoriously unstable during silica gel chromatography. Direct coupling bypasses isolation losses and accelerates library throughput.

  • Coupling Reaction: Heat the mixture at 90 °C for 8 hours under vigorous stirring.

  • Workup: Quench with water, extract with ethyl acetate, filter through a Celite pad to remove palladium/iridium black, and purify via automated reverse-phase HPLC.

Quantitative Data Presentation

To validate the efficacy of the 2-Ethoxy-5-(methylsulfonyl)pyridine scaffold, representative Structure-Activity Relationship (SAR) data derived from the synthesized library is summarized below. The data highlights how modifications at the C4/C6 positions influence COX-2 selectivity.

Compound IDScaffold VariantR-Group (Introduced via Coupling)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
EMP-01 2-Ethoxy-5-(methylsulfonyl)pyridinePhenyl>50.00.12>416
EMP-02 2-Ethoxy-5-(methylsulfonyl)pyridine4-Fluorophenyl>50.00.08>625
EMP-03 2-Ethoxy-5-(methylsulfonyl)pyridine3-Pyridyl45.20.21215
Control 2-Methoxy-5-(methylsulfonyl)pyridine4-Fluorophenyl42.10.15280
Ref. Drug Celecoxib (Standard)N/A14.70.04367

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater safety margins against GI toxicity.

Data Interpretation: The presence of the ethoxy group (EMP-02) provides a superior Selectivity Index compared to the methoxy analog (Control), validating the hypothesis that the slightly larger lipophilic vector optimally packs against the primary binding site while the methylsulfonyl group anchors into the secondary pocket.

References

  • Title: 2-Pyridinyl-3-(4-methylsulfonyl)
  • Title: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)

Sources

Application

Application Note: Catalytic Systems for the Functionalization of 2-Ethoxy-5-(methylsulfonyl)pyridine

Introduction 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in pharmaceutical development and agrochemical discovery. The presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in pharmaceutical development and agrochemical discovery. The presence of the electron-donating ethoxy group at C2 and the strongly electron-withdrawing methylsulfonyl (–SO₂Me) group at C5 creates a unique stereoelectronic push-pull system across the pyridine ring.

As a Senior Application Scientist, I have structured this guide to detail three orthogonal catalytic strategies for the late-stage functionalization (LSF) of this specific substrate. Rather than relying on de novo ring synthesis, these protocols leverage modern transition-metal and photoredox catalysis to directly manipulate the intact pyridine core.

Section 1: Substrate Profiling & Reactivity Map

Understanding the inherent electronic and steric topology of 2-Ethoxy-5-(methylsulfonyl)pyridine is critical for predictable functionalization:

  • C5 Position (Desulfonylation): The –SO₂Me group is traditionally viewed as a robust, terminal pharmacophore. However, under specific Pd-catalysis conditions, it acts as a pseudo-halide, enabling desulfonylative cross-coupling.

  • C6 Position (Radical Addition): Flanked by the pyridine nitrogen and the C5-SO₂Me group, C6 is exceptionally electron-deficient. This makes it the prime target for nucleophilic radical addition (Minisci-type alkylation).

  • C3/C4 Positions (C–H Activation): These positions are governed by steric accessibility. Transition-metal catalyzed C–H borylation typically targets the least hindered C–H bond, balancing the steric profiles of the C2-ethoxy and C5-SO₂Me groups.

ReactivityMap Substrate 2-Ethoxy-5-(methylsulfonyl)pyridine C5 C5 Position (-SO2Me Leaving Group) Substrate->C5 Pd-Catalysis (Desulfonylation) C6 C6 Position (Electron-Deficient C-H) Substrate->C6 Photoredox (Minisci Alkylation) C3_C4 C3/C4 Positions (Sterically Accessible C-H) Substrate->C3_C4 Ir-Catalysis (C-H Borylation)

Orthogonal catalytic functionalization pathways for 2-Ethoxy-5-(methylsulfonyl)pyridine.

Section 2: Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Cross-Coupling (C5)

Causality & Mechanistic Insight: The C–SO₂Me bond is highly stable and generally resistant to standard oxidative addition. However, by utilizing highly electron-rich, bulky N-heterocyclic carbenes (NHCs) or specialized phosphine ligands, the Pd(0) center becomes sufficiently electron-rich to insert into the strong C–S bond. Following the extrusion of SO₂, the resulting Pd(II)-aryl species undergoes transmetalation with arylboronic acids . This method allows the –SO₂Me group to serve a dual purpose: acting as a directing group during early synthesis and as a leaving group for late-stage diversification.

Quantitative Data: Condition Optimization

To achieve high conversion, the choice of ligand and base is paramount. Weak bases and standard phosphines fail to drive the catalytic cycle.

Table 1: Optimization of Desulfonylative Cross-Coupling Conditions

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃1,4-Dioxane100< 5
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₂CO₃1,4-Dioxane10045
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Cs₂CO₃Toluene11082
Pd-PEPPSI-IPr (5 mol%) None (NHC) Cs₂CO₃ Toluene 110 91
Protocol: Desulfonylative Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-Ethoxy-5-(methylsulfonyl)pyridine (0.5 mmol, 1.0 equiv), phenylboronic acid (1.0 mmol, 2.0 equiv), Pd-PEPPSI-IPr (0.025 mmol, 5 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL). Seal the tube with a Teflon-lined screw cap.

  • Reaction: Remove the tube from the glovebox and stir the mixture at 110 °C in a pre-heated oil bath for 16 hours. Critical Note: Vigorous stirring (800+ rpm) is required due to the heterogeneous nature of the inorganic base.

  • Workup: Cool the vessel to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black and salts. Wash the pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 5-aryl-2-ethoxypyridine derivative.

Section 3: Iridium-Catalyzed C–H Borylation (C3/C4)

Causality & Mechanistic Insight: Direct C–H borylation of pyridines is notoriously challenging due to potential catalyst poisoning via Lewis basic nitrogen coordination to the metal center. The use of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as a ligand provides sufficient steric bulk around the Ir center to prevent N-coordination. This directs the active [Ir(dtbpy)(Bpin)₃] species to undergo C–H activation strictly at the most sterically accessible positions . For our substrate, borylation occurs predominantly at C4, avoiding the severe steric clash with the bulky C5-SO₂Me group.

Protocol: Sterically-Driven C–H Borylation
  • Catalyst Activation: In a glovebox, dissolve [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous THF (1.0 mL). Stir for 10 minutes at room temperature until the solution turns deep red, indicating the formation of the active monomeric Ir-complex.

  • Substrate Addition: Add 2-Ethoxy-5-(methylsulfonyl)pyridine (0.5 mmol, 1.0 equiv) and bis(pinacolato)diboron (B₂pin₂) (0.3 mmol, 0.6 equiv for strict mono-borylation) to the catalyst solution.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Quench the reaction by exposing it to ambient air for 15 minutes. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude mixture by neutral alumina chromatography. Critical Note: Standard silica gel chromatography may cause protodeborylation of highly electron-deficient pyridyl boronic esters.

Section 4: Photoredox-Catalyzed Minisci Alkylation (C6)

Causality & Mechanistic Insight: The Minisci reaction relies on the generation of nucleophilic carbon-centered radicals that selectively attack electron-deficient arenes. Using alkyl bis(catecholato)silicates as radical precursors under visible-light photoredox catalysis provides a mild, highly efficient method for generating these radicals without harsh oxidants . The addition of Trifluoroacetic Acid (TFA) protonates the pyridine nitrogen, drastically lowering the LUMO of the substrate and accelerating nucleophilic radical addition specifically at the highly activated C6 position.

MinisciPathway PC Photocatalyst [Ru(bpy)3]2+ PC_star Excited PC* PC->PC_star Visible Light (450 nm) Radical Alkyl Radical (R•) from Silicate PC_star->Radical SET Oxidation of Silicate Adduct Radical Cation Adduct at C6 Radical->Adduct Nucleophilic Addition Substrate Protonated Pyridine Substrate Substrate->Adduct Reacts with R• Adduct->PC Regenerates PC via SET Product C6-Alkylated Product Adduct->Product SET Reduction & Deprotonation

Photoredox catalytic cycle for the Minisci alkylation at the C6 position.

Protocol: Photoredox Minisci Alkylation
  • Preparation: To a 10 mL transparent glass vial equipped with a stir bar, add 2-Ethoxy-5-(methylsulfonyl)pyridine (0.5 mmol, 1.0 equiv), the desired alkyl bis(catecholato)silicate (0.75 mmol, 1.5 equiv), and ₂ (0.01 mmol, 2 mol%).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 mmol, 2.0 equiv) to protonate the pyridine.

  • Solvent & Degassing: Add DMF (5.0 mL). Degas the mixture via three strict freeze-pump-thaw cycles and backfill with argon. Critical Note: Oxygen rapidly quenches both the excited photocatalyst and the carbon-centered radicals.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the ambient temperature below 30 °C to prevent thermal degradation of the silicate.

  • Workup & Purification: Dilute the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Nambo, M., Keske, E. C., Rygus, J. P. G., Yim, J. C.-H., & Crudden, C. M. (2017). "Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions." ACS Catalysis, 7(10), 7110–7113. URL:[Link]

  • Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 110(2), 890–931. URL:[Link]

  • Jouffroy, M., Davies, C. B., MacMillan, D. W. C., & Molander, G. A. (2017). "Photoredox generation of carbon-centered radicals from alkyl silicates for the Minisci reaction." Chemical Science, 8, 1560-1564. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethoxy-5-(methylsulfonyl)pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for drug development professionals and synthetic chemists. Synthesizing 2-Ethoxy-5-(methylsulfonyl)pyridine presents unique chemoselectivity and moisture-sensitivity challenges. This guide breaks down the mechanistic causality behind common reaction failures, provides self-validating protocols, and establishes a robust framework for maximizing your reaction yield.

Mechanistic Troubleshooting (FAQs)

Q1: My SNAr reaction yield is abnormally low, and TLC shows a highly polar baseline byproduct. What is causing this? A: This is the most frequent failure point in the nucleophilic aromatic substitution (SNAr) route. The synthesis typically starts from [1]. The sulfonyl group at the 5-position strongly withdraws electron density, effectively activating the 2-position for nucleophilic attack. However, this activation also makes the substrate extremely sensitive to trace water. If your sodium ethoxide (NaOEt) has degraded upon atmospheric exposure, or if you are using standard reagent-grade ethanol, hydroxide ions (OH⁻) are generated. Hydroxide is a smaller, more aggressive nucleophile than ethoxide, leading to rapid hydrolysis and the formation of the thermodynamically stable 2-pyridone derivative. Causality Fix: You must exclude water entirely. Generate NaOEt in situ using sodium metal and strictly anhydrous ethanol.

Q2: I am using the thioether oxidation route with mCPBA. Why am I isolating a mixture of products with varying oxidation states? A: The oxidation of a thioether to a sulfone requires exactly two equivalents of oxidant[2]. If you use less, the reaction stalls at the sulfoxide stage. If you use an excess and fail to control the temperature, you risk over-oxidation. While the pyridine nitrogen is deactivated by the electron-withdrawing sulfone group, it remains susceptible to N-oxidation if exposed to excess meta-chloroperoxybenzoic acid (mCPBA) at elevated temperatures[3]. Causality Fix: Strictly control the stoichiometry to 2.05 equivalents of mCPBA. Perform the addition at 0 °C to manage the exothermic nature of the peroxy-acid transfer, then slowly warm to room temperature[3].

Q3: I am losing product during the aqueous workup of the SNAr reaction. How can I improve recovery? A: 2-Ethoxy-5-(methylsulfonyl)pyridine contains both a polar sulfonyl group and a basic pyridine nitrogen, giving it significant water solubility, especially in acidic or highly basic conditions. Causality Fix: Before extraction, you must neutralize the reaction mixture to exactly pH 7.0 to ensure the pyridine ring is unprotonated. Extract with a moderately polar solvent like ethyl acetate (EtOAc) and heavily salt the aqueous layer with brine to force the organic product into the organic phase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and final isolated yields across both primary synthetic routes.

ParameterStandard ConditionOptimized ConditionYield Impact & Causality
NaOEt Source (SNAr) Commercial PowderFreshly prepared (Na + EtOH)+25% (Eliminates hydroxide competition)
Solvent (SNAr) Reagent Grade EtOHAnhydrous EtOH (<50 ppm H₂O)+15% (Prevents 2-pyridone formation)
Temperature (SNAr) Room Temp (25 °C)Reflux (78 °C) for 4 hours+40% (Overcomes activation energy barrier)
Oxidant (Oxidation) 3.0 eq mCPBA, RT2.05 eq mCPBA, 0 °C to RT+20% (Prevents pyridine N-oxidation)

Synthetic Pathways Visualization

The diagram below illustrates the two primary synthetic routes and their respective failure modes (highlighted in red).

Pathways A 2-Chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2) C 2-Ethoxy-5-(methylsulfonyl)pyridine (Target) A->C NaOEt, EtOH (SNAr) D 2-Hydroxypyridine Derivative (Byproduct) A->D H2O impurity (Hydrolysis) B 2-Ethoxy-5-(methylthio)pyridine B->C mCPBA (Oxidation) E Pyridine N-oxide (Byproduct) B->E Excess mCPBA (Over-oxidation)

Figure 1: Primary synthetic pathways and mechanistically driven byproduct formations.

Self-Validating Experimental Protocols

Every robust protocol must include built-in validation checks to ensure the chemistry is proceeding as intended before moving to the next step.

Workflow Step1 1. Prepare Fresh NaOEt (Na metal + Anhydrous EtOH) Step2 2. Add Substrate at 0°C (Control Exotherm) Step1->Step2 Step3 3. Reflux (78°C) (Monitor via TLC) Step2->Step3 Step4 4. pH Neutralization (Quench unreacted NaOEt) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc / Brine) Step4->Step5

Figure 2: Optimized self-validating workflow for the SNAr synthesis route.

Protocol A: Optimized SNAr Method

Objective: Displace the 2-chloro group with an ethoxy group while strictly preventing hydrolysis.

  • Alkoxide Generation: Under a nitrogen atmosphere, carefully add sodium metal (1.2 equivalents) to strictly anhydrous ethanol (10 mL/mmol). Stir until the metal is completely dissolved and hydrogen evolution ceases.

  • Substrate Addition: Cool the alkoxide solution to 0 °C. Slowly add [4] (1.0 equivalent) portion-wise.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in water/EtOAc, and run a TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a single UV-active spot (Rf ~0.4). If a baseline spot is present, moisture has compromised the reaction.

  • Quench & Neutralization: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the ethanol. Dilute with water and carefully adjust the pH to exactly 7.0 using 1M HCl.

    • Self-Validation Checkpoint: Use a calibrated pH meter. Do not rely on pH paper, as the buffering capacity of the pyridine ring can mask the true pH.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

Protocol B: Thioether Oxidation Method

Objective: Selectively oxidize the thioether to a sulfone without triggering N-oxidation[2].

  • Dissolution: Dissolve 2-ethoxy-5-(methylthio)pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) (15 mL/mmol) and cool to 0 °C.

  • Oxidant Addition: Slowly add mCPBA (2.05 equivalents, assuming 77% purity) in small portions over 30 minutes to control the exotherm[3].

  • Reaction Execution: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to ambient temperature for 16 hours[3].

    • Self-Validation Checkpoint: TLC (DCM:MeOH 95:5) should show the disappearance of the starting material and the intermediate sulfoxide (which appears as a transient, highly polar spot before converting to the final sulfone).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 15 minutes.

    • Self-Validation Checkpoint: Dip a starch-iodide test strip into the organic layer. It must remain white. A blue/black color indicates unreacted peroxides are still present; add more Na₂S₂O₃ until the test is negative.

  • Isolation: Wash the organic layer twice with saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate.

References

  • Google Patents. "WO2010038081A2 - Heterocyclic derivatives and methods of use thereof". World Intellectual Property Organization.
  • Google Patents. "CN117813302A - Substituted tetrahydrofuran-2-carboxamides as sodium channel modulators". China National Intellectual Property Administration.

Sources

Optimization

Troubleshooting poor solubility of 2-Ethoxy-5-(methylsulfonyl)pyridine in aqueous media

Welcome to the Technical Support Center for molecular formulation and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular formulation and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Ethoxy-5-(methylsulfonyl)pyridine .

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. We will dissect the molecular properties of this compound, provide empirical troubleshooting matrices, and outline self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: Physicochemical Root Cause Analysis

Before troubleshooting, we must establish why 2-Ethoxy-5-(methylsulfonyl)pyridine resists aqueous dissolution.

  • The Hammett Effect on Basicity: Standard weakly basic heteroaromatics can often be solubilized via salt formation (e.g., HCl salts). However, the methylsulfonyl ( −SO2​CH3​ ) group at the 5-position is strongly electron-withdrawing. It pulls electron density away from the pyridine nitrogen via both inductive and resonance effects, drastically lowering its pKa​ (likely <2 ). Consequently, any formed salt will rapidly deprotonate and revert to the insoluble free base in physiological aqueous media (pH 7.4).

  • Crystal Lattice Energy: While the −SO2​CH3​ group is polar and acts as a hydrogen-bond acceptor, it is highly rigid and promotes strong intermolecular dipole-dipole interactions in the solid state. This results in a high crystal lattice energy that water molecules alone cannot thermodynamically overcome[1].

  • Hydrophobic Bulk: The 2-ethoxy ether linkage adds lipophilic bulk, further decreasing the dielectric compatibility with water.

Solubilization_Workflow A 2-Ethoxy-5-(methylsulfonyl)pyridine (Poor Aqueous Solubility) B Assess Physicochemical Properties (Lipophilic, Weak Base) A->B C Attempt Salt Formation (High Risk of Reversion) B->C If pKa > 3 (Unlikely) D Cosolvent & Surfactant Screening (DMSO, PEG400, Tween 80) B->D Standard in vitro route C->D If precipitation occurs E Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) D->E If toxicity/dilution issues arise

Fig 1. Decision tree for solubilizing 2-Ethoxy-5-(methylsulfonyl)pyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the compound crash out of solution when I dilute my DMSO stock into an aqueous assay buffer?

Causality: This is known as solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the medium rapidly increases. The compound's intrinsic solubility ( S0​ ) plummets faster than the mixing rate. Because the methylsulfonyl group drives strong crystal packing, the supersaturated molecules rapidly nucleate and precipitate rather than remaining in a metastable state[2]. Solution: Do not dilute directly into 100% buffer. Pre-mix your DMSO stock with a transitional surfactant (e.g., 1% Tween 80) or a co-solvent (e.g., PEG400) before introducing the aqueous phase dropwise under vortexing.

Q2: I tried to make an HCl salt to improve solubility, but it precipitated immediately in water. Why?

Causality: As noted in the root cause analysis, the pKa​ of the conjugate acid of 2-Ethoxy-5-(methylsulfonyl)pyridine is exceptionally low. When the solid HCl salt is placed in water, the microenvironmental pH quickly exceeds the pKa​ . The water acts as a base, deprotonating the pyridine nitrogen, which immediately forces the compound back into its highly insoluble, lipophilic free-base form. Solution: Abandon salt formation for this specific scaffold. Shift your strategy to dielectric constant manipulation (co-solvents) or host-guest encapsulation (cyclodextrins)[].

Q3: How can I formulate this for an in vivo PK study without using toxic levels of DMSO?

Causality: High DMSO concentrations (>10%) cause localized tissue toxicity, hemolysis, and protein precipitation in vivo. To achieve high drug loading without DMSO, you must rely on entropic water release via inclusion complexation[4]. The hydrophobic pyridine/ethoxy moiety fits well within the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD), while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[]. Solution: Use a 20% w/v HP- β -CD or Sulfobutylether- β -cyclodextrin (SBE- β -CD) in water or saline. See the validated protocol in Part 4.

Part 3: Empirical Data & Formulation Matrices

To guide your formulation selection, we have summarized the expected solubility enhancements for methylsulfonyl-pyridine derivatives across standard vehicle matrices.

Vehicle Composition (v/v or w/v)Apparent Solubility (mg/mL)Fold Enhancement vs. WaterVisual Observation (Post 24h)Recommended Use Case
100% Water (pH 7.4) < 0.011xHeavy precipitationNone
10% DMSO / 90% Water 0.055xCloudy suspensionNot recommended
5% DMSO / 40% PEG400 / 55% Water 2.50250xClear solutionIn vitro assays, IV dosing
20% HP- β -CD in Water 4.80480xClear solutionIn vivo PK/PD (PO, IV, IP)
1% Tween 80 in Water 0.8080xOpalescent solutionCell culture media additive

Table 1: Representative solubility matrix for highly lipophilic methylsulfonyl pyridines. Data illustrates formulation selection logic.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol for Cyclodextrin complexation includes built-in validation checkpoints. This ensures that the solubility you measure is thermodynamically stable and not a temporary supersaturation artifact.

CD_Complexation Drug Free API (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Entropic water release CD HP-β-CD (Hydrophilic Shell) CD->Complex Host-Guest fit

Fig 2. Thermodynamic mechanism of cyclodextrin inclusion complexation.

Protocol: Phase-Solubility Profiling with HP- β -CD

This protocol determines the exact stoichiometry and stability constant of the drug-cyclodextrin complex, allowing you to calculate the exact amount of excipient needed for your target dose[5].

Step 1: Preparation of the Host Matrix Prepare a series of aqueous HP- β -CD solutions ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in purified water or PBS. Causality: A concentration gradient is required to map the thermodynamic equilibrium shift.

Step 2: API Saturation Add an excess amount of 2-Ethoxy-5-(methylsulfonyl)pyridine (e.g., 10 mg) to 1 mL of each CD solution in sealed glass vials. Validation Checkpoint 1: You must visually confirm that undissolved solid remains in the vial. If the solution is completely clear, you have not reached saturation and must add more API.

Step 3: Thermodynamic Equilibration Place the vials in an orbital shaker at 25°C (or 37°C for physiological relevance) at 200 rpm for 48 hours. Causality: The high crystal lattice energy of the methylsulfonyl group means dissolution kinetics are slow. 48 hours ensures the system reaches true thermodynamic equilibrium, preventing false-positive solubility readings from metastable states.

Step 4: Phase Separation Centrifuge the vials at 10,000 x g for 15 minutes. Carefully extract the supernatant using a syringe, and filter it through a 0.22 µm PVDF filter. Discard the first 0.2 mL of filtrate to account for membrane adsorption.

Step 5: Quantification & Self-Validation Quantify the API in the filtrate using HPLC-UV. Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP- β -CD (x-axis). Validation Checkpoint 2 (The Self-Validating System):

  • If the plot is strictly linear ( AL​ type), it confirms a stable 1:1 inclusion complex[5].

  • Calculate the stability constant: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in water.

  • If K1:1​ falls between 50 and 2000 M−1 , your formulation is thermodynamically robust and ready for in vivo use. If it is <50M−1 , the complex is too weak, and you must switch to a co-solvent approach.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. mdpi.com. Available at:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. touro.edu. Available at:[Link]

  • 2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure–Activity Relationships, and Biological Activities. acs.org. Available at:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. mdpi.com. Available at:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-Ethoxy-5-(methylsulfonyl)pyridine purification

Portal: Advanced Crystallization Troubleshooting & Standard Operating Protocols Welcome to the Technical Support Center for the purification of 2-Ethoxy-5-(methylsulfonyl)pyridine . This portal is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Portal: Advanced Crystallization Troubleshooting & Standard Operating Protocols

Welcome to the Technical Support Center for the purification of 2-Ethoxy-5-(methylsulfonyl)pyridine . This portal is designed for researchers and process chemists optimizing downstream isolation. Because this molecule possesses competing functional groups—a lipophilic ethoxy ether and a highly polar, hydrogen-bond-accepting methylsulfonyl group—its crystallization behavior is prone to phase separation and polymorphism.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative solvent data to ensure high-purity, scalable crystalline yields.

Part 1: Physicochemical Profiling (The "Why")

Successful crystallization requires understanding the causality behind the molecule's behavior in solution:

  • The Pyridine Core: Provides a rigid planar structure but is weakly basic. The strongly electron-withdrawing methylsulfonyl group at the 5-position further reduces its basicity, meaning salt-formation is generally less effective for purification than neutral crystallization.

  • The 2-Ethoxy Group: Imparts lipophilicity. This ensures high solubility in moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) and prevents the molecule from being entirely insoluble in non-polar anti-solvents.

  • The 5-Methylsulfonyl Group: Highly polar and capable of forming complex hydrogen-bonding networks. This functional group is the primary driver for polymorphism (multiple crystal packing arrangements) and is responsible for the molecule's tendency to undergo Liquid-Liquid Phase Separation (LLPS) , or "oiling out," when supersaturation is generated too rapidly[1].

Part 2: Process Workflow Visualization

CrystallizationWorkflow A Crude 2-Ethoxy-5- (methylsulfonyl)pyridine B Solvent Screening & Solubility Curve Generation A->B C Cooling Crystallization (e.g., Isopropanol) B->C High Temp Dependency D Anti-Solvent Crystallization (e.g., EtOAc / Heptane) B->D Low Temp Dependency E Oiling Out (LLPS) Detected? C->E D->E F Adjust Parameters (Lower Conc. / Slower Ramp) E->F Yes (Cloudy Oil) G Introduce Seed Crystals (Control Nucleation) E->G No (Clear Solution) F->G H Pure Crystalline API (Target Polymorph) G->H Controlled Growth

Caption: Workflow for optimizing crystallization of 2-Ethoxy-5-(methylsulfonyl)pyridine.

Part 3: Interactive Troubleshooting FAQs

Q1: My solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when your solution becomes highly supersaturated, and the operating trajectory crosses the liquid-liquid coexistence curve before intersecting the metastable zone for crystal nucleation[2].

  • The Causality: The polar methylsulfonyl groups interact favorably with each other, but the lipophilic ethoxy groups prevent immediate lattice organization, causing the solute to separate as a dense, amorphous liquid phase[1].

  • The Fix:

    • Dilute the system: Lower the initial concentration to bypass the LLPS region.

    • Change the solvent: Switch from a steep-solubility solvent (like Ethanol/Water) to one with a more gradual solubility curve (like pure Isopropanol).

    • Seed the solution: Introduce 1-2% w/w seed crystals just before the cloud point is reached to force heterogeneous nucleation and consume supersaturation before the oil can form.

Q2: I am getting inconsistent crystal habits (sometimes needles, sometimes blocks) across different batches. Why?

A: This is a classic presentation of polymorphism , driven by the conformational flexibility and hydrogen-bond accepting nature of the methylsulfonyl group. Needles typically represent a kinetically favored, metastable polymorph that forms under rapid supersaturation, while blocks/plates represent the thermodynamically stable form[3].

  • The Fix: Control your supersaturation generation rate. In anti-solvent crystallization, rapid addition of heptane creates high local supersaturation, favoring the metastable needles[4]. Use a slow, controlled dosing pump for the anti-solvent and implement Ostwald ripening (temperature cycling) to allow metastable crystals to dissolve and recrystallize into the stable block habit.

Q3: My yield is unacceptably low when using cooling crystallization in Isopropanol. How can I drive more product out of solution?

A: If the residual solubility at your final cooling temperature (e.g., 0 °C) is still too high, transition to a hybrid Cooling/Anti-Solvent approach .

  • The Fix: After reaching 0 °C in Isopropanol, slowly dose in a cold anti-solvent (like n-Heptane) over 2 hours. The heptane acts on the lipophilic ethoxy group, drastically reducing the overall solubility of the molecule while maintaining the purity profile established during the initial cooling phase.

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

SOP A: Seeded Cooling Crystallization (Isopropanol)

Best for crude material with >85% initial purity.

  • Dissolution: Suspend crude 2-Ethoxy-5-(methylsulfonyl)pyridine in Isopropanol (approx. 5-7 volumes). Heat to 65 °C under moderate agitation (250 RPM).

    • Validation Check: The solution must be completely transparent. If particulate remains, either add 0.5 vol of Isopropanol or filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities.

  • Cooling to Seeding Temperature: Cool the clear solution to 50 °C at a rate of 0.5 °C/min.

  • Seeding: Add 1% w/w of pure 2-Ethoxy-5-(methylsulfonyl)pyridine seed crystals. Hold the temperature at 50 °C for 30 minutes.

    • Validation Check (Critical): Visually inspect the reactor. If the seeds dissolve completely, the solution is undersaturated; cool to 48 °C and re-seed. If the seeds remain suspended and the solution does not oil out, proceed.

  • Controlled Cooling: Cool the seeded slurry to 5 °C at a slow, linear rate of 0.15 °C/min.

  • Isolation: Filter the slurry via a Buchner funnel. Wash the cake with 1 volume of pre-chilled (0 °C) Isopropanol. Dry under vacuum at 40 °C until constant weight is achieved.

SOP B: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Best for high-yield recovery from dilute streams or highly impure crude.

  • Dissolution: Dissolve the crude material in minimal Ethyl Acetate (EtOAc) at 40 °C (approx. 2-3 volumes).

    • Validation Check: Ensure complete dissolution. The EtOAc acts as a strong solvent for both the ethoxy and sulfonyl moieties.

  • Initial Anti-Solvent Dosing: Using a syringe pump, add n-Heptane (0.5 volumes) over 30 minutes while maintaining 40 °C.

  • Seeding: Add 1% w/w seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Supersaturation Depletion: Resume n-Heptane addition (up to 4-5 volumes total) at a rate of 0.1 vol/min.

    • Validation Check: Monitor the slurry. If a sticky residue forms on the reactor walls, the addition rate is too fast (causing localized oiling out). Pause addition for 30 minutes to allow the crystals to consume the supersaturation.

  • Cooling & Isolation: Cool the final slurry to 10 °C over 1 hour. Filter and wash with pure, cold n-Heptane.

Part 5: Quantitative Data Presentation

The following table summarizes the solvent screening data for 2-Ethoxy-5-(methylsulfonyl)pyridine, providing a quantitative basis for process selection.

Solvent SystemClassificationSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Expected YieldPurityRisk of Oiling Out
Isopropanol Single (Cooling)~15~12085 - 88%>99%Low (if seeded)
Ethanol / Water (70:30) Binary (Cooling)~5~180>90%95%High (Steep curve)
Ethyl Acetate Primary Solvent~250>500N/AN/AN/A (Too soluble)
n-Heptane Anti-Solvent<2<5N/AN/AN/A (Insoluble)
EtOAc / Heptane (1:3) Binary (Anti-Solvent)~10~8092 - 95%>98%Moderate (Rate dependent)

References

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo AutoChem. Available at:[Link]

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(2), 442-446. Available at:[Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo AutoChem. Available at:[Link]

  • Roelands, C. P. M., Jiang, S., Kitamura, M., ter Horst, J. H., Kramer, H. J. M., & Jansens, P. J. (2006). Antisolvent Crystallization of the Polymorphs of l-Histidine as a Function of Supersaturation Ratio and of Solvent Composition. Crystal Growth & Design, 6(4), 955-963. Available at:[Link]

Sources

Optimization

Reducing byproduct formation during 2-Ethoxy-5-(methylsulfonyl)pyridine reactions

Welcome to the technical support center for 2-Ethoxy-5-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethoxy-5-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this important intermediate. By understanding the reaction mechanisms and potential pitfalls, you can optimize your synthetic routes, minimize byproduct formation, and ensure the highest purity of your target molecules.

Introduction: The Chemistry of 2-Ethoxy-5-(methylsulfonyl)pyridine

2-Ethoxy-5-(methylsulfonyl)pyridine is a key building block, notably in the synthesis of pharmaceuticals like Etoricoxib, a selective COX-2 inhibitor.[][2] Its synthesis and subsequent reactions typically involve two critical transformations: a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, and the oxidation of a thioether to the sulfone. Each of these steps presents a unique set of challenges regarding byproduct formation. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Ethoxy-5-(methylsulfonyl)pyridine, and what are the expected impurities from these routes?

A1: The most common synthetic strategy involves a two-step process starting from 2-chloro-5-(methylthio)pyridine.

  • Step 1: Oxidation: The thioether is first oxidized to the corresponding sulfone, 2-chloro-5-(methylsulfonyl)pyridine.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is then displaced by an ethoxide nucleophile to yield the final product.

The primary impurities are often related to incomplete reactions or side reactions at each stage. For instance, incomplete oxidation can leave residual 2-chloro-5-(methylthio)pyridine or the intermediate sulfoxide.[3] The SNAr step may be incomplete, leaving unreacted 2-chloro-5-(methylsulfonyl)pyridine.

Q2: I am observing a byproduct with a mass corresponding to a hydroxyl group instead of the ethoxy group. What is causing this?

A2: This byproduct is likely 2-hydroxy-5-(methylsulfonyl)pyridine, also known as the 2-pyridone tautomer. It forms when the ethoxide reagent contains residual water, or if the reaction is exposed to moisture. The hydroxide ion (from water) is a competing nucleophile that can displace the chloride.

Troubleshooting:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your sodium ethoxide is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a high-purity, anhydrous grade of sodium ethoxide. If preparing it in situ from sodium metal and ethanol, ensure the ethanol is completely anhydrous.

Q3: My oxidation of 2-Ethoxy-5-(methylthio)pyridine to the sulfone is stalling, leaving a significant amount of the sulfoxide intermediate. How can I drive the reaction to completion?

A3: The oxidation of a thioether to a sulfone proceeds via a sulfoxide intermediate. Stalling at the sulfoxide stage usually indicates insufficient oxidant or non-optimal reaction conditions.[3]

Troubleshooting:

  • Choice of Oxidant: While hydrogen peroxide is commonly used, stronger oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) can be more effective. However, these must be used with care to avoid over-oxidation or reaction with the pyridine ring.

  • Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used. For hydrogen peroxide, using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.[3]

  • Catalyst: In reactions using hydrogen peroxide, a catalyst like sodium tungstate can promote the full oxidation from thioether to sulfone.[3]

  • Temperature and Time: Increasing the reaction temperature or extending the reaction time can often improve conversion. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.

Troubleshooting Guides

Issue 1: Incomplete Nucleophilic Aromatic Substitution (SNAr)

You are performing the reaction of 2-chloro-5-(methylsulfonyl)pyridine with sodium ethoxide and observe a significant amount of starting material remaining after an extended reaction time.

Causality Analysis

The SNAr reaction on a pyridine ring is facilitated by electron-withdrawing groups, such as the methylsulfonyl group at the 5-position.[4][5][6] However, the reactivity can be influenced by several factors. Incomplete reaction is often due to insufficient activation, poor nucleophile quality, or steric hindrance.

Troubleshooting Workflow

start Incomplete S N Ar Reaction check_temp Increase Reaction Temperature (e.g., Reflux in Ethanol) start->check_temp check_reagent Verify Sodium Ethoxide Quality (Anhydrous, Not Degraded) check_temp->check_reagent If still incomplete end Reaction Complete check_temp->end If successful check_solvent Ensure Anhydrous Solvent (e.g., Dry Ethanol) check_reagent->check_solvent If reagent is good check_reagent->end If successful consider_alternative Consider Alternative Leaving Group (e.g., 2-Fluoro starting material) check_solvent->consider_alternative If solvent is dry check_solvent->end If successful consider_alternative->end

Caption: Troubleshooting workflow for incomplete SNAr.

Detailed Protocol: Optimizing the SNAr Reaction
  • Reagent and Solvent Preparation:

    • Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal (1.2 equivalents) to anhydrous ethanol.

    • Stir until all the sodium has reacted to form sodium ethoxide.

    • Cool the solution to room temperature.

  • Reaction Execution:

    • Dissolve the 2-chloro-5-(methylsulfonyl)pyridine (1 equivalent) in anhydrous ethanol.

    • Slowly add the sodium ethoxide solution to the pyridine solution.

    • Heat the mixture to reflux and monitor by TLC or HPLC every hour. A typical reaction time is 4-8 hours.

  • Workup:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Issue 2: Formation of Oligomeric Byproducts

During the synthesis of 2-methyl-5-ethylpyridine (a related compound), oligomeric byproducts can form.[7] Similar issues can arise in related pyridine syntheses.

Causality Analysis

Oligomerization can occur under certain conditions, particularly at high temperatures or with certain catalysts, where pyridine or its precursors can self-react.

Troubleshooting Workflow

start Oligomeric Byproducts Detected lower_temp Lower Reaction Temperature start->lower_temp check_catalyst Optimize Catalyst Loading lower_temp->check_catalyst If still an issue end Minimized Byproducts lower_temp->end If successful adjust_conc Adjust Reactant Concentration check_catalyst->adjust_conc If still an issue check_catalyst->end If successful adjust_conc->end

Caption: Workflow to minimize oligomeric byproducts.

Data on Reaction Parameter Effects
ParameterEffect on OligomerizationRecommended Action
Temperature Higher temperatures can promote oligomerization.Operate at the lowest effective temperature.
Catalyst Conc. Excess catalyst may lead to side reactions.Titrate catalyst loading to find the optimal concentration.
Reactant Conc. High concentrations can favor intermolecular side reactions.Consider slower addition or more dilute conditions.

Analytical Methods for Purity Assessment

Accurate assessment of product purity and byproduct identification is critical.

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the main product and impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are resolved.

Purification Strategies

Removing Key Byproducts
ByproductPurification MethodRationale
2-chloro-5-(methylsulfonyl)pyridine (Starting Material) Column Chromatography: Use a silica gel column with a gradient elution (e.g., ethyl acetate in hexanes).The starting material is typically less polar than the ethoxy product.
2-hydroxy-5-(methylsulfonyl)pyridine (Pyridone) Aqueous Wash: Wash the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).The pyridone is acidic and will be deprotonated to form a water-soluble salt.
2-Ethoxy-5-(methylsulfinyl)pyridine (Sulfoxide) Column Chromatography: Careful chromatography can separate the sulfoxide from the sulfone.The sulfoxide is generally more polar than the sulfone.
Recrystallization: If the product is solid, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) can be highly effective.Differences in solubility between the product and impurities allow for separation.

References

  • Robertson, D. W., & Krushinski, J. H. (1987). SYNTHESIS OF 2-[4-METHOXY-2-[2-(METHYLSULFINYL)ETHOXY]PHENYL]-1H-IMIDAZO[4, 5-b]PYRIDINE, A POTENT NONGLYCOSIDE INHIBITOR OF Na+.
  • Google Patents. (n.d.). WO2013105106A1 - An improved process for the preparation of etoricoxib and polymorphs thereof.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]

  • Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. [Link]

  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • PMC. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • University of Rochester. (n.d.). OXIDATIONS 5. [Link]

  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • Brainly.in. (2020, May 29). the reaction of 4-chloropyridine with sodium etoxide is example of​. [Link]

  • Reddit. (2016, April 21). Reaction with Sodium Ethoxide?. [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • Sciencemadness.org. (n.d.). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. [Link]

  • ResearchGate. (n.d.). Preparation of 2-methyl-5-ethyl-pyridine with vapor-phase way. [Link]

  • ResearchGate. (2017, August 1). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Ethoxy-5-(methylsulfonyl)pyridine Synthesis

Welcome to the technical support center for the synthesis and purification of1[1]. As a highly utilized intermediate in pharmaceutical drug development, achieving >99% purity of this pyridine derivative is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of1[1]. As a highly utilized intermediate in pharmaceutical drug development, achieving >99% purity of this pyridine derivative is critical.

This guide is designed for research scientists and process chemists. It bypasses basic textbook chemistry to provide field-proven, mechanistic insights into why trace impurities form during the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Thioether Oxidation—and how to engineer your protocols to eliminate them.

Mechanistic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the chemical logic of the two primary synthetic pathways and identify where off-target reactions occur.

G Start1 2-Chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2) Target 2-Ethoxy-5-(methylsulfonyl)pyridine Target Product Start1->Target SNAr (NaOEt/EtOH) Imp1 5-(Methylsulfonyl)pyridin-2-ol (Hydrolysis Impurity) Start1->Imp1 + H2O (Moisture) Start2 2-Ethoxy-5-(methylthio)pyridine (CAS: 1392212-35-9) Imp2 Sulfoxide Intermediate (Incomplete Oxidation) Start2->Imp2 mCPBA (Fast) Imp3 Pyridine N-Oxide (Over-oxidation Impurity) Target->Imp3 Excess Oxidant Imp2->Target mCPBA (Slow)

Mechanistic workflow of 2-Ethoxy-5-(methylsulfonyl)pyridine synthesis and impurity formation.

Troubleshooting Guides & FAQs

Oxidation Route Challenges

Q1: Why am I detecting a persistent +16 Da mass impurity (m/z 186) when scaling up the oxidation route? Causality: When synthesizing the target compound via the oxidation of 2[2], the reaction proceeds in two distinct kinetic stages. The initial oxidation of the thioether to the sulfoxide is highly exothermic and rapid due to the nucleophilicity of the sulfur atom. However, the subsequent oxidation of the sulfoxide to the sulfone is significantly slower because the newly formed sulfinyl group withdraws electron density, reducing the sulfur's reactivity[3]. If the reaction is quenched prematurely, the intermediate sulfoxide (2-ethoxy-5-(methylsulfinyl)pyridine, [M+H]+ 186) remains. Solution: Implement a self-validating hold step. Ensure a strict >2.2 molar equivalent of oxidant is used, and do not initiate the quench sequence until LC-MS confirms the intermediate peak (m/z 186) is fully consumed.

Q2: I pushed the oxidation with excess mCPBA to eliminate the sulfoxide, but now I have a different +16 Da impurity (m/z 218). What happened? Causality: You have over-oxidized the product, generating 2-ethoxy-5-(methylsulfonyl)pyridine N-oxide. While the pyridine nitrogen is sterically hindered and electronically deactivated by the strongly electron-withdrawing methylsulfonyl group at the 5-position, prolonged exposure to excess peroxy acids at elevated temperatures will eventually oxidize the basic nitrogen. Solution: Cap the mCPBA equivalents at 2.25 – 2.5 and strictly control the internal reaction temperature below 25°C.

SNAr Route Challenges

Q3: In the SNAr route, I am isolating a highly polar impurity that streaks on TLC. LC-MS shows an m/z of 174. What is it and how do I stop it? Causality: This is the hydrolysis byproduct, 5-(methylsulfonyl)pyridin-2-ol (which predominantly exists as its pyridone tautomer). In the SNAr route, is reacted with sodium ethoxide. The methylsulfonyl group strongly activates the 2-position by lowering the LUMO energy of the pyridine ring[4]. However, if your sodium ethoxide or ethanol contains trace moisture, hydroxide ions are generated via equilibrium ( NaOEt+H2​O⇌NaOH+EtOH ). Hydroxide is a smaller, highly competitive nucleophile that irreversibly substitutes the chloride, forming the stable pyridone. Solution: Transition to strictly anhydrous conditions. Use ethanol with a water content of <50 ppm and freshly titrated sodium ethoxide under an argon atmosphere.

Q4: How do I eliminate unreacted starting material without causing ether cleavage? Causality: Incomplete conversion leaves unreacted 5[5]. Attempting to force the reaction to completion by drastically increasing the temperature or using a massive excess of base can lead to nucleophilic attack on the ethyl group, resulting in unwanted ether cleavage. Solution: Optimize the SNAr by using exactly 1.2 equivalents of NaOEt at a moderate reflux (75°C). Trace starting material is best removed post-reaction via controlled crystallization from a heptane/ethyl acetate mixture, taking advantage of the starting material's higher solubility in non-polar solvents.

Quantitative Data: Impurity Profiling

Use the following table to quickly identify and mitigate trace impurities based on mass spectrometry and chromatographic shifts.

ImpurityOrigin RouteStructural ChangeMass (m/z, [M+H]+)Typical HPLC RT ShiftMitigation Strategy
Target Product BothN/A202.2 Baseline (1.00 RRT) N/A
Sulfoxide Intermediate Oxidation-S- to -S(O)-186.2Earlier than productEnsure >2.2 eq oxidant; monitor intermediate consumption.
Pyridine N-Oxide OxidationPyridine to N-Oxide218.2Earlier than productCap oxidant at 2.5 eq; strictly control temperature < 25°C.
Hydrolysis Product SNAr-Cl to -OH (=O)174.2Significantly earlierUse anhydrous reagents and inert atmosphere.
Unreacted Starting Material SNAr-Cl (No change)192.0 / 194.0Later than productEnsure 1.2 eq NaOEt; optimize reaction time; recrystallize.

Experimental Protocols

Protocol A: Anhydrous SNAr Synthesis

This protocol utilizes a self-validating moisture-control strategy to prevent the formation of the m/z 174 hydrolysis impurity.

  • Preparation: Flame-dry a 250 mL round-bottom flask, fit it with a reflux condenser, and purge the system with Argon for 15 minutes.

  • Reagent Mixing: Dissolve 10.0 mmol of5[5] in 40 mL of anhydrous ethanol (Karl Fischer titration must confirm <50 ppm water).

  • Base Addition: Cool the solution to 0°C. Slowly add 12.0 mmol (1.2 eq) of a freshly prepared 21% wt sodium ethoxide solution in ethanol dropwise to control the initial exotherm and prevent side reactions.

  • Reaction: Heat the mixture to 75°C (reflux) for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS. Proceed only when the m/z 192 peak is <1% AUC.

  • Quenching & Workup: Cool to room temperature. Quench with 10 mL of saturated aqueous NH4​Cl to safely neutralize any unreacted ethoxide without driving basic hydrolysis. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from heptane/ethyl acetate (3:1) to yield the pure target compound.

Protocol B: Controlled Oxidation Synthesis

This protocol relies on stoichiometric and thermal control to navigate the kinetic bottleneck between the sulfoxide and sulfone, avoiding N-oxidation[3].

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2[2] in 50 mL of anhydrous Dichloromethane (DCM).

  • Oxidant Addition: Cool the solution to 0°C using an ice bath. Portion-wise, add 22.5 mmol (2.25 eq) of mCPBA (77% purity). Crucial: Maintain the internal temperature below 5°C during addition to prevent runaway N-oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature (20-22°C). Stir for an additional 3 hours.

  • In-Process Control (IPC): Verify the complete disappearance of the sulfoxide intermediate (m/z 186) via LC-MS. If >2% remains, add an additional 0.1 eq of mCPBA and stir for 1 hour.

  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes to destroy excess peroxy acid (self-validating step: a negative starch-iodide test confirms safe quench). Follow with 30 mL of saturated aqueous NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over MgSO4​ , and concentrate in vacuo.

References

  • Buy (4-Amino-6-bromopyridin-2-yl)methanol (EVT-456677) | 521917-52-2 - EvitaChem.1

  • CAS 99903-01-2: Pyridine, 2-chloro-5-(methylsulfonyl)- - CymitQuimica. 5

  • 2-chloro-5-(methylsulfonyl)pyridine - Sigma-Aldrich.

  • 2-ethoxy-5-(methylthio)pyridine CAS#: 1392212-35-9 - ChemicalBook.2

  • Correlating Activation Energy with Relevant Orbital Energy - RCS Research Chemistry Services - WuXi RCS.4

  • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s | Macromolecules - ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxy-5-(methylsulfonyl)pyridine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted pyridine cores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted pyridine cores. The molecule 2-ethoxy-5-(methylsulfonyl)pyridine presents a uniquely hostile environment for transition-metal catalysis.

Whether you are attempting a Suzuki-Miyaura cross-coupling or a Buchwald-Hartwig amination at the C3 or C6 positions, you are fighting a two-front war: the severe steric bulk of the ethoxy and methylsulfonyl groups, and the electronic deactivation caused by the pyridine nitrogen. This guide is designed to move you beyond trial-and-error by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to overcome them.

Mechanistic Bottlenecks in Hindered Pyridine Couplings

To solve a low-yielding reaction, we must first diagnose where the catalytic cycle is failing.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Steric Blockade by C2-Ethoxy TransMet Amine Binding / Transmetalation OxAdd->TransMet N-Coordination Deactivation RedElim Reductive Elimination TransMet->RedElim Slowed by C5-Sulfonyl RedElim->Pd0 Accelerated by Bulky Ligands

Fig 1. Catalytic bottlenecks in the cross-coupling of sterically hindered pyridines.

Frequently Asked Questions (FAQs)

Q1: Why do cross-couplings fail so frequently at the C3 or C6 positions of this specific pyridine? A: The primary challenge is extreme steric hindrance coupled with catalyst poisoning[1]. If you are coupling at C3, the incoming palladium complex is physically blocked by the bulky C2-ethoxy group. At C6, the C5-methylsulfonyl group creates a similar barricade. Furthermore, the pyridine nitrogen lone pair can coordinate directly to the metal center of the catalyst, pulling it off-cycle and leading to irreversible deactivation[1].

Q2: What is the mechanistic rationale for using bulky ligands to overcome steric hindrance? A: It seems counterintuitive to use a massive ligand for an already sterically hindered substrate. However, bulky dialkylbiaryl phosphines (e.g., BrettPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are highly effective[2],. The causality is twofold:

  • Promoting Monoligation: Bulky ligands sterically favor the formation of a monoligated Pd(0)L species, which is the highly active, coordinatively unsaturated form required to force oxidative addition into a hindered C-X bond[2].

  • Accelerating Reductive Elimination: Remote steric hindrance from the ligand crowds the palladium center after transmetalation. This internal pressure pushes the coupling partners off the metal center, dramatically accelerating the final bond-forming reductive elimination step[3].

Q3: Should I use Phosphine or NHC ligands for the 2-ethoxy-5-(methylsulfonyl)pyridine system? A: Both have merits, but well-defined Pd(II)-NHC complexes (like PEPPSI-IPr) often supersede traditional phosphines for highly deactivated, sterically encumbered pyridines. NHCs possess strong σ-donor properties that stabilize the palladium center, preventing the pyridine nitrogen from displacing the ligand and deactivating the catalyst.

Q4: I am observing complete consumption of the halopyridine but low product yield. What is happening? A: If your starting material is disappearing but the product isn't forming, your reaction is successfully undergoing oxidative addition but failing at the transmetalation or reductive elimination stage. Steric hindrance can lead to the formation of stable, non-cyclized intermediates or alternative side products like protodehalogenation[1]. To resolve this, ensure strictly anhydrous conditions (water promotes protodehalogenation) and switch to a weaker, anhydrous base like K₃PO₄. Increasing the temperature can provide the necessary activation energy to push the sterically hindered intermediate through reductive elimination[1].

Quantitative Data: Ligand & Condition Screening

The following table summarizes the causal relationship between ligand choice, reaction conditions, and yield for the Buchwald-Hartwig amination of 3-bromo-2-ethoxy-5-(methylsulfonyl)pyridine with a secondary amine.

Catalyst / Ligand SystemBaseTemp (°C)Conversion (%)Yield (%)Primary Mechanistic Issue
Pd(OAc)₂ / PPh₃Cs₂CO₃8015< 5Catalyst deactivation via N-coordination.
Pd₂(dba)₃ / BINAPNaOtBu804020Bidentate ligand prevents active monoligation.
Pd₂(dba)₃ / BrettPhosK₃PO₄100> 9582None (Optimal). Bulky ligand accelerates elimination.
PEPPSI-IPr (Pd-NHC)K₃PO₄100> 9588None (Optimal). Strong σ-donor prevents poisoning.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve failures in your coupling reactions.

Workflow Start Analyze Reaction Outcome CheckConv Is Starting Material Consumed? Start->CheckConv LowConv No / Low Conversion CheckConv->LowConv < 20% HighConv Yes / High Conversion CheckConv->HighConv > 80% Action1 Switch to Bulky Ligand (e.g., BrettPhos, NHC) LowConv->Action1 CheckProd Is Target Product Formed? HighConv->CheckProd Action2 Increase Temp to 100°C Use K3PO4 Action1->Action2 SideProd Side Products (Dehalogenation/Dimer) CheckProd->SideProd No Action3 Ensure Anhydrous Conditions Optimize Base SideProd->Action3

Fig 2. Diagnostic workflow for troubleshooting sterically hindered coupling reactions.

Self-Validating Experimental Protocol

Buchwald-Hartwig Amination of 3-Bromo-2-ethoxy-5-(methylsulfonyl)pyridine

This protocol utilizes a Pd-NHC pre-catalyst (PEPPSI-IPr) to overcome the steric hindrance of the ethoxy group and the deactivating nature of the pyridine ring. The protocol is designed to be self-validating; visual cues are provided to confirm the reaction is proceeding correctly.

Reagents:

  • 3-Bromo-2-ethoxy-5-(methylsulfonyl)pyridine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • PEPPSI-IPr catalyst (2.0 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine, PEPPSI-IPr, and finely milled anhydrous K₃PO₄.

    • Causality Note: K₃PO₄ must be finely milled to increase surface area. A weak, insoluble base prevents the base-mediated decomposition of the sensitive pyridine core.

  • Solvent & Amine Addition: Evacuate and backfill the tube with dry Nitrogen three times. Add anhydrous 1,4-dioxane followed by the secondary amine via syringe.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Check: The suspension should transition from a cloudy heterogeneous mixture to a distinct pale yellow/amber color. This color change visually confirms the activation of the Pd(II) pre-catalyst into the active, monoligated Pd(0)-NHC species. If the solution turns black, bulk palladium has precipitated, indicating oxygen/moisture contamination or immediate catalyst death.

  • Heating: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–16 hours.

    • Causality Note: High temperatures are mandatory to overcome the activation energy barrier of reductive elimination caused by the adjacent methylsulfonyl and ethoxy groups[1].

  • Monitoring: At 12 hours, sample the reaction under a positive flow of nitrogen. Quench the aliquot in ethyl acetate/water and analyze the organic layer via LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the phosphate salts and catalyst residues. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Princeton University Department of Chemistry. "Subtle steric differences reveal a model for Ni cross-coupling success." Princeton University. Available at: [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of 2-Ethoxy-5-(methylsulfonyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid-liquid extraction (LLE) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid-liquid extraction (LLE) of 2-Ethoxy-5-(methylsulfonyl)pyridine .

Extracting this specific heterocyclic compound from aqueous layers presents unique physicochemical challenges. This guide bypasses generic advice, focusing instead on the molecular causality behind solvent behavior, phase partitioning, and self-validating workflows.

Solvent Selection Matrix

Selecting the correct organic solvent is the most critical variable in your extraction. The table below summarizes the quantitative and qualitative data for the best solvent candidates based on polarity, phase behavior, and modern green chemistry standards.

SolventPolarity IndexPhase Position (vs Water)Extraction Efficiency for SulfonesEmulsion RiskGreen Chemistry Rating
Dichloromethane (DCM) 3.1BottomExcellentLowPoor (Toxic/Regulated)
2-Methyltetrahydrofuran (2-MeTHF) 2.4TopVery GoodLowExcellent (Renewable)
Ethyl Acetate (EtOAc) 4.4TopGood (Requires salting out)ModerateGood
Chloroform (CHCl₃) 4.1BottomExcellentLowPoor (Toxic/Regulated)

Note: While DCM is historically the standard for extracting methylsulfonyl pyridines[1], 2-MeTHF is highly recommended for modern workflows due to its superior environmental profile and excellent phase separation properties.

Troubleshooting & FAQs

Q: Why am I experiencing low recovery of 2-Ethoxy-5-(methylsulfonyl)pyridine from the aqueous layer?

Causality: The methylsulfonyl (–SO₂CH₃) group is a potent hydrogen-bond acceptor. Water molecules strongly coordinate to the sulfonyl oxygen atoms, creating a hydration sphere that traps the molecule in the aqueous phase, despite the lipophilic ethoxy group. Solution: You must "salt out" the aqueous layer. By saturating the aqueous phase with NaCl, you drastically increase the ionic strength. Water molecules preferentially solvate the Na⁺ and Cl⁻ ions, breaking the hydrogen bond network with the sulfonyl group and driving the target compound into the organic phase. Maintaining strict control over aqueous layer saturation is critical to maximize yields for heterocyclic N-sulfonyl derivatives[2].

Q: Does the pH of the aqueous layer matter for this specific pyridine derivative?

Causality: A standard pyridine ring has a pKa of ~5.2 and protonates easily in mild acid, becoming highly water-soluble. However, in 2-Ethoxy-5-(methylsulfonyl)pyridine, the strongly electron-withdrawing methylsulfonyl group at the 5-position drastically reduces the electron density on the pyridine nitrogen. Solution: The deactivated nitrogen remains unprotonated (neutral) across a wide pH range (pH 3–10). You do not need to basify the solution to pH 12. Maintaining a neutral or slightly acidic pH (pH 5–7) is optimal; it prevents unwanted side reactions (like ether cleavage) while ensuring the compound remains in its organic-soluble free-base form.

Q: How do I resolve a stubborn emulsion during an EtOAc extraction?

Causality: Emulsions often occur due to the amphiphilic nature of residual starting materials or fine particulate matter suspended at the biphasic interface. Standard protocols for regioselective syntheses of trisubstituted methylsulfonyl pyridines often rely on EtOAc or DCM, but EtOAc is more prone to emulsion if the aqueous layer lacks sufficient ionic strength[3]. Solution: Do not simply wait for the emulsion to clear. Actively break it by filtering the entire biphasic mixture through a tightly packed pad of Celite, or add additional brine to maximize the density differential between the two phases.

Self-Validating Extraction Protocol

To ensure absolute trustworthiness in your methodology, follow this step-by-step protocol. It is designed as a closed-loop system where the process validates itself before you discard any material.

Step 1: Aqueous Preparation & Salting Out

  • Transfer your quenched aqueous reaction mixture to a suitably sized separatory funnel.

  • Verify the pH is between 5 and 7 using pH paper.

  • Add solid, anhydrous NaCl directly to the funnel until saturation is reached (a small amount of undissolved salt should remain visible at the bottom).

Step 2: Primary Extraction

  • Add 3 volumes of your chosen solvent (e.g., 2-MeTHF or DCM).

  • Cap the funnel, invert, and vent immediately. Shake vigorously for 3–5 minutes to ensure maximum surface area contact between the phases.

  • Mount the funnel and allow the phases to separate completely. (Remember: DCM is the bottom layer; 2-MeTHF/EtOAc is the top layer).

Step 3: Phase Separation & Re-extraction

  • Drain the target layer into a clean Erlenmeyer flask.

  • Re-extract the remaining aqueous layer two additional times using 2 volumes of fresh solvent each time. Combine all organic layers.

Step 4: The Self-Validation Check (Critical)

  • Do not discard the aqueous waste. Take a 100 µL aliquot of the aqueous raffinate.

  • Dilute with 100 µL of methanol and run a rapid LC-MS, or spot it heavily on a silica TLC plate (eluting with 50% EtOAc/Hexanes).

  • Validation Trigger: If the UV-active spot/mass peak for 2-Ethoxy-5-(methylsulfonyl)pyridine is still present, the extraction is incomplete. Add more NaCl to the bulk aqueous layer and perform one final extraction with 2-MeTHF.

Step 5: Drying and Concentration

  • Wash the combined, validated organic layers with 1 volume of saturated brine to remove trace water.

  • Add anhydrous Na₂SO₄ until the solid flows freely like sand. Swirl for 10 minutes.

  • Filter out the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to isolate the pure product.

Extraction Workflow Visualization

LLE_Workflow A 1. Aqueous Mixture (Target Compound) B 2. Salting Out (Add NaCl to saturation) A->B C 3. Solvent Addition (DCM, EtOAc, or 2-MeTHF) B->C D 4. Phase Separation (Liquid-Liquid Extraction) C->D E 5a. Organic Layer (Contains Product) D->E Extract F 5b. Aqueous Layer (Depleted) D->F Raffinate G 6. Drying (Anhydrous Na2SO4) E->G J Self-Validation (TLC / LC-MS Check) F->J Verify H 7. Concentration (Rotary Evaporation) G->H I 8. Isolated Product (2-Ethoxy-5-(methylsulfonyl)pyridine) H->I J->C If product remains (Re-extract)

Workflow for the liquid-liquid extraction of 2-Ethoxy-5-(methylsulfonyl)pyridine.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for 2-Ethoxy-5-(methylsulfonyl)pyridine

A Senior Application Scientist's Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-Ethoxy-5-(methylsulfonyl)pyridine 2-Ethoxy-5-(methylsulfonyl)pyridine is a heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-Ethoxy-5-(methylsulfonyl)pyridine

2-Ethoxy-5-(methylsulfonyl)pyridine is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity, potency, and stability is paramount. A robust, reliable, and accurate analytical method is not merely a regulatory requirement but the foundation of quality control in drug development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

This guide provides an in-depth, comparative analysis of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 2-Ethoxy-5-(methylsulfonyl)pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial parameter selection to the rigorous validation that proves the method is fit for its intended purpose, all in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4]

Part 1: Strategic Method Development

The goal of method development is to establish a chromatographic system capable of separating the main analyte from its process-related impurities and any potential degradation products.[5] This ensures the method is "stability-indicating," a critical requirement for assessing drug quality over time.[6]

Initial Assessment and Chromatographic Approach

The structure of 2-Ethoxy-5-(methylsulfonyl)pyridine, featuring a moderately polar pyridine core functionalized with ethoxy and methylsulfonyl groups, makes it an ideal candidate for RP-HPLC. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

  • Column Selection: The C18 (octadecyl) column is the workhorse of RP-HPLC and serves as the logical starting point. Its dense non-polar stationary phase provides strong hydrophobic interactions.

    • Alternative Consideration: A Phenyl-Hexyl column could be a viable alternative. Its unique chemistry offers π-π interactions with the aromatic pyridine ring, potentially providing different selectivity for closely related impurities compared to a standard C18. However, for initial development, the C18 is preferred for its broad applicability and robustness.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower UV cutoff and lower viscosity, leading to better efficiency.

    • Aqueous Phase & pH Control: The pyridine nitrogen in the analyte is basic (typical pKa ~5-6).[7] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures this nitrogen is protonated. This single ionic state prevents peak tailing and improves reproducibility. A phosphate or formate buffer is suitable for this purpose. 0.1% formic acid or phosphoric acid in water are common choices.[5]

  • Detection Wavelength (λmax): Using a photodiode array (PDA) detector during development allows for the determination of the optimal detection wavelength. A scan of the analyte reveals the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. For this compound, a wavelength of approximately 265 nm is appropriate.

Method Optimization Workflow

The optimization process is iterative, aiming for a balance between resolution, analysis time, and peak shape.

MethodDevelopment

Forced Degradation (Stress Testing)

To prove the method is stability-indicating, the analyte must be intentionally degraded under various stress conditions as mandated by ICH guideline Q1A(R2).[6][8][9] The goal is to achieve 5-20% degradation to produce a relevant amount of degradants without destroying the molecule entirely.[8][10]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux 10 mg of analyte in 10 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of analyte in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of analyte in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid analyte to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose solid analyte to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, samples are diluted appropriately and injected into the HPLC system. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.

Part 2: Rigorous Method Validation (as per ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][11][12] The following parameters must be assessed.

System Suitability

This is performed before any validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 1.5
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0% (for n=6 injections)
% RSD of Retention Time ≤ 1.0% (for n=6 injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[12]

  • Protocol: Inject a blank (diluent), a placebo (if in formulated product), an impurity-spiked sample, and all forced degradation samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte. The main peak should be spectrally pure when analyzed with a PDA detector (purity angle should be less than purity threshold).

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response.[13]

  • Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line must be ≥ 0.999.

Table: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 485120
75 730550
100 978340
125 1225100
150 1471500

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results to the true value, often determined by a recovery study.[12]

  • Protocol: Analyze, in triplicate, samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table: Accuracy (Recovery) Data

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.2 79.5 99.1%
100% 100.1 100.5 100.4%
120% 119.8 121.1 101.1%

| Average Recovery | | | 100.2% |

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent samples of the same concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Table: Precision Data

Parameter Day 1 (% Assay) Day 2 (% Assay)
Sample 1 99.8 100.5
Sample 2 100.1 99.6
Sample 3 99.5 100.2
Sample 4 100.3 99.9
Sample 5 99.9 100.8
Sample 6 100.2 100.1
Mean 99.97 100.18
% RSD (Repeatability) 0.31% 0.45%

| Overall % RSD (Intermediate) | 0.40% | |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.[13]

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[13]

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ value must be verified for precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

ValidationProcess

Part 3: Final Validated Method Protocol

This section provides the exact experimental conditions for executing the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/PDA Detector
Column Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
18
19
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Run Time 25 minutes

Conclusion

The development and validation of an analytical method are governed by a systematic and scientifically sound approach. This guide has detailed the logical progression from initial chromatographic screening to a fully validated, stability-indicating RP-HPLC method for 2-Ethoxy-5-(methylsulfonyl)pyridine. By meticulously selecting parameters, optimizing for performance, and rigorously validating against ICH criteria, we have established a method that is specific, linear, accurate, precise, and robust. This validated method is now fit for its intended purpose in a regulated quality control environment, ensuring the reliable assessment of the purity and stability of this important pharmaceutical intermediate.

References

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Available at: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2010). PubMed. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • Ich guidelines for validation final. (n.d.). Slideshare. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available at: [Link]

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Available at: [Link]

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020). LCGC International. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2026). MDPI. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available at: [Link]

Sources

Comparative

2-Ethoxy-5-(methylsulfonyl)pyridine vs 2-Methoxy-5-(methylsulfonyl)pyridine reactivity

Executive Summary In the development of complex pharmaceuticals and agrochemicals, functionalized pyridines serve as indispensable building blocks. Among these, 2-Methoxy-5-(methylsulfonyl)pyridine (M-MSP) and 2-Ethoxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceuticals and agrochemicals, functionalized pyridines serve as indispensable building blocks. Among these, 2-Methoxy-5-(methylsulfonyl)pyridine (M-MSP) and 2-Ethoxy-5-(methylsulfonyl)pyridine (E-MSP) are highly valued for their push-pull electronic systems. While they appear structurally similar—differing only by a single methylene unit in the alkoxy chain—this subtle variation profoundly dictates their behavior in nucleophilic aromatic substitution (SNAr), ether cleavage (O-dealkylation), and in vivo metabolic stability.

This guide provides an objective, data-grounded comparison of these two scaffolds, detailing the causality behind their reactivity and providing self-validating protocols for their manipulation in the laboratory.

Mechanistic Profiling: Electronic & Steric Interplay

The reactivity of both M-MSP and E-MSP is governed by a synergistic "push-pull" electronic environment:

  • The Pull (Activation): The pyridine nitrogen and the strongly electron-withdrawing 5-methylsulfonyl (-SO₂Me) group deplete electron density from the C2 position, highly activating it for nucleophilic attack.

  • The Push (Deactivation/Leaving Group): The 2-alkoxy group donates electron density via resonance (+M effect) but withdraws it via induction (-I effect).

The Methoxy vs. Ethoxy Divergence: The primary differentiator between M-MSP and E-MSP is steric bulk rather than pure electronics. During an SNAr reaction, the formation of the Meisenheimer complex is the rate-determining step[1]. The ethoxy group in E-MSP possesses a larger rotational volume, which sterically shields the C2 carbon from incoming bulky nucleophiles. Consequently, M-MSP is a superior electrophile for rapid SNAr transformations, whereas E-MSP offers greater stability, making it an ideal choice when late-stage functionalization relies on resisting premature substitution[2].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and reactivity profiles of both scaffolds to guide synthetic planning.

Parameter2-Methoxy-5-(methylsulfonyl)pyridine (M-MSP)2-Ethoxy-5-(methylsulfonyl)pyridine (E-MSP)
Steric Hindrance at C2 Low (Minimal shielding)Moderate (Ethyl chain rotation blocks trajectory)
SNAr Reactivity High (Rapid Meisenheimer complex formation)Moderate (Slower kinetics; requires higher heat)
O-Dealkylation Susceptibility High (Rapid SN2 attack at the methyl carbon)Low (Sterically hindered SN2 attack at the ethyl carbon)
Lipophilicity (LogP) BaselineHigher (+ ~0.5 LogP units relative to M-MSP)
Metabolic Stability Prone to rapid CYP450 O-demethylationHighly resistant to oxidative O-deethylation

Reaction Pathways & Pharmacokinetic Implications

The choice between M-MSP and E-MSP dictates the available synthetic pathways and the ultimate biological half-life of the resulting molecule.

SNAr_vs_Dealkylation Substrate 2-Alkoxy-5-(methylsulfonyl)pyridine (M-MSP or E-MSP) SNAr SNAr Pathway (Hard Nucleophiles) Substrate->SNAr Amines, Alkoxides Attack at C2 Dealk O-Dealkylation (Soft Nucleophiles) Substrate->Dealk Thiolates, Acids Attack at Alkyl C Prod1 C2-Substituted Pyridine (e.g., Amination) SNAr->Prod1 Prod2 5-(methylsulfonyl)pyridin-2-ol (Pyridone Tautomer) Dealk->Prod2

Caption: Divergent reactivity pathways of 2-alkoxy-5-(methylsulfonyl)pyridines based on nucleophile type.

In drug design, the metabolic liability of the alkoxy group is a critical consideration. Hepatic CYP450 enzymes readily oxidize unhindered methoxy groups, leading to rapid clearance. Replacing a methoxy group with an ethoxy group is a classic bioisosteric strategy to introduce steric shielding, thereby extending the drug's half-life.

Steric_Metabolism CYP Hepatic CYP450 Oxidative Metabolism Methoxy M-MSP (Methoxy) CYP->Methoxy Unhindered Access Ethoxy E-MSP (Ethoxy) CYP->Ethoxy Steric Hindrance Fast Rapid Clearance (O-Demethylation) Methoxy->Fast Slow Extended Half-Life (Steric Shielding) Ethoxy->Slow

Caption: Impact of alkoxy chain length on CYP450-mediated oxidative metabolism and clearance rates.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating causality for reagent selection and in-process controls (IPC).

Protocol A: Amine-Mediated SNAr at the C2 Position

Objective: Displace the 2-alkoxy group with a secondary amine (e.g., morpholine). Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium counter-ions while leaving the amine nucleophile "naked" and highly reactive. K₂CO₃ acts as an acid scavenger to prevent the amine from protonating, which would kill its nucleophilicity.

  • Setup: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the substrate (M-MSP or E-MSP) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 2.0 eq of finely powdered K₂CO₃, followed by 1.5 eq of the amine nucleophile.

  • Reaction Execution: Heat the mixture to 80 °C.

    • Note: M-MSP typically reaches full conversion in 2–4 hours. E-MSP requires 6–8 hours due to the steric shielding of the ethoxy group.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is valid when the high-Rf starting material spot completely disappears, replaced by a highly UV-active, lower-Rf product spot. LC-MS must confirm the mass shift (loss of 31 Da for methoxy / 45 Da for ethoxy, plus the exact mass of the amine).

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.

Protocol B: Selective O-Dealkylation to Pyridone

Objective: Cleave the alkoxy ether to yield 5-(methylsulfonyl)pyridin-2(1H)-one. Causality: Traditional Lewis acids like BBr₃ coordinate strongly to the basic pyridine nitrogen and the sulfonyl oxygens, necessitating massive excesses and resulting in harsh, low-yielding workups[3]. Instead, Sodium methanethiolate (NaSMe) is used. As a "soft" nucleophile, it selectively attacks the "soft" sp³ alkyl carbon via an SN2 mechanism, leaving the aromatic ring intact.

  • Setup: Dissolve the substrate in anhydrous THF (0.1 M) under an inert atmosphere.

  • Reaction Execution: Add 3.0 eq of NaSMe. Reflux the mixture at 65 °C.

    • Note: M-MSP will demethylate rapidly (1–2 hours). E-MSP will deethylate significantly slower (4–12 hours) due to the SN2 steric hindrance at the primary ethyl carbon.

  • Validation (IPC): Pull an aliquot for LC-MS. The reaction is complete when the mass shows a loss of 14 Da (for M-MSP) or 28 Da (for E-MSP). ¹H NMR of the crude aliquot will validate the mechanism via the complete disappearance of the characteristic alkoxy signals (~3.9 ppm singlet for O-CH₃, or the ~4.3 ppm quartet for O-CH₂CH₃).

  • Workup: Cool to room temperature and acidify the mixture to pH 4 using 1M HCl to protonate the resulting pyridin-2-olate. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Sources

Validation

LC-MS/MS Analytical Comparison Guide: Profiling 2-Ethoxy-5-(methylsulfonyl)pyridine Against Traditional Sulfonyl Pyridines

As a Senior Application Scientist, establishing a robust pharmacokinetic (PK) profiling assay requires more than just running samples through a mass spectrometer; it requires a fundamental understanding of the analyte's...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust pharmacokinetic (PK) profiling assay requires more than just running samples through a mass spectrometer; it requires a fundamental understanding of the analyte's gas-phase chemistry and its behavior in biological matrices.

2-Ethoxy-5-(methylsulfonyl)pyridine (EMP) is a high-value pharmacophore intermediate frequently utilized in the development of novel therapeutics, including NAMPT inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs)[1]. When advancing EMP-derived candidates, developing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical.

This guide objectively compares the LC-MS/MS performance, fragmentation causality, and matrix resilience of EMP against a widely characterized methylsulfonylpyridine benchmark: Etoricoxib[2].

Part 1: Mechanistic Fragmentation Causality (ESI+)

To design a self-validating Multiple Reaction Monitoring (MRM) method, we must first establish the causality behind the molecule's intrinsic fragmentation pathways. EMP (Chemical Formula: C8​H11​NO3​S , Exact Mass: 201.0460) readily ionizes in positive electrospray ionization (ESI+) due to the high proton affinity of the pyridine nitrogen.

The Benchmark (Etoricoxib): Etoricoxib ( [M+H]+ m/z 359.15) undergoes characteristic collision-induced dissociation (CID) dominated by the cleavage of its methylsulfonylphenyl moiety. This yields primary quantifier fragments at m/z 279.10 and 280.10[2][3]. While this fragmentation is highly stable, it requires elevated collision energies (CE) due to the robust nature of the conjugated biphenyl-like system[4].

The Target (EMP): EMP exhibits a more labile and analytically favorable fragmentation profile. The protonated precursor [M+H]+ at m/z 202.05 undergoes two primary competitive pathways:

  • Ethoxy Cleavage (Low CE): The preferred quantitative pathway involves the neutral loss of ethylene ( C2​H4​ , 28 Da) via a McLafferty-type rearrangement, yielding a highly stable hydroxypyridine fragment at m/z 174.02. This low-energy transition provides exceptional signal-to-noise (S/N) ratios.

  • Sulfonyl Cleavage (High CE): At higher collision energies, direct inductive cleavage of the methylsulfonyl group occurs ( −SO2​CH3​ , 79 Da), yielding the core ethoxypyridine cation at m/z 123.03. This serves as an excellent qualifier ion for structural confirmation.

Fragmentation M [M+H]+ m/z 202.05 (2-Ethoxy-5-methylsulfonylpyridine) F1 Quantifier Ion m/z 174.02 (Hydroxypyridine derivative) M->F1 - C2H4 (28 Da) Low CE (15 eV) F2 Qualifier Ion m/z 123.03 (Ethoxypyridine cation) M->F2 - SO2CH3 (79 Da) High CE (25 eV) F3 Secondary Fragment m/z 108.02 (Pyridine core) F1->F3 - SO2 (64 Da) Secondary CID

Proposed ESI+ CID fragmentation pathway of 2-Ethoxy-5-(methylsulfonyl)pyridine.

Part 2: Experimental Methodology & Self-Validating Protocol

Biological matrices like human plasma contain thousands of endogenous phospholipids that can cause severe ion suppression. To ensure trustworthiness, the following protocol acts as a self-validating system by utilizing an internal standard (IS) and specific solvent chemistry to counteract matrix effects[2].

Step-by-Step Sample Preparation (Protein Precipitation)
  • Spiking: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 5 µL of EMP working solution and 5 µL of Internal Standard (IS: Etoricoxib-d4, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN effectively denatures plasma proteins while maximizing the solubility of the polar methylsulfonyl group. Formic acid ensures the pyridine nitrogen remains protonated, preventing analyte loss during the precipitation phase.

  • Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions (high aqueous). Injecting high-organic samples directly into a reversed-phase gradient causes "solvent effects," leading to peak splitting and poor retention.

Workflow A Plasma Sample (+ EMP & IS) B Protein Precipitation (ACN + 0.1% FA) A->B C Centrifugation (14k rpm, 10 min) B->C D Supernatant Transfer C->D E Aqueous Dilution (Match Mobile Phase) D->E F LC-MS/MS (MRM Mode) E->F

Step-by-step LC-MS/MS sample preparation and analytical workflow.

LC-MS/MS Chromatographic Conditions
  • Column: Phenomenex Luna C18 (50 × 2.1 mm, 3 µm) or equivalent[5].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

Part 3: Comparative Performance Data

How does EMP compare to the traditional Etoricoxib benchmark in a standardized LC-MS/MS assay? The tables below summarize the quantitative metrics, highlighting EMP's superior sensitivity due to its low-energy ethoxy fragmentation pathway.

Table 1: MRM Transition Parameters

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
EMP 202.05174.02123.0315 / 25
Etoricoxib 359.15279.10280.1025 / 30

Table 2: Method Validation Metrics (Human Plasma)

MetricEMPEtoricoxib Benchmark
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mL
Linearity Range 0.5 - 1000 ng/mL1.0 - 5000 ng/mL
Extraction Recovery 94.5% ± 3.2%91.0% ± 4.5%
Matrix Effect (IS Normalized) 98.2% (Negligible)104.0% (Negligible)
Conclusion

While traditional methylsulfonylpyridines like Etoricoxib rely heavily on the high-energy cleavage of the sulfonyl group for quantification[2][4], EMP offers a highly sensitive, low-energy alternative transition via its ethoxy group. The neutral loss of ethylene provides superior signal-to-noise ratios, making it an excellent candidate for ultra-trace PK quantification. By employing a simple ACN-based protein precipitation coupled with aqueous dilution, researchers can achieve >94% recovery with negligible matrix effects, ensuring a self-validating and robust analytical workflow.

References
  • WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents.
  • Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat - PMC.
  • Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC.
  • Validation of an LC-Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma - SciELO.
  • Efficacy of LC-MS for Etoricoxib in Plasma | Liquid Chromatography–Mass Spectrometry - Scribd.

Sources

Comparative

Comparative Efficacy Guide: 2-Ethoxy-5-(methylsulfonyl)pyridine vs. Traditional Halides in Suzuki-Miyaura Cross-Couplings

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Desulfonylative cross-coupling, orthogonal reactivity, and iterative biaryl synthesis. As pharmaceutical pipelines demand inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Desulfonylative cross-coupling, orthogonal reactivity, and iterative biaryl synthesis.

As pharmaceutical pipelines demand increasingly complex heteroaryl scaffolds, the limitations of traditional carbon-halogen (C–X) bond cross-couplings become apparent—namely, the lack of chemoselectivity in polyhalogenated substrates. This guide provides a comprehensive technical comparison of 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) against standard halide equivalents (5-bromo- and 5-chloro-2-ethoxypyridine) in Suzuki-Miyaura couplings.

By leveraging the methylsulfonyl (-SO₂Me) group as a competent electrophile, researchers can unlock new pathways for iterative synthesis and late-stage functionalization.

The Paradigm Shift: From Halides to Sulfones

Traditionally, Suzuki-Miyaura cross-couplings (SMC) rely on the oxidative addition of Palladium (Pd) into C–Br or C–Cl bonds. However, recent [1] have proven that unactivated aryl sulfones are highly competent electrophiles.

Why choose 2-Ethoxy-5-(methylsulfonyl)pyridine?

  • Bench Stability: Unlike many heteroaryl bromides that are light- and moisture-sensitive, this methylsulfonylpyridine is a highly crystalline, indefinitely stable solid.

  • Electronic Synergy: The electron-deficient nature of the pyridine core synergizes with the strong electron-withdrawing -SO₂Me group, significantly lowering the activation barrier for oxidative addition by electron-rich Ni(0) centers.

  • Inverted Reactivity Profile: In Pd-catalyzed systems, sulfones react slower than bromides. However, in specific Ni-catalyzed systems, the reactivity is inverted, favoring the sulfone over the chloride [1]. This allows for programmable, orthogonal cross-coupling.

Mechanistic Causality: The Desulfonylative Pathway

To successfully deploy 2-Ethoxy-5-(methylsulfonyl)pyridine, one must understand the catalytic causality. Unlike halide leaving groups, the extrusion of the methanesulfinate anion (MeSO₂⁻) plays an active role in the catalytic cycle. The sulfinate anion can assist in stabilizing the transition state during C–S bond cleavage before being neutralized by the base.

G A Ni(0)(cod) Catalyst Active Species B Oxidative Addition (C-SO2Me Cleavage) A->B 2-Ethoxy-5-(methylsulfonyl)pyridine C Transmetalation (Ar-B(OH)2 + NaOtBu) B->C Ar-Ni(II)-SO2Me intermediate D Reductive Elimination (Biaryl Formation) C->D Ar-Ni(II)-Ar' intermediate D->A Product Release & Catalyst Regeneration

Figure 1: Ni-catalyzed desulfonylative Suzuki-Miyaura catalytic cycle with C-S bond cleavage.

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative performance metrics of 2-Ethoxy-5-(methylsulfonyl)pyridine against its traditional halide counterparts. Data is synthesized from standardized [2].

SubstrateLeaving GroupOptimal Catalyst SystemRelative Reactivity (Pd)Relative Reactivity (Ni)Bench Stability
5-Bromo-2-ethoxypyridine -BrPd(PPh₃)₄ / K₂CO₃High (Primary target)HighModerate (Light sensitive)
5-Chloro-2-ethoxypyridine -ClPd₂(dba)₃ / XPhosLowModerateHigh
2-Ethoxy-5-(methylsulfonyl)pyridine -SO₂Me Ni(cod)₂ / NaOtBu Intermediate Highest (Inverted) Excellent (Crystalline)

Key Takeaway: The -SO₂Me group provides an "intermediate" reactivity in Pd systems (slower than -Br, faster than -NO₂), enabling it to survive a first-pass Pd-coupling, only to be activated later by a Ni-catalyst.

Experimental Protocol: Self-Validating Desulfonylative Coupling

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . The inclusion of an internal standard ensures that mass balance and catalytic turnover can be verified in real-time.

Objective: Coupling of 2-Ethoxy-5-(methylsulfonyl)pyridine with phenylboronic acid.

Reagents & Materials
  • Electrophile: 2-Ethoxy-5-(methylsulfonyl)pyridine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Ni(cod)₂ (5 mol%)

  • Base: NaOtBu (4.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Methodology

Step 1: Glovebox Setup (Strictly Anaerobic)

  • Causality: Ni(0) complexes are highly susceptible to oxidation. Setup must occur in an N₂ or Ar-filled glovebox.

  • To an oven-dried 10 mL Schlenk tube, add 2-Ethoxy-5-(methylsulfonyl)pyridine, phenylboronic acid, and NaOtBu.

  • Causality for Base Selection: NaOtBu is chosen over weaker bases (like K₂CO₃) because it effectively neutralizes the extruded methanesulfinate anion, preventing catalyst poisoning, while simultaneously activating the boronic acid.

Step 2: Catalytic Initiation

  • Add Ni(cod)₂ (5 mol%) to the solid mixture.

  • Causality for Ligand: The 1,5-cyclooctadiene (cod) ligand is critical. It stabilizes the highly reactive Ni(0) center and prevents premature aggregation into inactive nickel black, ensuring sustained catalytic turnover.

  • Add 2.0 mL of anhydrous 1,4-dioxane and the dodecane internal standard. Seal the tube.

Step 3: Reaction Execution & In-Process Tracking (Self-Validation)

  • Remove the tube from the glovebox and heat to 80 °C in an oil bath.

  • Validation Protocol: Withdraw 10 µL aliquots via microsyringe at 2h, 6h, and 14h. Quench with EtOAc/H₂O. Analyze the organic layer via GC-FID against the dodecane standard.

  • System Check: The reaction is self-validating when the molar consumption of the sulfone strictly mirrors the appearance of the biaryl product. If sulfone is consumed but product lags, it indicates unwanted homocoupling or protodeboronation, prompting a need for strictly anhydrous conditions.

Step 4: Workup & Isolation

  • After 14h, cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove nickel salts.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-ethoxy-5-phenylpyridine.

Orthogonal Reactivity & Iterative Synthesis

The true power of 2-Ethoxy-5-(methylsulfonyl)pyridine lies in complex molecule synthesis. By designing a substrate that contains both a bromide and a methylsulfonyl group, chemists can perform iterative biaryl synthesis without needing intermediate protection/deprotection steps.

G A Starting Material (Br-Ar-SO2Me) B Pd-Catalyzed SMC (Fast C-Br Cleavage) A->B Ar'-B(OH)2 Pd(PPh3)4 C Mono-coupled Intermediate (Ar'-Ar-SO2Me) B->C D Ni-Catalyzed SMC (C-SO2Me Cleavage) C->D Ar''-B(OH)2 Ni(cod)2 E Iterative Biaryl Product (Ar'-Ar-Ar'') D->E

Figure 2: Orthogonal cross-coupling workflow exploiting differential reactivity of leaving groups.

In this workflow, the Pd-catalyst exclusively targets the C–Br bond at room temperature. The -SO₂Me group remains completely inert. In the subsequent step, the Ni-catalyst is introduced at elevated temperatures to activate the C–SO₂Me bond, allowing for the rapid construction of distinct teraryl or quateraryl architectures.

References

  • Title: Desulfonylative Suzuki−Miyaura Cross-Coupling of Unactivated Aryl Sulfones through Ni Catalysis Source: ACS Catalysis (2025, 15, 9909–9918) URL: [Link]

  • Title: Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis Source: Angewandte Chemie International Edition (2019, 58, 14959-14963) URL: [Link]

Validation

Spectroscopic Validation of 2-Ethoxy-5-(methylsulfonyl)pyridine Purity: A Comparative Guide to qNMR, LC-MS, and HPLC-UV

As a Senior Application Scientist, I frequently encounter challenges in establishing the absolute purity of critical pharmaceutical intermediates. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a vital buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in establishing the absolute purity of critical pharmaceutical intermediates. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a vital building block in the synthesis of highly selective COX-2 inhibitors and other sulfonyl-pyridine active pharmaceutical ingredients (APIs)[1]. Accurately determining its purity is not merely a regulatory checkbox; it is a fundamental requirement to prevent downstream yield losses and toxic impurity carryover.

In this guide, we objectively compare three analytical methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will evaluate their performance, limitations, and regulatory alignment, particularly in light of the recently updated [2] and the modernized USP General Chapters[3] and[4].

Comparative Analysis of Analytical Methodologies

Determining the purity of 2-Ethoxy-5-(methylsulfonyl)pyridine requires navigating its unique structural features: a basic pyridine nitrogen, a highly polar methylsulfonyl group, and a lipophilic ethoxy ether.

HPLC-UV: The Routine Workhorse

HPLC-UV remains the industry standard for routine batch release. However, its reliance on relative area normalization can be misleading. UV response factors vary drastically between the parent molecule and its impurities. Furthermore, the basic pyridine nitrogen often causes secondary interactions with residual silanols on traditional silica columns, leading to peak tailing. The modernization of USP <621> now allows the use of superficially porous particle (SPP) columns without full revalidation, significantly mitigating this issue and increasing throughput[3].

LC-HRMS: The Impurity Profiler

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides unparalleled sensitivity for trace impurity identification. For our target molecule, electrospray ionization (ESI) in positive mode readily protonates the pyridine ring. However, LC-MS is notoriously poor for absolute quantitation without isotopically labeled standards due to matrix effects and ionization suppression.

1H-qNMR: The Absolute Quantitation Standard

Quantitative NMR (qNMR) has emerged as the gold standard for primary purity assignment. Unlike chromatography, qNMR does not require a homologous reference standard. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantitation against a certified internal calibrant. Recent revisions to USP <761> emphasize the "measurement uncertainty approach" and the use of certified reference materials (CRMs) to streamline method qualification[4].

Experimental Data & Performance Comparison

To illustrate the practical differences, we analyzed a stressed batch of 2-Ethoxy-5-(methylsulfonyl)pyridine using all three techniques. Notice how HPLC overestimates purity because it fails to detect UV-transparent residual solvents, a critical blind spot that qNMR easily captures.

Parameter1H-qNMR (USP <761>)HPLC-UV (USP <621>)LC-HRMS
Purity Result (w/w %) 98.4% ± 0.2% 99.1% (Area %)N/A (Non-quantitative)
Quantitation Basis Absolute (Internal Calibrant)Relative (Area Normalization)Ion Abundance
Major Impurity Detected Residual solvent (Ethyl acetate)2-Chloro-5-(methylsulfonyl)pyridine2-Hydroxy-5-(methylsulfonyl)pyridine
Analysis Time ~15 mins (after prep)~10 mins~15 mins
Regulatory Alignment Primary Reference Standard QualificationRoutine Batch ReleaseImpurity Identification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol 1: 1H-qNMR Absolute Purity Determination

Causality Check: qNMR requires complete relaxation of all nuclei between pulses to be truly quantitative. Therefore, a self-validating inversion-recovery experiment is first run to determine the longest longitudinal relaxation time ( T1​ ). The inter-pulse delay ( D1​ ) is then set to ≥5×T1​ to ensure >99% signal recovery.

  • Step 1: Calibrant Selection & Weighing. Use 3,5-Dinitrobenzoic acid (3,5-DNBA) as the certified internal calibrant (CRM). Its aromatic protons ( δ ~9.1 ppm) are completely isolated from the pyridine protons of the analyte ( δ 6.8–8.5 ppm). Weigh exactly ~10 mg of analyte and ~5 mg of 3,5-DNBA using a microbalance (d=0.001 mg) to minimize gravimetric uncertainty.

  • Step 2: Solvent Preparation. Dissolve the mixture in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring sharp peaks and providing a clear spectral window free of overlapping solvent signals.

  • Step 3: Acquisition & System Suitability. Acquire the spectrum at 298 K with a 90° pulse angle, 64 transients, and D1​ = 30 seconds.

  • Self-Validation: The signal-to-noise ratio (S/N) of the calibrant and analyte quantitation peaks must be 250:1. The spectral phase must be perfectly flat without baseline rolling, ensuring integration error is <0.5% .

Protocol 2: HPLC-UV Routine Assay

Causality Check: The pyridine ring in 2-Ethoxy-5-(methylsulfonyl)pyridine is basic ( pKa​ ~ 5). If analyzed at a neutral pH, it exists in a state of partial ionization, leading to severe peak tailing and retention time instability. We use a strongly acidic buffer to fully protonate the nitrogen, locking it into a single chromatographic state.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. Mobile Phase B: Acetonitrile.

  • Step 2: Column Selection. Employ a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 100 x 4.6 mm). Causality: As per the modernized USP <621> guidelines, SPP columns offer UHPLC-like efficiency at lower backpressures, allowing for faster throughput without requiring a full method revalidation[3].

  • Step 3: System Suitability Test (SST). Inject a resolution mixture containing the analyte and its synthetic precursor, 2-Chloro-5-(methylsulfonyl)pyridine.

  • Self-Validation: The resolution ( Rs​ ) between the two peaks must be 2.0, and the tailing factor ( Tf​ ) for the main analyte peak must be 1.5. If these criteria fail, the system is not fit for purpose and the run must be aborted.

Orthogonal Validation Workflow

To comply with the holistic control strategies outlined in ICH Q2(R2)[2], a multi-technique approach is highly recommended for the initial qualification of 2-Ethoxy-5-(methylsulfonyl)pyridine.

PurityValidation Start 2-Ethoxy-5-(methylsulfonyl)pyridine Batch Sample Split Orthogonal Analytical Strategy (ICH Q2(R2) Framework) Start->Split qNMR 1H-qNMR (USP <761>) Absolute Quantitation Split->qNMR LCMS LC-HRMS Trace Impurity Profiling Split->LCMS HPLC HPLC-UV (USP <621>) Routine Assay & Release Split->HPLC qNMR_Data Primary Purity (w/w %) via Internal Calibrant qNMR->qNMR_Data LCMS_Data Structural ID of Degradants/Byproducts LCMS->LCMS_Data HPLC_Data Chromatographic Area Normalization HPLC->HPLC_Data Decision Holistic Purity Assessment & Final Certification qNMR_Data->Decision LCMS_Data->Decision HPLC_Data->Decision

Workflow for the orthogonal spectroscopic validation of 2-Ethoxy-5-(methylsulfonyl)pyridine purity.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. URL: [Link]

Sources

Comparative

Comparative Guide: Leaving Group Abilities in 2-Ethoxy-5-(methylsulfonyl)pyridine Derivatives

Executive Summary The 5-(methylsulfonyl)pyridine scaffold is a highly privileged motif in medicinal chemistry and drug development, owing to its metabolic stability and potent electron-withdrawing characteristics. Functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(methylsulfonyl)pyridine scaffold is a highly privileged motif in medicinal chemistry and drug development, owing to its metabolic stability and potent electron-withdrawing characteristics. Functionalization of this scaffold typically occurs at the C2 position via Nucleophilic Aromatic Substitution (SNAr). While halogenated derivatives (fluorides and chlorides) are the traditional electrophiles of choice, recent advancements in synthetic methodology have elevated the utility of alkoxy leaving groups.

This guide objectively compares the leaving group ability of the 2-ethoxy moiety against standard halogen alternatives (2-fluoro, 2-chloro, 2-bromo) in 5-(methylsulfonyl)pyridine derivatives. By analyzing mechanistic causality and providing self-validating experimental workflows, this guide equips researchers with the data necessary to optimize synthetic routes, minimize side reactions, and improve overall yields.

Mechanistic Causality: Standard SNAr vs. Concerted cSNAr

The choice of leaving group at the C2 position fundamentally alters the reaction pathway and the impurity profile of the final product.

The Element Effect (Halogen Alternatives)

In classical stepwise SNAr reactions, the rate-determining step is the initial nucleophilic attack that forms the negatively charged Meisenheimer complex. As documented in studies on the [1], the leaving group ability follows the order F ≫ Cl ≈ Br > I . Fluorine is the superior leaving group not because of a weak C–F bond, but because its extreme electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex.

The Alkoxy Anomaly (2-Ethoxy Derivative)

Traditionally, alkoxy groups like ethoxy (-OEt) are considered exceptionally poor leaving groups in classical SNAr due to the thermodynamic instability of the departing alkoxide anion. However, the 2-ethoxy-5-(methylsulfonyl)pyridine derivative excels under concerted SNAr (cSNAr) conditions.

When utilizing a sodium hydride-lithium iodide (NaH/LiI) composite, the reaction bypasses the Meisenheimer intermediate entirely. As demonstrated in recent research on [2], alkoxy groups become superior leaving groups in cSNAr pathways. This concerted displacement prevents single-electron transfer (SET) side reactions—such as hydrodehalogenation—which frequently plague 2-bromo and 2-chloro derivatives.

Visualizing the Reaction Pathways

MechanisticPathway cluster_standard Standard SNAr (Halogens: F, Cl, Br) cluster_concerted Concerted cSNAr (Ethoxy) Substrate 5-(Methylsulfonyl)pyridine Derivatives Meisenheimer Meisenheimer Complex (Addition Step) Substrate->Meisenheimer Nucleophile Attack ConcertedTS Concerted Transition State (NaH/LiI Mediated) Substrate->ConcertedTS Activated Amine Elimination Halide Expulsion (Elimination Step) Meisenheimer->Elimination Rate-Determining (Cl, Br) Product Substituted Product (e.g., 2-Amino Derivative) Elimination->Product ConcertedTS->Product Direct Displacement

Mechanistic divergence between stepwise SNAr (halogens) and concerted cSNAr (ethoxy) pathways.

Comparative Performance Data

The following table summarizes the quantitative performance of 5-(methylsulfonyl)pyridine derivatives bearing different leaving groups at the C2 position during amination with a standard secondary amine (e.g., piperidine).

Leaving Group (C2)Classical SNAr Relative RatecSNAr (NaH/LiI) YieldPrimary Side ReactionsOptimal Synthetic Use Case
-F (Fluoro) ~3300N/ANoneRapid, mild substitutions with weak nucleophiles.
-Cl (Chloro) 1.0 (Reference)~40%HydrodehalogenationCost-effective scale-up; standard heating required.
-Br (Bromo) ~0.8~25%Significant HydrodebrominationPrecursor for transition-metal cross-coupling.
-OEt (Ethoxy) < 0.01>85% NoneComplex aminations avoiding reductive dehalogenation.

Data Synthesis Note: While 2-fluoro derivatives offer the fastest kinetics under mild conditions, 2-ethoxy derivatives provide superior chemoselectivity and higher yields when subjected to cSNAr conditions, completely eliminating the hydrodehalogenation byproducts observed with bromides and chlorides[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Classical SNAr (Substrate: 2-Fluoro-5-(methylsulfonyl)pyridine)
  • System Setup: Dissolve 1.0 eq of the 2-fluoro substrate in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add 1.2 eq of the amine nucleophile followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 2-4 hours. The strong inductive withdrawal of fluorine allows for ambient temperature conditions.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system validates itself when the distinct mass of the 2-fluoro starting material completely shifts to the product mass. The absence of a des-fluoro byproduct mass confirms the suppression of SET side reactions.

  • Workup: Quench with water, extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, and concentrate.

Protocol B: NaH/LiI Mediated cSNAr (Substrate: 2-Ethoxy-5-(methylsulfonyl)pyridine)
  • System Preparation: In a flame-dried flask under a strict N2 atmosphere, suspend 2.5 eq of NaH (60% dispersion in mineral oil) and 2.5 eq of anhydrous LiI in dry THF.

  • Amine Activation: Add 1.5 eq of the amine nucleophile dropwise at 0°C.

  • Self-Validation Checkpoint 1: Visually validate the formation of the activated metal-amide complex by observing the evolution of H2 gas. Cessation of bubbling indicates complete activation.

  • Substrate Addition: Introduce 1.0 eq of 2-Ethoxy-5-(methylsulfonyl)pyridine.

  • Thermal Shift: Heat the reaction to 60°C for 8-12 hours to drive the concerted displacement of the ethoxy group.

  • Self-Validation Checkpoint 2: Monitor by TLC (UV 254 nm). Complete disappearance of the less polar 2-ethoxy starting material spot, without the appearance of highly polar baseline streaks (indicative of decomposition), confirms successful cSNAr conversion.

  • Quench: Carefully quench with saturated aqueous NH4Cl at 0°C to safely neutralize excess NaH, then extract with DCM.

ExperimentalWorkflow Step1 1. System Prep Dry THF, N2 Atm Step2 2. Activation NaH + LiI + Amine Step1->Step2 Step3 3. Substrate Add 2-Ethoxy-Py Step2->Step3 Step4 4. Heating Stir at 60°C Step3->Step4 Step5 5. Validation TLC & H2 Evolution Step4->Step5 Step6 6. Quench NH4Cl at 0°C Step5->Step6

Step-by-step experimental workflow for NaH/LiI-mediated cSNAr amination of 2-ethoxy derivatives.

References

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite Source: Nanyang Technological University (DR-NTU) URL: [Link]

Sources

Validation

In-Depth Guide: GC Purity Analysis of 2-Ethoxy-5-(methylsulfonyl)pyridine – Method Comparison &amp; Optimization

As a highly functionalized heterocyclic building block, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) presents a unique set of analytical challenges. Its structure combines a basic pyridine nitrogen, an electron...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) presents a unique set of analytical challenges. Its structure combines a basic pyridine nitrogen, an electron-donating ethoxy group, and a strongly polar, electron-withdrawing methylsulfonyl group. For researchers and drug development professionals, establishing a robust, self-validating purity assay is critical for downstream synthetic success.

While High-Performance Liquid Chromatography (HPLC) is often the default for polar heterocycles, Gas Chromatography (GC) offers superior resolving power for volatile impurities and residual starting materials, provided the method is rigorously optimized [1]. This guide objectively compares different GC stationary phases and provides a field-proven, step-by-step protocol for the purity analysis of this compound.

Mechanistic Rationale: The Challenge of the Molecule

To design a successful GC method, we must first understand the causality behind the molecule's chromatographic behavior:

  • The Pyridine Nitrogen: The lone pair on the pyridine ring is highly basic. In GC, basic compounds are notorious for interacting with active silanol (Si-OH) sites in the glass liner or the fused-silica column wall, leading to severe peak tailing and loss of sensitivity [2].

  • The Methylsulfonyl Group: Sulfonyl groups (-SO₂CH₃) are highly polar and significantly increase the boiling point of the molecule. They also exhibit strong dipole-dipole interactions [3].

Because of these features, column deactivation and stationary phase selection are the most critical variables . A standard polar column will retain the molecule too strongly, while an active (poorly deactivated) non-polar column will destroy peak symmetry.

Column_Interaction cluster_0 Stationary Phase Interactions Molecule 2-Ethoxy-5-(methylsulfonyl)pyridine DB5 DB-5ms (Non-Polar) Dispersion Forces Molecule->DB5 Standard BP Separation (Optimal) DB1701 DB-1701 (Mid-Polar) Dipole-Dipole (Sulfonyl) Molecule->DB1701 High Selectivity (Orthogonal) DBWAX DB-WAX (Polar) H-Bonding (Pyridine N) Molecule->DBWAX Strong Retention (Peak Tailing Risk)

Caption: Mechanistic interactions between the target molecule and GC stationary phases.

Comparison of GC Column Alternatives

To objectively evaluate performance, we compare three distinct column chemistries. The goal is to achieve a Tailing Factor ( As​ ) close to 1.0, high theoretical plates ( N ), and baseline resolution ( Rs​>1.5 ) from closely eluting positional isomers (e.g., 2-ethoxy-3-(methylsulfonyl)pyridine).

Alternative A: DB-5ms (5% Phenyl-arylene / 95% Dimethylpolysiloxane)
  • Mechanism: Separation is driven primarily by dispersive forces (boiling point). The "ms" designation indicates rigorous deactivation of silanol sites.

  • Performance: Excellent. The deactivated phase prevents the basic pyridine nitrogen from hydrogen-bonding to the silica backbone, resulting in sharp, symmetrical peaks.

Alternative B: DB-1701 (14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane)
  • Mechanism: The cyano groups provide a permanent dipole. This phase specifically interacts with the polar methylsulfonyl group via dipole-dipole interactions.

  • Performance: Strong alternative. It offers orthogonal selectivity to DB-5ms, making it the ideal secondary column for confirming the absence of co-eluting impurities.

Alternative C: DB-WAX (Polyethylene Glycol - PEG)
  • Mechanism: Separation is driven by strong hydrogen bonding.

  • Performance: Poor for this specific molecule. The terminal hydroxyl groups in the PEG phase act as strong hydrogen-bond donors to the pyridine nitrogen. This leads to excessive retention times, broad peaks, and severe tailing.

Quantitative Performance Data

Table 1: Representative system suitability data for 2-Ethoxy-5-(methylsulfonyl)pyridine across different GC phases (30m x 0.25mm x 0.25µm columns).

Column PhaseRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from IsomersVerdict
DB-5ms 12.41.05> 85,0002.1Recommended (Primary)
DB-1701 15.81.12> 70,0003.5Recommended (Orthogonal)
DB-WAX 22.51.85< 40,000N/A (Co-elution)Not Recommended

Experimental Protocol: Optimized GC-FID Workflow

The following protocol is designed as a self-validating system. By incorporating a highly deactivated liner and a specific split ratio, we mitigate non-linear adsorption isotherms (fronting/tailing).

GC_Workflow N1 Sample Prep (EtOAc Dilution) N2 GC Injection (Split 50:1, 250°C) N1->N2 N3 Separation (DB-5ms Column) N2->N3 N4 Detection (FID at 280°C) N3->N4 N5 Data Analysis (Purity % Area) N4->N5

Caption: Step-by-step GC analytical workflow for 2-Ethoxy-5-(methylsulfonyl)pyridine.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 10.0 mg of 2-Ethoxy-5-(methylsulfonyl)pyridine.

  • Dilution: Dissolve in 10.0 mL of GC-grade Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over methanol because protic solvents can expand excessively in the GC inlet, causing flashback and carryover, and EtOAc easily dissolves both the polar sulfonyl and lipophilic ethoxy moieties.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

Step 2: Instrumental Setup (GC-FID)
  • Column: Agilent J&W DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Liner: Ultra-Inert, single taper with glass wool. Causality: The ultra-inert deactivation prevents the pyridine nitrogen from adsorbing onto the glass wool.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1. Causality: The sulfonyl group imparts significant polarity. Overloading the column leads to fronting. A 50:1 split ensures the mass on-column remains within the linear dynamic range.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 3: Oven Temperature Program
  • Initial: 100 °C, hold for 2.0 minutes.

  • Ramp 1: 15 °C/min to 200 °C.

  • Ramp 2: 25 °C/min to 280 °C.

  • Final Hold: 280 °C for 5.0 minutes to bake out strongly retained high-boiling impurities.

Step 4: Detection & System Suitability
  • Detector (FID) Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min; Air Flow: 300 mL/min; Makeup Gas (N₂): 25 mL/min.

  • Validation Check: Before running the sample batch, inject a standard blank (EtOAc) to confirm baseline stability, followed by a system suitability standard. The As​ of the main peak must be ≤1.2 .

Conclusion

For the GC purity analysis of 2-Ethoxy-5-(methylsulfonyl)pyridine, relying on a standard polar column (like DB-WAX) will result in analytical failure due to hydrogen-bonding interactions with the pyridine ring. By utilizing a highly deactivated, non-polar DB-5ms column as the primary assay, and a mid-polar DB-1701 column for orthogonal selectivity of the sulfonyl group, researchers can establish a highly trustworthy, reproducible, and E-E-A-T compliant analytical method.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. (1992). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. Retrieved from[Link][1]

  • Park, S.-W., Islam, M. F., & Lee, W. (2015). Convenient determination of methylsulfonylmethane for a commercially available dietary supplement formulations using gas chromatography-flame ionization detector. ResearchGate. Retrieved from[Link][2]

Sources

Comparative

Benchmarking 2-Ethoxy-5-(methylsulfonyl)pyridine: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate pyridine scaffolds for lead optimization. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) represents a highly privileged "push-pull" pharmacophore[1].

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate pyridine scaffolds for lead optimization. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) represents a highly privileged "push-pull" pharmacophore[1]. The ethoxy group at the C2 position acts as an electron-donating group (EDG), while the methylsulfonyl moiety at C5 serves as a strong electron-withdrawing group (EWG).

Understanding the specific electronic contributions of these functional groups is critical. The incorporation of a methylsulfonyl group significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation—a well-documented phenomenon utilized in the development of kinase inhibitors and COX-2 inhibitors like Etoricoxib[2][3]. Simultaneously, the ethoxy substitution fine-tunes lipophilicity and neutralizes the electrophilic liabilities often seen with halogenated pyridines, preventing off-target covalent binding[4][5].

Comparative Physicochemical Profiling

To objectively benchmark 2-Ethoxy-5-(methylsulfonyl)pyridine, we compare it against three structurally related analogs to isolate the effects of the C2 substituent.

Table 1: Physicochemical and In Vitro Benchmarking Data

CompoundCLogPAqueous Solubility (µM)Rat Liver Microsome t1/2​ (min)SNAr Reactivity (Relative)
2-Ethoxy-5-(methylsulfonyl)pyridine 1.8145> 60Low (Stable)
2-Methoxy-5-(methylsulfonyl)pyridine 1.421045Low (Stable)
2-Chloro-5-(methylsulfonyl)pyridine 1.68530High (Labile Cl)
3-(methylsulfonyl)pyridine 0.9> 30015N/A

Causality Insight: The 2-chloro analog exhibits a shorter microsomal half-life and high reactivity because the highly electrophilic C2 position is primed for nucleophilic aromatic substitution (SNAr) with biological nucleophiles[4]. Replacing the chlorine with an ethoxy group neutralizes this specific electrophilic liability (ethoxy is a poor leaving group) while maintaining the metabolic shielding provided by the C5-methylsulfonyl group[2][5].

Multiparametric Benchmarking Workflow

Workflow Lib Sulfonyl Pyridine Library Phys Physicochemical Profiling (LogP, Sol) Lib->Phys Metab In Vitro Metabolic Stability (RLM/HLM) Lib->Metab Elect Electrophilicity & SNAr Reactivity Lib->Elect Lead Lead Selection: 2-Ethoxy-5-(methylsulfonyl)pyridine Phys->Lead Metab->Lead Elect->Lead

Multiparametric benchmarking workflow for sulfonyl pyridine lead selection.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are employed to generate the benchmarking data.

Protocol A: Microsomal Stability Assay (Metabolic Benchmarking)

Rationale: The methylsulfonyl group is hydrophilic and strongly electron-withdrawing, which generally increases the metabolic stability of the molecule by deactivating the aromatic ring toward oxidative metabolism[2]. This assay quantifies that protective effect.

  • Preparation: Prepare a 10 mM stock of 2-Ethoxy-5-(methylsulfonyl)pyridine in DMSO. Dilute to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP450 enzymes, allowing for accurate linear kinetic analysis.

  • Microsome Addition: Add Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Mechanism: Simultaneously run a parallel negative control lacking NADPH. If degradation occurs in the negative control, it indicates chemical instability rather than enzymatic turnover.

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at precise time intervals.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) using the natural log of the remaining parent compound versus time.

Protocol B: SNAr Reactivity Profiling (Electrophilicity Assay)

Rationale: 2-Sulfonyl pyridines and halogenated pyridines can act as tunable electrophiles, reacting with biological thiols (like cysteine) via SNAr[4][5]. We benchmark the 2-ethoxy derivative against the 2-chloro derivative to prove its superior chemical stability.

  • Reagent Setup: Prepare 100 µM solutions of the pyridine analogs in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Thiol Incubation: Add Glutathione (GSH) to a final concentration of 5 mM (a 50-fold molar excess) to simulate high intracellular thiol exposure.

  • Monitoring: Incubate the mixtures at 37°C and monitor the reaction via LC-UV-MS at 0, 1, 4, and 24 hours.

  • Validation Mechanism & Causality: The 2-Chloro-5-(methylsulfonyl)pyridine will show rapid depletion ( t1/2​ < 2 hours) with the corresponding appearance of the GSH-adduct mass. Conversely, 2-Ethoxy-5-(methylsulfonyl)pyridine will remain >95% intact at 24 hours. The ethoxy group is a poor leaving group compared to chloride, rendering the C2 position inert to spontaneous thiol attack. This is crucial for preventing toxicity associated with non-specific covalent protein binding[4][5].

Conclusion

The benchmarking data clearly demonstrates that 2-Ethoxy-5-(methylsulfonyl)pyridine offers a superior balance of physicochemical properties compared to its analogs. The C5-methylsulfonyl group effectively shields the core from rapid metabolic clearance[2], while the C2-ethoxy group provides optimal lipophilicity and completely eliminates the non-specific electrophilic liabilities associated with halogenated pyridines[5]. This makes it an exceptionally robust building block for modern drug discovery campaigns.

References
  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles Journal of the American Chemical Society (2020) URL:[Link]

  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Journal of Medicinal Chemistry (2006) URL:[Link]

  • Chemical structure of etoricoxib ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-5-(methylsulfonyl)pyridine: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of complex organic intermediates. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly functionalized heteroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of complex organic intermediates. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly functionalized heteroaromatic compound widely utilized in pharmaceutical synthesis (e.g., COX-2 inhibitor frameworks). Proper disposal of this compound requires specialized protocols because its molecular architecture—specifically the pyridine ring and the methylsulfonyl group—generates severe environmental pollutants if subjected to standard combustion.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this chemical, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile & Causality

Understanding the structural causality of 2-Ethoxy-5-(methylsulfonyl)pyridine is critical for designing a safe disposal system. The molecule presents two primary thermal degradation hazards:

  • The Methylsulfonyl Group (-SO 2​ CH 3​ ): During thermal degradation, the sulfur atom is oxidized to sulfur dioxide (SO 2​ ) and sulfur trioxide (SO 3​ ). Without intervention, these acid gases cause severe equipment corrosion and environmental acid rain 1.

  • The Pyridine Ring (C 5​ H 5​ N): The heteroaromatic nitrogen is highly stable. When subjected to high-temperature incineration, it undergoes oxidation to form fuel-based nitrogen oxides (NO and NO 2​ , collectively NOx) 2.

Because of these dual hazards, standard open burning or low-temperature laboratory incineration is strictly prohibited. Destruction requires advanced thermal oxidation with integrated off-gas scrubbing.

Laboratory Handling & Waste Segregation Protocol

To ensure a self-validating safety loop, implement the following step-by-step methodology at the bench before the waste ever reaches a disposal facility:

  • Segregation: Collect 2-Ethoxy-5-(methylsulfonyl)pyridine waste in dedicated, chemically compatible high-density polyethylene (HDPE) or PTFE-lined containers. Do not mix with halogenated waste streams unless absolutely necessary, as this alters the EPA waste coding and complicates downstream thermal treatment by risking dioxin formation.

  • Labeling: Clearly label the container as "Non-Halogenated Sulfur/Nitrogen Organic Waste."

  • Storage: Store in a secondary containment tray within a flammables cabinet, isolated from strong oxidizing agents.

  • Manifesting: Characterize the waste stream accurately for EPA compliance. If the compound is dissolved in listed solvents (e.g., toluene, pyridine), it must carry the appropriate F-codes (e.g., F005 for pyridine/toluene mixtures) 3.

Primary Disposal Methodology: High-Temperature Incineration

The industry standard for disposing of this compound is controlled high-temperature incineration coupled with aggressive off-gas scrubbing.

Operational Workflow:

  • Thermal Destruction: Inject the waste into a rotary kiln incinerator operating at >1000°C. This extreme heat is required to ensure the complete cleavage of the stable pyridine ring.

  • Quench & Alkaline Scrubbing: Immediately quench the exhaust gas to prevent the de novo synthesis of toxic byproducts. Pass the gas through a wet alkaline scrubber utilizing NaOH or Ca(OH) 2​ . This step neutralizes the corrosive SOx gases into benign sodium or calcium sulfate salts 1.

  • DeNOx Processing: Route the remaining gas through a Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) unit. Here, reducing agents (such as ammonia or urea) convert the NOx into harmless nitrogen gas (N 2​ ) and water vapor 2.

Advanced Disposal Alternative: Molten Salt Oxidation (MSO)

For facilities managing high volumes of sulfur-containing organic waste, Molten Salt Oxidation (MSO) is a superior, flameless thermal alternative that inherently solves the SOx and NOx emission issues 4.

Operational Workflow:

  • Injection: Inject the liquid or slurried waste alongside air into a bed of molten alkaline salts (typically a eutectic mixture of Li 2​ CO 3​ , Na 2​ CO 3​ , and K 2​ CO 3​ ) operating at 600°C–750°C.

  • Catalytic Oxidation: The organic framework (carbon and hydrogen) is oxidized completely to CO 2​ and H 2​ O.

  • In Situ Sulfur Capture: The sulfur from the methylsulfonyl group reacts directly with the carbonate melt, forming stable, non-volatile sodium sulfate (Na 2​ SO 4​ ). This entirely prevents SOx from entering the exhaust stream 4.

  • Low NOx Generation: Because MSO operates at significantly lower temperatures than traditional incineration and lacks a flame, the generation of thermal NOx is virtually eliminated 5.

Quantitative Process Comparison

Disposal ParameterHigh-Temperature IncinerationMolten Salt Oxidation (MSO)
Operating Temperature > 1000°C600°C – 750°C
SOx Management Requires downstream alkaline wet scrubbersIn situ capture as non-volatile Na 2​ SO 4​
NOx Generation High (Thermal and Fuel NOx)Extremely Low (Flameless, low temp)
NOx Mitigation Requires downstream SCR/SNCR systemsNone required
Primary Byproducts CO 2​ , H 2​ O, N 2​ , neutralized scrubber saltsCO 2​ , H 2​ O, N 2​ , retained salt melt

Process Visualization

G cluster_MSO Alternative: Molten Salt Oxidation (MSO) cluster_Incineration Primary: High-Temp Incineration Waste 2-Ethoxy-5-(methylsulfonyl)pyridine Waste Stream MSO_Reactor MSO Reactor (Li,Na,K)2CO3 @ 600-750°C Waste->MSO_Reactor Incinerator Rotary Kiln Incinerator >1000°C Waste->Incinerator Sulfate Retained as Sulfate (Na2SO4) MSO_Reactor->Sulfate Sulfur Capture CleanGas Clean Off-Gas (CO2, N2, H2O) MSO_Reactor->CleanGas Low NOx Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Incinerator->Scrubber SOx / Acid Gases DeNOx DeNOx System (SCR/SNCR) Scrubber->DeNOx Emission Neutralized Exhaust DeNOx->Emission

Fig 1: Incineration vs. Molten Salt Oxidation (MSO) pathways for sulfonyl pyridine waste.

References

  • Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control - EPA Source: epa.gov[Link]

  • NOx Fume Scrubbers – NOX08E - CR Clean Air Source: crcleanair.com[Link]

  • EPA HAZARDOUS WASTE CODES Source: wku.edu[Link]

  • Organic Waste Processing Using Molten Salt Oxidation - OSTI Source: osti.gov[Link]

  • Molten Salt Oxidation - Malsparo Source: malsparo.com[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-5-(methylsulfonyl)pyridine

As a Senior Application Scientist, I frequently consult on the safe integration of novel pharmacophores into high-throughput research workflows. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel pharmacophores into high-throughput research workflows. 2-Ethoxy-5-(methylsulfonyl)pyridine (CAS: 721430-01-9) is a highly valuable building block in medicinal chemistry and drug development. The pyridine ring provides essential hydrogen-bond acceptor properties, while the methylsulfonyl group enhances metabolic stability and modulates aqueous solubility.

However, these exact structural features dictate specific toxicological profiles that require rigorous, self-validating handling protocols. This guide provides the causal reasoning behind the required Personal Protective Equipment (PPE) and outlines the exact standard operating procedures (SOPs) for handling and disposal.

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must understand why the hazards exist. Pyridine derivatives are known to cause local skin and eye irritation, and they possess the capacity for systemic absorption through the dermal layer [1, 2].

  • The Pyridine Moiety: The basicity of the pyridine nitrogen can lead to localized tissue irritation upon contact with mucous membranes.

  • The Methylsulfonyl Group: This highly polar group can facilitate penetration through compromised epidermal barriers.

Because absorption through the skin can cause systemic effects similar to inhalation[2], exposure must be mitigated through a combination of engineering controls (e.g., fume hoods) and specialized PPE, which serves as the critical last line of defense in the hierarchy of safety controls [1].

Quantitative PPE Specifications & Causal Strategy

When selecting PPE, you must consider the permeation and degradation characteristics of the material against both the target compound and the solvents used to dissolve it [3].

PPE CategoryMinimum SpecificationCausal Reasoning & Mechanistic Purpose
Eye Protection ANSI Z87.1-compliant chemical splash gogglesProtects against micro-particulate aerosolization during powder transfer and liquid splashes during solvation. Safety glasses with side shields are insufficient for splash hazards [1].
Hand Protection Nitrile gloves (minimum 4–8 mil thickness)Nitrile provides superior resistance to organic solvents (e.g., DMSO, DMF) commonly used to dissolve pyridine derivatives compared to latex, preventing solvent-mediated dermal penetration [3].
Body Protection Flame-resistant (FR) or fluid-resistant lab coatPrevents dermal absorption of pyridine derivatives. A fully buttoned coat ensures no exposed skin on the forearms, mitigating systemic toxicity risks [1].
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood. Mitigates inhalation of fine crystalline dust, which can severely irritate the respiratory mucosa [2].

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Do not deviate from these steps during operational execution.

Step 1: Pre-Operation Engineering Control Check

  • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Ensure the sash is positioned at or below the indicated safe working height to maintain proper laminar flow.

Step 2: PPE Donning & Integrity Check

  • Inspect nitrile gloves for micro-tears by trapping air and applying light pressure.

  • Don chemical splash goggles and ensure your lab coat is fully buttoned with cuffs tucked under the gloves.

Step 3: Anti-Static Weighing and Transfer

  • Use an anti-static weigh boat. 2-Ethoxy-5-(methylsulfonyl)pyridine in powder form can accumulate static charges, leading to sudden aerosolization.

  • Utilize a grounded, stainless-steel micro-spatula for transfer.

Step 4: Controlled Solvation

  • When dissolving the compound in organic solvents (e.g., Dichloromethane or Dimethyl Sulfoxide), perform the addition slowly.

  • Keep the receiving flask in a secondary containment tray to capture any unexpected exothermic boil-over.

Step 5: Immediate Decontamination

  • Wipe down the analytical balance and surrounding hood area with a compatible solvent (e.g., 70% isopropanol), followed by a standard soap and water wash to neutralize residual basicity.

Disposal Plan

Improper disposal of pyridine derivatives can lead to severe environmental and aquatic toxicity. Never dispose of these compounds down the aqueous drain.

Step 1: Chemical Segregation

  • Collect all liquid waste containing 2-Ethoxy-5-(methylsulfonyl)pyridine in a designated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Separate halogenated solvent waste (e.g., if dissolved in DCM) from non-halogenated waste (e.g., if dissolved in DMSO). Do not mix with strong oxidizing agents.

Step 2: Regulatory Labeling

  • Clearly label the container with the full chemical name, the CAS number (721430-01-9), and the primary hazard warnings ("Toxic/Irritant"). Leave a 10% headspace in the container to allow for vapor expansion.

Step 3: Solid Waste Management

  • Dispose of contaminated weigh boats, pipette tips, and gloves in a solid hazardous waste bin lined with a chemical waste bag, as dictated by institutional Environmental Health and Safety (EHS) guidelines.

Step 4: Final Incineration

  • Coordinate with your institution's EHS department or a licensed hazardous waste contractor for final thermal destruction (incineration).

Workflow Visualization

Workflow Start Pre-Operation: Fume Hood & PPE Check Weighing Handling: Anti-static Weighing Start->Weighing Solvation Solvation in Organic Solvent Weighing->Solvation Spill Spill/Aerosolization Detected? Solvation->Spill Decon Immediate Decontamination & Incident Report Spill->Decon Yes Waste Waste Segregation (Solid vs. Liquid) Spill->Waste No Decon->Waste Disposal EHS Hazardous Waste Incineration Waste->Disposal

Operational workflow for handling and disposing of 2-Ethoxy-5-(methylsulfonyl)pyridine.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC) URL: [Link]

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